molecular formula C6H6FNO B1296431 4-Fluoro-2-methoxypyridine CAS No. 96530-81-3

4-Fluoro-2-methoxypyridine

Cat. No.: B1296431
CAS No.: 96530-81-3
M. Wt: 127.12 g/mol
InChI Key: RGWFJFBUHTUVMV-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361062. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFJFBUHTUVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320545
Record name 4-Fluoro-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96530-81-3
Record name 4-Fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-2-METHOXYPYRIDINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine scaffold imparts unique electronic properties and metabolic stability to molecules containing this moiety. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, process development, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established scientific principles and experimental methodologies.

The pyridine ring is a prevalent structural motif in a vast array of pharmaceuticals and bioactive compounds. The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. The methoxy group, on the other hand, can modulate solubility and receptor binding interactions. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Core Physical Properties

A thorough understanding of the physical properties of a chemical compound is the bedrock of its application in research and development. These properties dictate the conditions required for handling, storage, reactions, and formulation. The key physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [1]
CAS Number 96530-81-3[1]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 22-23 °C at 2 Torr[3]
Density 1.146 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index Not available
Melting Point Data not consistently available[2]
Solubility Good solubility in organic solvents (e.g., ethanol, ether); Limited solubility in water.[2]

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of physical property data, standardized experimental procedures must be employed. The following section details the methodologies for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a novel or sparsely characterized compound, experimental determination is crucial.

Methodology: Capillary Method (Siwoloboff Method)

This micro-scale method is ideal for determining the boiling point of small quantities of a liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and a rubber band or wire for attachment.

  • Procedure:

    • A small amount of this compound (a few drops) is placed in the small test tube.

    • The capillary tube is placed, open end down, into the liquid in the test tube.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is discontinued, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. As the liquid is heated, its vapor pressure increases. The bubbles emerging from the capillary indicate that the vapor pressure of the sample has exceeded the pressure of the trapped air in the capillary. Upon cooling, the vapor pressure of the sample decreases. When the vapor pressure of the sample equals the atmospheric pressure, the liquid is drawn into the capillary tube.

Diagram: Boiling Point Determination using the Capillary Method

G cluster_setup Experimental Setup cluster_procedure Procedure setup Thiele Tube containing oil and Thermometer/Sample Assembly start Place sample and inverted capillary in test tube attach Attach test tube to thermometer start->attach place Place assembly in Thiele tube attach->place heat Gently heat side arm place->heat observe_bubbles Observe stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool record Record temperature when liquid enters capillary cool->record G cluster_workflow Density Determination weigh_empty Weigh empty, dry pycnometer weigh_water Fill with water and weigh weigh_empty->weigh_water weigh_sample Fill with sample and weigh weigh_empty->weigh_sample calculate_volume Calculate pycnometer volume weigh_water->calculate_volume calculate_density Calculate density of sample calculate_volume->calculate_density weigh_sample->calculate_density

Caption: Steps for Density Determination.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Qualitative and Semi-Quantitative Determination

  • Apparatus: Small test tubes, vortex mixer, and a set of common laboratory solvents (e.g., water, ethanol, diethyl ether, dichloromethane, acetone).

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

    • A small volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).

    • The mixture is visually inspected for the presence of undissolved solute.

    • If the solute dissolves completely, it is reported as "soluble." If not, it is reported as "sparingly soluble" or "insoluble." [5] Causality: The principle of "like dissolves like" is the guiding concept. The solubility of this compound in various solvents is determined by the balance of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the solute and the solvent molecules. Its good solubility in organic solvents is due to the presence of the pyridine ring and the methoxy group, which can engage in favorable interactions with organic solvent molecules. Its limited solubility in water is expected due to the predominantly nonpolar character of the molecule.

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atom attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. [6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • Expected Absorptions: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and a strong C-F stretching band. [7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

  • Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and cleavage of the pyridine ring. [8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene). [9]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements: Based on available data for similar compounds, this compound is expected to have the following GHS hazard classifications:

  • Flammable liquid and vapor. [11]* Harmful if swallowed. [11]* Harmful in contact with skin. [11]* Causes skin irritation. [11]* Causes serious eye irritation. [11]* Harmful if inhaled. [11]* May cause respiratory irritation. [11]

Conclusion

This compound is a key building block in modern drug discovery, and a thorough understanding of its physical properties is essential for its effective application. This guide has provided a detailed overview of its core physical characteristics, the experimental methodologies for their determination, an analysis of its expected spectral data, and crucial safety and handling information. By adhering to the principles and procedures outlined herein, researchers, scientists, and drug development professionals can confidently and safely utilize this versatile compound in their synthetic endeavors.

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Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom on the aromatic pyridine core, make it a valuable building block for the synthesis of complex molecular architectures.[2][3] This guide provides a comprehensive analysis of the chemical structure and bonding of this compound. We will delve into its molecular geometry, orbital hybridization, and the influence of its substituents on electron distribution. Furthermore, this document outlines detailed protocols for its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile compound in their scientific endeavors.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[4] Fluorine's high electronegativity and small van der Waals radius allow for strategic modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4] The pyridine scaffold, a common motif in numerous approved drugs, when combined with fluorine substitution, offers a powerful platform for the development of novel therapeutics.[3] this compound serves as a key intermediate in the synthesis of a wide array of bioactive compounds, from antibacterial agents to materials with unique optical and electronic properties.[1] Understanding its fundamental chemical structure and bonding is paramount for predicting its reactivity and designing efficient synthetic routes.

Molecular Structure and Bonding

The chemical identity and reactivity of this compound are dictated by the intricate arrangement of its atoms and the nature of the chemical bonds that hold them together.

Lewis Structure, Resonance, and Molecular Geometry

The structure of this compound consists of a six-membered pyridine ring, a heterocyclic aromatic compound containing one nitrogen atom. The IUPAC name for this compound is this compound.[5] Its molecular formula is C₆H₆FNO, and it has a molecular weight of approximately 127.12 g/mol .[5]

The pyridine ring is substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a fluorine atom. The presence of the electronegative nitrogen and fluorine atoms, along with the oxygen of the methoxy group, introduces polarity and influences the electron density distribution within the aromatic ring. Resonance structures can be drawn to illustrate the delocalization of π-electrons throughout the pyridine ring, which is a key characteristic of its aromaticity. The methoxy group, being an electron-donating group, can participate in resonance by donating a lone pair of electrons from the oxygen atom to the ring. Conversely, the highly electronegative fluorine atom acts as an electron-withdrawing group through the inductive effect.

The geometry of the pyridine ring is planar, with the carbon and nitrogen atoms exhibiting sp² hybridization. The methoxy group has a rotatable single bond between the oxygen and the ring carbon, and the methyl group's hydrogen atoms are arranged in a tetrahedral geometry around the sp³ hybridized carbon.

Caption: Chemical structure of this compound.

Orbital Hybridization and Aromaticity

The pyridine ring in this compound is aromatic, adhering to Hückel's rule with 6 π-electrons delocalized across the ring. All ring atoms (five carbons and one nitrogen) are sp² hybridized, forming a planar hexagonal structure. The unhybridized p-orbital on each ring atom overlaps to form a continuous π-system above and below the plane of the ring. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system, which is why pyridine is basic.

The methoxy group's oxygen atom is sp³ hybridized, but can be considered partially sp² hybridized due to resonance participation. The fluorine atom's orbitals also interact with the π-system, primarily through a strong inductive withdrawal of electron density.

Spectroscopic Characterization: A Validating System

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 1: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹HH-36.5 - 6.7ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
¹HH-56.8 - 7.0dddJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3, 8-9
¹HH-67.9 - 8.1dJ(H-H) ≈ 8-9
¹HOCH₃3.8 - 4.0s-
¹³CC-2163 - 165dJ(C-F) ≈ 15-20
¹³CC-3100 - 102dJ(C-F) ≈ 5-10
¹³CC-4168 - 172dJ(C-F) ≈ 240-260
¹³CC-5110 - 112dJ(C-F) ≈ 15-20
¹³CC-6148 - 150dJ(C-F) ≈ 2-4
¹³COCH₃53 - 55s-
¹⁹FF-4-120 to -140m-

Note: Predicted values are based on typical ranges for similar substituted pyridines and may vary slightly depending on the solvent and experimental conditions.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard pulse sequences.

    • Acquire a ¹³C NMR spectrum, often using proton-decoupling to simplify the spectrum to singlets for each unique carbon.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic, OCH₃)2850 - 3000Medium
C=C and C=N stretch (aromatic ring)1400 - 1600Strong
C-F stretch1200 - 1300Strong
C-O stretch (aryl ether)1200 - 1275 (asymmetric)Strong
1020 - 1075 (symmetric)Strong
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for confirmation of functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide additional structural information.

For this compound (C₆H₆FNO), the exact mass is 127.0433 Da.[5] The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to this value. Common fragmentation patterns for substituted pyridines may involve the loss of the methoxy group or its components.

Synthesis and Reactivity

This compound is typically synthesized from 2-methoxypyridine.[1] The synthesis often involves a halogenation step where a fluorine-containing reagent is used to introduce the fluorine atom at the 4-position of the pyridine ring.[1] The reactivity of this compound is influenced by its substituents. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the electron-withdrawing fluorine atom deactivates it. The pyridine nitrogen also deactivates the ring towards electrophilic attack. The fluorine atom can be displaced by strong nucleophiles via nucleophilic aromatic substitution (SₙAr) reactions, a common strategy for further functionalization.[6][7]

Conclusion

This compound is a molecule with a rich chemical character defined by the interplay of its aromatic core and functional group substituents. A thorough understanding of its structure, bonding, and spectroscopic properties is essential for its effective application in research and development. The methodologies outlined in this guide provide a robust framework for the characterization and validation of this important chemical entity, ensuring scientific integrity in its use as a building block for novel materials and therapeutics.

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A Guide to the Spectroscopic Characterization of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative with the chemical formula C₆H₆FNO.[1][2][3] As a functionalized heterocyclic compound, it serves as a valuable building block in various chemical syntheses. Its structural motifs are found in pharmaceuticals, agrochemicals, and materials science, where the introduction of fluorine and methoxy groups can significantly alter biological activity, metabolic stability, and electronic properties.[4] Given its application in high-stakes fields, rigorous structural confirmation and purity assessment are paramount.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The narrative is designed for researchers and drug development professionals, moving beyond mere data presentation to explain the causality behind experimental choices and the principles of creating a self-validating analytical workflow.

cluster_0 This compound mol_structure

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[5] For pyridine derivatives, the electronegative nitrogen atom induces a characteristic deshielding effect, causing the ring protons to resonate at a downfield region.[5][6]

¹H NMR Spectroscopy

Proton NMR is typically the initial experiment performed to obtain a fundamental overview of the molecule's proton framework. The spectrum of this compound is influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom, leading to a predictable pattern of chemical shifts and spin-spin couplings.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.85dJ(H-H) ≈ 5.5
H-5~6.80dddJ(H-H) ≈ 5.5, J(H-F) ≈ 8.0, J(H-H) ≈ 2.0
H-3~6.55ddJ(H-F) ≈ 9.5, J(H-H) ≈ 2.0
-OCH₃~3.90s-

Expertise & Experience: The assignments are logical. The H-6 proton is adjacent to the electron-withdrawing nitrogen, placing it furthest downfield. The methoxy group (-OCH₃) protons are a singlet as they have no adjacent protons to couple with. The H-3 and H-5 protons are upfield due to the influence of the ortho/para directing methoxy group and show complex splitting due to coupling with both adjacent protons and the fluorine atom.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton. In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single peak, though the presence of fluorine introduces C-F coupling, causing these signals to split into multiplets.[7]

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-2~165.0d, ¹J(C-F) ≈ 15 Hz
C-4~162.5d, ¹J(C-F) ≈ 250 Hz
C-6~148.0d, ³J(C-F) ≈ 12 Hz
C-5~108.0d, ²J(C-F) ≈ 20 Hz
C-3~98.0d, ²J(C-F) ≈ 25 Hz
-OCH₃~53.5s

Expertise & Experience: The carbon directly bonded to the highly electronegative fluorine (C-4) exhibits a large one-bond coupling constant (¹J(C-F)). Carbons two or three bonds away show smaller coupling constants. The carbons attached to oxygen (C-2) and nitrogen (C-2, C-6) are significantly deshielded and appear at the lowest field.[8][9]

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is an essential and highly sensitive technique. Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it easy to detect.[10] Chemical shifts are highly sensitive to the electronic environment.

Table 3: ¹⁹F NMR Data for this compound (470 MHz, CDCl₃)

Fluorine AssignmentChemical Shift (δ, ppm)
F-4~ -110 to -120

Expertise & Experience: The chemical shift is reported relative to a standard such as CFCl₃ (δ = 0 ppm).[11] The observed range is typical for a fluorine atom attached to an aromatic ring. The precise shift provides a unique fingerprint for this specific electronic environment.[10]

Experimental Protocol: NMR Data Acquisition

Trustworthiness through a Self-Validating System: The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments (e.g., COSY, HSQC) provides a cross-validating dataset that confirms all atomic connectivities, leaving no ambiguity in the final structure.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

    • Process the data with an exponential line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum using a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 1.0 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[12]

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 64 scans.

    • Reference the spectrum using an external standard or by indirect referencing.

cluster_workflow Spectroscopic Characterization Workflow start Sample: this compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Parallel Analysis ir IR Spectroscopy start->ir Parallel Analysis ms Mass Spectrometry start->ms Parallel Analysis structure Structural Elucidation nmr->structure Data Integration ir->structure Data Integration ms->structure Data Integration

Caption: A parallel workflow for comprehensive spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[13][14]

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorptions corresponding to its aromatic, ether, and fluoro functionalities. The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) is as informative as the peaks that are present.[15]

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-OCH₃)
1600 - 1585StrongAromatic C=C and C=N Stretch
1270 - 1230StrongAryl-O Stretch (Asymmetric)
1150 - 1050StrongC-O Stretch (Symmetric) & C-F Stretch

Expertise & Experience: Aromatic ethers are known to show two distinct C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[8][13] The C-F stretch also appears in this region (1100-1000 cm⁻¹), often overlapping with the C-O symmetric stretch, resulting in a strong, broad absorption band. The combination of these specific peaks provides a unique "fingerprint" for the molecule.[13]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean.

  • Background Collection: Collect a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a high-quality result.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[16][17]

Analysis of the Mass Spectrum

In Electron Ionization (EI) mass spectrometry, a high-energy electron beam removes an electron from the molecule to form a molecular ion (M⁺•).[18] This ion is often unstable and breaks apart into smaller, characteristic fragment ions.[19]

  • Molecular Ion (M⁺•): The molecular weight of this compound is 127.12 g/mol .[1] The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 127.

  • Key Fragmentation Pathways: The fragmentation pattern provides a roadmap to the molecule's structure.

    • Loss of a methyl radical (•CH₃): A common pathway for methoxy-aromatics is the loss of the methyl group from the ether, leading to a fragment at m/z 112 ([M-15]⁺).

    • Loss of formaldehyde (CH₂O): Another characteristic fragmentation involves a rearrangement and loss of neutral formaldehyde, resulting in a fragment at m/z 97 ([M-30]⁺).

    • Loss of CO: Subsequent loss of carbon monoxide from the m/z 112 fragment can produce an ion at m/z 84.

M [C₆H₆FNO]⁺• m/z = 127 M_15 [C₅H₃FNO]⁺ m/z = 112 M->M_15 - •CH₃ M_30 [C₅H₅FN]⁺• m/z = 97 M->M_30 - CH₂O M_15_28 [C₄H₃FN]⁺ m/z = 84 M_15->M_15_28 - CO

Sources

An In-depth Technical Guide to 4-Fluoro-2-methoxypyridine (CAS: 96530-81-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

4-Fluoro-2-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic properties and reactivity, making it a sought-after intermediate in the fields of medicinal chemistry and agrochemical research.[1] The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

This compound is a colorless to slightly yellowish liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 96530-81-3[4]
Molecular Formula C₆H₆FNO[4]
Molecular Weight 127.12 g/mol [4]
Appearance Colorless to slightly yellow liquid[3]
Boiling Point 22-23 °C at 2 Torr[1]
Density 1.146 g/cm³ (Predicted)[1]
pKa 2.28 ± 0.10 (Predicted)[1]
Solubility Good solubility in organic solvents such as ethanol and ether; limited solubility in water.[3]
Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Predicted and experimental spectral data provide a unique fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The methoxy group will appear as a singlet in the upfield region. The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds.[5]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the pyridine ring.[6]

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern will be influenced by the presence of the methoxy and fluoro substituents, with potential losses of a methyl radical (CH₃), carbon monoxide (CO), and hydrogen fluoride (HF).[7]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the C-F bond, C-O stretching of the methoxy group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Synthesis and Reactivity

The primary synthetic route to this compound typically involves the fluorination of a 2-methoxypyridine precursor.[1] One common strategy is the halogenation of 2-methoxypyridine using a suitable fluorinating agent.

Illustrative Synthetic Workflow

cluster_synthesis General Synthesis of this compound Start 2-Methoxypyridine Step1 Halogenation/Fluorination Start->Step1 Product This compound Step1->Product

Caption: General synthetic approach to this compound.

A more detailed, though generalized, procedure can be conceptualized based on the synthesis of similar fluorinated pyridines, such as the Balz-Schiemann reaction starting from an aminopyridine precursor.[8]

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing fluorine atom, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 4-position is a good leaving group in such reactions, allowing for the introduction of a wide range of nucleophiles.

cluster_reactivity Nucleophilic Aromatic Substitution (SNAr) Reactant This compound Product 4-Substituted-2-methoxypyridine Reactant->Product + Nu- Nucleophile Nucleophile (Nu-) Leaving_Group Fluoride (F-) Product->Leaving_Group - F-

Caption: General scheme of SNAr reaction on this compound.

This reactivity is the cornerstone of its utility as a building block, enabling the facile synthesis of diverse 4-substituted-2-methoxypyridine derivatives. For instance, reaction with amines, such as piperidine, would yield the corresponding 4-amino-substituted pyridine.[2]

Applications in Drug Discovery and Agrochemicals

The ability to introduce various functional groups at the 4-position via SNAr makes this compound a key intermediate in the synthesis of complex molecules with potential biological activity.

While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its structural motif is present in numerous patented compounds within the pharmaceutical and agrochemical sectors. For example, derivatives of 4-phenoxy-N-methylpyridine-2-carboxamide, which could be conceptually derived from intermediates like this compound, have been investigated as antineoplastic agents.[9]

The broader class of fluorinated pyridines is integral to the development of many modern agrochemicals, where the fluorine atom contributes to enhanced efficacy and favorable metabolic profiles.[10]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)


WarningH226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.

Source:[4]

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[11]

Stability and Storage

This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The hydrolytic stability of fluorinated pyridines can be influenced by the substitution pattern and the pH of the medium. Under acidic conditions, hydrolysis of the methoxy group or protonation of the pyridine nitrogen can occur.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of reactivity and structural features. Its utility is primarily driven by its susceptibility to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities at the 4-position of the pyridine ring. This reactivity profile has established it as a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in research and development.

References

  • This compound: Properties, Uses, Safety Data & Reliable Supplier in China. (URL: Not available)
  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Repository. (URL: [Link])

  • 4‐Methoxypyridine N‐oxide.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. (URL: [Link])

  • Calculated and experimental 13C NMR chemical shifts.
  • Interpretation of mass spectra. (URL: Not available)
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. (URL: [Link])

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar. (URL: [Link])

  • United States P
  • This compound. PubChem. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. (URL: [Link])

  • Fluorine NMR. (URL: Not available)
  • Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. (URL: [Link])

  • US Patent 3,703,521.
  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.
  • CN102898358A - Preparation method of fluoropyridine compounds.
  • 19Flourine NMR. (URL: Not available)
  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. (URL: [Link])

  • Spectroscopic Profile of 5-Fluoro-2-methoxypyrimidin-4(3H)-one: A Technical Guide. BenchChem. (URL: Not available)
  • US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
  • SUPPORTING INFORMATION Fluorination and Hydrolytic Stability of Water-Soluble Platinum Complexes with a Borane-Bridged. (URL: Not available)
  • CHAPTER 2 Fragmentation and Interpret
  • NMR study of the interaction of P-450 with 4-methoxypyridine. CORE. (URL: [Link])

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Interpreting Mass Spectrometry Output. Waters Corporation. (URL: [Link])

  • Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). RSC Publishing. (URL: [Link])

  • 13C NMR Spectroscopy. Organic Chemistry Data. (URL: [Link])

  • 2-FLUORO-5-(4-METHOXYPHENYL)-PYRIDINE - Optional[13C NMR]. SpectraBase. (URL: [Link])

  • Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • 2-Fluoro-4-methoxypyridine. PubChem. (URL: [Link])

  • CN115160220A - Synthesis process of pyridine-N-oxide.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. (URL: [Link])

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. (URL: [Link])

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. (URL: [Link])

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Reactivity and stability of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic architecture, dictated by the interplay between the electron-deficient pyridine core and the competing effects of its fluoro and methoxy substituents, endows it with a distinct reactivity profile. This guide provides a comprehensive analysis of the molecule's stability, reactivity, and handling protocols. We will delve into the mechanistic underpinnings of its primary reaction pathways, most notably Nucleophilic Aromatic Substitution (SNAr), and offer field-proven insights into its practical application and storage.

Physicochemical and Structural Properties

This compound is typically a colorless to slightly yellow liquid at room temperature.[1] Its structure is characterized by a pyridine ring substituted with a methoxy group at the C2 position and a fluorine atom at the C4 position. These substituents are critical in defining the molecule's chemical behavior.

PropertyValueSource(s)
Molecular Formula C₆H₆FNO[2]
Molecular Weight 127.12 g/mol [2][3]
Appearance Colorless to slightly yellowish liquid[1]
IUPAC Name This compound[3]
CAS Number 96530-81-3[2]
Solubility Good solubility in organic solvents (e.g., ethanol, ether); limited solubility in water[1]

Electronic Landscape and Principles of Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. Three key features govern its chemical behavior:

  • The Pyridine Nitrogen : As an electronegative heteroatom, the nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.[4]

  • The C4-Fluoro Group : Fluorine is the most electronegative element, and its placement at the C4 position significantly enhances the electrophilicity of this carbon center through a strong inductive effect (-I). This makes the C4 position highly activated for nucleophilic aromatic substitution.

  • The C2-Methoxy Group : The methoxy group is an electron-donating group through resonance (+M effect) but is electron-withdrawing inductively (-I effect). While it donates electron density to the ring, the primary site of nucleophilic attack is determined by the powerful activating effect of the C4-fluoro substituent and the inherent electronic properties of the pyridine ring.

The confluence of these effects makes Nucleophilic Aromatic Substitution (SNAr) the predominant and most synthetically useful reaction pathway for this molecule.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental to the utility of this compound, providing a reliable method for introducing a wide array of functional groups.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack : A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, anionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization : This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. This stabilization is a key reason why substitution occurs preferentially at the C2 and C4 positions.[4]

  • Elimination : The aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group, yielding the substituted product.

The reaction is highly regioselective for the C4 position due to the powerful activation by the fluorine atom. Furthermore, the rate of SNAr reactions on fluoropyridines is significantly faster than on their chloro- or bromo-analogues, a consequence of fluorine's high electronegativity which facilitates the initial nucleophilic attack.[5][6]

Visualization of the SNAr Mechanism

Caption: SNAr mechanism on this compound.

(Note: The above DOT script is a template. Actual image generation would require valid image URLs for the chemical structures to render correctly.)

Stability Profile and Handling Considerations

While a versatile reagent, this compound requires careful handling and storage to maintain its integrity.

General Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] It should be kept away from heat, sparks, and open flames, as it is a flammable liquid.[3][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Degradation Pathways
  • Hydrolysis : Fluoropyridines can be susceptible to acid-catalyzed hydrolysis. In the presence of acid and water, the fluorine atom can be displaced to form the corresponding 4-hydroxy-2-methoxypyridine, which exists in equilibrium with its tautomeric form, 2-methoxy-4-pyridone.[9][10][11] This process is initiated by the protonation of the ring nitrogen, which further increases the ring's electrophilicity.

  • Polymerization : Under certain conditions, particularly in the presence of strong acids or upon prolonged storage in suboptimal conditions, fluoropyridines can be prone to polymerization, often resulting in the formation of brown, gummy solids.[10]

Synthetic Applications in Drug Discovery

The ability to easily displace the C4-fluoro substituent makes this compound a valuable scaffold in the synthesis of complex, biologically active molecules. It serves as a key intermediate for introducing nitrogen, oxygen, or sulfur-based nucleophiles into a pyridine core. This is a common strategy in the development of pharmaceuticals, including kinase inhibitors and central nervous system (CNS) agents.[12][13] For instance, derivatives have been synthesized as potent PI3K/mTOR dual inhibitors for cancer therapy.[13]

Experimental Protocol: SNAr with a Primary Amine

This protocol provides a representative, self-validating workflow for the substitution of the C4-fluorine with an amine nucleophile.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMSO.

  • Addition of Reagents : Add the primary amine, followed by the dropwise addition of DIPEA.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired 4-amino-2-methoxypyridine derivative.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification setup 1. Combine this compound, amine, DIPEA, and DMSO under N₂ react 2. Heat to 80-100 °C (4-12h) setup->react monitor 3. Monitor by TLC/LC-MS react->monitor workup 4. Quench and extract with EtOAc & NaHCO₃/Brine monitor->workup dry 5. Dry (MgSO₄) and concentrate workup->dry purify 6. Flash Column Chromatography dry->purify product Pure Product purify->product

Sources

An In-depth Technical Guide to the Solubility of 4-Fluoro-2-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available quantitative solubility data, this document serves as a practical framework for researchers, scientists, and drug development professionals. It delves into the theoretical principles governing solubility, offers detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination, and provides insights into data interpretation and the influencing factors. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₆FNO. Its chemical structure, featuring a fluorine atom at the 4-position and a methoxy group at the 2-position of the pyridine ring, imparts unique electronic and physicochemical properties that are of significant interest in medicinal chemistry and material science. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of effective formulations.

Physicochemical Properties of this compound:

PropertyValueSource(s)
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [1]
Appearance Colorless to slightly yellow liquid
Boiling Point Data varies depending on purity and pressure
Density Specific value depends on conditions

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent. The dissolution process can be understood through fundamental thermodynamic principles.[2]

Intermolecular Forces and Polarity

The solubility of this compound is dictated by its molecular structure. The presence of the electronegative fluorine atom and the nitrogen and oxygen atoms in the methoxy group and pyridine ring, respectively, creates a dipole moment, rendering the molecule polar. Consequently, it is expected to exhibit greater solubility in polar solvents that can engage in dipole-dipole interactions. Its capacity for hydrogen bonding is limited to the nitrogen and oxygen atoms acting as hydrogen bond acceptors.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, especially in the context of drug discovery and development.[3][4][5]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[3][4] This is a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.

  • Kinetic Solubility is often measured in high-throughput screening and refers to the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[5][6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[3][5]

For the purposes of process chemistry and formulation development, determining the thermodynamic solubility is of greater importance.

Effect of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[7][8][9][10][11][12][13] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent. An increase in temperature provides this energy, favoring the dissolution process according to Le Chatelier's principle.[9][11] However, the extent of this increase is compound and solvent-specific.

Qualitative Solubility Assessment of this compound

A preliminary qualitative assessment is a rapid and efficient way to screen a range of solvents. Based on general chemical principles and available information, the expected qualitative solubility of this compound is summarized below. It is generally observed to have good solubility in common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Water HighBothSparingly SolubleLimited due to the difference in polarity between the molecule and water.
Methanol HighBothSolublePolar protic solvent, favorable interactions.
Ethanol HighBothSolublePolar protic solvent, favorable interactions.
Isopropanol MediumBothSolubleLess polar than methanol and ethanol, but still favorable.
Acetone HighAcceptorSolublePolar aprotic solvent, good dipole-dipole interactions.
Ethyl Acetate MediumAcceptorSolubleModerately polar, suitable for dissolution.
Dichloromethane MediumNoneSolubleApolar solvent, but can dissolve moderately polar compounds.
Chloroform MediumDonorSolubleSimilar to dichloromethane.
Toluene LowNoneSolubleAromatic solvent, can interact with the pyridine ring.
Hexane LowNoneSparingly SolubleNonpolar solvent, unfavorable interactions with the polar solute.
Acetonitrile HighAcceptorSolublePolar aprotic solvent, good dipole-dipole interactions.
Dimethylformamide (DMF) HighAcceptorSolubleHighly polar aprotic solvent, excellent solvent for polar molecules.
Dimethyl Sulfoxide (DMSO) HighAcceptorSolubleHighly polar aprotic solvent, excellent solvent for polar molecules.
Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method for visually assessing solubility.

Materials:

  • This compound

  • A selection of organic solvents (see Table 1)

  • Small test tubes or vials (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Spatula or micropipette

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.

  • Visually inspect the solution against a contrasting background.

  • Record the observation as "Soluble" (completely dissolved), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).

Caption: A simple workflow for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination

For many applications, a precise, quantitative measure of solubility is required. The following sections detail the "gold standard" flask method and subsequent analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

The Flask Method (OECD Test Guideline 105)

The flask method is a widely accepted technique for determining the thermodynamic solubility of a substance.[1][14][15][16][17]

Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Glass flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.

  • Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary experiment may be needed to determine the time to equilibrium (e.g., 24-48 hours).

  • Once equilibrium is reached, allow the mixture to stand at the same temperature to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analyze the concentration of the diluted solution using a validated analytical method (HPLC or UV-Vis).

  • Calculate the original solubility, accounting for the dilution factor.

G A Add excess this compound to a known volume of solvent B Equilibrate in a constant temperature shaker bath A->B (e.g., 24-48h at 25°C) C Allow undissolved solid to settle B->C D Filter an aliquot of the supernatant C->D E Dilute the filtered solution D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate original solubility F->G

Caption: The flask method workflow for determining thermodynamic solubility.

Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining the concentration of a solute.[18][19][20][21][22]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Appropriate mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

4.2.1. Method Development (General Guidance)

A suitable HPLC method should be developed and validated for this compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. Pyridine and its derivatives typically exhibit strong UV absorbance, making this a suitable detection method.[23][24][25]

4.2.2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected concentration of the diluted sample from the flask method.[18][19]

4.2.3. Analysis and Calibration Curve

  • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.[18][19][21]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 (typically > 0.99) for a linear relationship.

  • Inject the diluted sample from the flask method and record its peak area.

  • Use the equation of the calibration curve to calculate the concentration of the diluted sample.

G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Stock Solution B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Record Peak Areas C->D E Plot Peak Area vs. Concentration D->E F Generate Calibration Curve (y = mx + c, R² > 0.99) E->F I Calculate Concentration using Calibration Curve F->I Use equation of the line G Inject Diluted Sample from Flask Method H Record Peak Area G->H H->I

Caption: Workflow for quantitative analysis using HPLC with a calibration curve.

Analytical Quantification: UV-Vis Spectrophotometry

For a more rapid, though potentially less specific, analysis, UV-Vis spectrophotometry can be employed.[23][26][27][28]

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a solution of the compound across a range of UV wavelengths.

  • Prepare a series of calibration standards as described for the HPLC method.

  • Measure the absorbance of each calibration standard at the λ_max.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the diluted sample from the flask method.

  • Use the calibration curve (Beer-Lambert Law) to determine the concentration of the diluted sample.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Purity of the Compound: Impurities can significantly affect solubility.

  • Solvent Purity: The presence of water or other impurities in the organic solvent can alter its solvating properties.

  • Temperature: As discussed, temperature has a significant impact on solubility.[7][8][9][10][11][12][13] All measurements should be performed at a constant and recorded temperature.

  • pH (in aqueous or buffered systems): As a pyridine derivative, the basicity of the nitrogen atom means that the solubility in aqueous systems will be pH-dependent.

Conclusion

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Labster. (n.d.). Calibration curve for HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 338458, this compound. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]

  • Microbioz India. (2023). HPLC calibration curve: Everything You Need to Know. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]

  • Shimadzu Corporation. (2022, July 13). How to Set up HPLC calibration curve - External Standard Calibration Method [Video]. YouTube. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • JoVE. (2020, March 26). Solubility - Concept [Video]. [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Shimadzu Corporation. (2022, November 22). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions [Video]. YouTube. [Link]

  • Elmhurst College. (n.d.). Solubility. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • MasterControl. (n.d.). ICH Q6 Guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • YouTube. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility [Video]. [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • PubMed. (2008). Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Slideshare. (n.d.). Developing specifications in ICH Q6B guidelines. [Link]

  • ResearchGate. (2024). UV-spectrum of pyridine. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • CONICET. (2024). Analytical Methods. [Link]

  • PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • Wiley-VCH. (n.d.). 1 Quantification. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical methods and achievability. Guidelines for drinking-water quality. [Link]

  • PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

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An In-depth Technical Guide to 4-Fluoro-2-methoxypyridine: A Core Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the essential properties, synthesis, and strategic applications of 4-Fluoro-2-methoxypyridine, a pivotal heterocyclic building block. The narrative emphasizes the causal relationships behind experimental choices and methodologies, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Strategic Importance of a Fluorinated Pyridine

This compound is a substituted pyridine derivative that has garnered significant attention as a key intermediate in the synthesis of complex organic molecules.[1] Its unique structural arrangement, featuring a fluorine atom at the 4-position and a methoxy group at the 2-position, imparts specific electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science.[1]

The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[2][3] As such, building blocks like this compound are instrumental in the development of novel therapeutic agents. This guide explores the foundational data, synthesis protocols, and reactive potential of this important compound.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data below has been aggregated from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₆H₆FNO[4][5][6]
Molecular Weight 127.12 g/mol [4][5]
IUPAC Name This compound[4]
CAS Number 96530-81-3[5][7]
Appearance Colorless to slightly yellow liquid[1][7]
Boiling Point 22-23°C at 2 torr[8]
Density ~1.146 g/cm³ (Predicted)[7]
Solubility Good solubility in organic solvents (ethanol, ether); limited in water.[1]
pKa 2.28 ± 0.10 (Predicted)[7]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[7]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. A prevalent strategy involves the fluorination of a pre-functionalized pyridine ring.

One common approach begins with the halogenation of 2-methoxypyridine, where a suitable fluorine-containing reagent is used to replace a hydrogen atom on the pyridine ring under controlled conditions.[1] Another robust method involves a diazotization-fluorination sequence, such as a modified Balz-Schiemann reaction, starting from an appropriately substituted aminopyridine. This latter approach provides excellent regioselectivity.

G start 2-Methoxy-4-aminopyridine (Starting Material) reagents1 1. Anhydrous HF or HBF₄ 2. Sodium Nitrite (NaNO₂) step1 Diazotization & Fluorination (Balz-Schiemann type reaction) start->step1 Substrate reagents1->step1 Reagents Added intermediate Diazonium Fluoroborate Intermediate (Unstable, generated in situ) step1->intermediate Forms step2 Thermal Decomposition intermediate->step2 Decomposes upon heating workup Neutralization & Extraction step2->workup Crude product product This compound (Final Product) workup->product Purified

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Diazotization-Fluorination Route

This protocol describes a generalized procedure based on the principles of the Balz-Schiemann reaction, a trusted method for introducing fluorine onto an aromatic ring.

Objective: To synthesize this compound from 2-Methoxy-4-aminopyridine.

Materials:

  • 2-Methoxy-4-aminopyridine

  • Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF₄)

  • Sodium Nitrite (NaNO₂)

  • Anhydrous organic solvent (e.g., Dichloromethane)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a suitable reaction vessel (e.g., a tetrafluoroethylene-lined reactor for HF), dissolve 2-Methoxy-4-aminopyridine in anhydrous HF or HBF₄ at a low temperature (typically -20°C to 0°C).

    • Causality: The low temperature is critical to ensure the stability of the diazonium salt intermediate that will be formed, preventing premature decomposition and side reactions.

    • Slowly add a solution or solid portion of sodium nitrite (NaNO₂). Maintain the low temperature throughout the addition.

    • Causality: The reaction is exothermic. Slow addition allows for effective heat dissipation and prevents a runaway reaction. The nitrite reacts with the amine in the acidic medium to form the diazonium salt.

  • Fluorination:

    • After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

    • Gently warm the reaction mixture to room temperature and then heat carefully (e.g., 50-80°C). Vigorous nitrogen gas evolution will be observed.

    • Causality: Thermal decomposition of the diazonium fluoroborate (or fluoride) salt expels nitrogen gas and substitutes the diazonium group with a fluorine atom.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the strong acid.

    • Extract the aqueous layer with an organic solvent like dichloromethane (3x).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound, typically via vacuum distillation or column chromatography, to achieve high purity.

Applications in Research and Drug Development

The utility of this compound stems from its tailored reactivity, making it a versatile precursor for more complex molecules.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is electron-deficient, and this effect is enhanced by the strongly electron-withdrawing fluorine atom at the 4-position. This electronic arrangement makes the C4 position highly susceptible to attack by nucleophiles. This SₙAr reactivity is a cornerstone of its application, allowing for the facile and site-specific introduction of various functional groups (e.g., amines, thiols, alcohols) by displacing the fluoride ion.

Causality: The SₙAr reaction is a powerful tool in medicinal chemistry for building molecular diversity.[9] Starting with this compound, chemists can rapidly generate a library of analogues by reacting it with a wide array of nucleophiles, a key step in structure-activity relationship (SAR) studies.

start This compound (Core Building Block) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction library Compound Library Synthesis reaction->library nucleophiles Diverse Nucleophiles (Amines, Thiols, etc.) nucleophiles->reaction screening High-Throughput Screening & SAR Studies library->screening end Lead Optimization & Drug Candidate Selection screening->end

Caption: Role of this compound in a drug discovery workflow.

Use as a Key Intermediate

While not always present in the final drug structure, this compound and its analogues are crucial intermediates. They serve as foundational scaffolds onto which the complex functionalities required for biological activity are built. Its participation has been noted in the synthetic pathways for antibacterial drugs and specialized agrochemicals, where the substituted pyridine core is essential for efficacy.[1]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential.

  • Hazards: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

  • Storage: It should be stored in a cool, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[7]

  • Handling: All handling should be performed in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis routes make it an invaluable asset for researchers in drug discovery, agrochemistry, and materials science. By understanding the principles behind its synthesis and application, scientists can fully leverage this versatile building block to construct the next generation of functional molecules.

References

  • This compound: Properties, Uses, Safety Data & Reliable Supplier in China. Alchemist-chem.
  • This compound | C6H6FNO | CID 338458.
  • This compound | 96530-81-3. ChemicalBook.
  • This compound, 97%, Thermo Scientific. Fisher Scientific.
  • This compound. ChemicalBook.
  • This compound | C6H6FNO | CID 338458.
  • 96530-81-3 this compound. AK Scientific, Inc..
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kagaku Kogyo Shiryo.
  • This compound (C6H6FNO). PubChemLite.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, PubMed.

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The Strategic Application of 4-Fluoro-2-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—offer medicinal chemists a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Within this context, 4-Fluoro-2-methoxypyridine has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound in medicinal chemistry. As a Senior Application Scientist, my aim is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic understanding and practical, field-proven insights. We will delve into the causality behind experimental choices, examine the role of this scaffold in the development of targeted therapies, and provide detailed protocols to empower researchers in their own discovery efforts.

Physicochemical and Spectroscopic Profile

The utility of this compound as a synthetic intermediate is rooted in its distinct structural and electronic properties. The strategic placement of the electron-withdrawing fluorine atom at the 4-position and the electron-donating methoxy group at the 2-position creates a unique electronic environment that governs its reactivity.

PropertyValueSource
Molecular Formula C₆H₆FNO
Molecular Weight 127.12 g/mol
Appearance Colorless to slightly yellow liquid[1]
Boiling Point Data varies, typically within a specific range[1]
Solubility Limited solubility in water[1]
CAS Number 96530-81-3

Spectroscopic Data:

SpectroscopyKey FeaturesSource
¹H NMR Characteristic signals for the methoxy group and aromatic protons, with splitting patterns influenced by the fluorine atom.[4]
¹³C NMR Resonances for the six carbon atoms, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (JC-F).[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis of this compound: A Practical Approach

While several synthetic routes to this compound exist, a common and reliable strategy involves the fluorination of a suitably substituted pyridine precursor. The Balz-Schiemann reaction, a well-established method for introducing fluorine into aromatic rings, provides a robust foundation for a plausible synthesis, starting from 4-amino-2-methoxypyridine.[5]

start 4-Amino-2-methoxypyridine diazotization Diazotization (NaNO₂, HBF₄) start->diazotization intermediate Pyridyldiazonium Tetrafluoroborate Salt diazotization->intermediate thermal_decomposition Thermal Decomposition (Balz-Schiemann Reaction) intermediate->thermal_decomposition product This compound thermal_decomposition->product

Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Balz-Schiemann reaction on aminopyridines.[5]

Materials:

  • 4-Amino-2-methoxypyridine

  • Tetrafluoroboric acid (48% aqueous solution)

  • Sodium nitrite

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Amino-2-methoxypyridine (1.0 eq) in tetrafluoroboric acid (4.0 eq) at 0-5 °C. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.

  • Isolation of the Diazonium Salt: The pyridyldiazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by vacuum filtration and wash it with cold diethyl ether.

  • Thermal Decomposition (Balz-Schiemann Reaction): Gently heat the isolated diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is primarily derived from its reactivity in two key classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing fluorine atom at the 4-position further activates the ring towards nucleophilic attack. The 2- and 4-positions are particularly susceptible to substitution due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

reactant This compound attack Nucleophilic Attack at C4 reactant->attack nucleophile Nucleophile (Nu⁻) nucleophile->attack meisenheimer Meisenheimer Intermediate (Charge delocalized to Nitrogen) attack->meisenheimer elimination Elimination of Fluoride meisenheimer->elimination product 4-Substituted-2-methoxypyridine elimination->product

Mechanism of SNAr on this compound.

Experimental Protocol: SNAr with a Primary Amine

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-2-methoxy-pyridin-4-amine.

Suzuki-Miyaura Cross-Coupling

To functionalize the 4-position with a carbon-based substituent, a common strategy involves converting this compound to a boronic acid or boronic ester derivative, which can then participate in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry.[6]

start 4-Bromo-2-methoxypyridine borylation Borylation (B₂pin₂, Pd catalyst, base) start->borylation boronic_ester 2-Methoxy-4-(pinacolboranyl)pyridine borylation->boronic_ester coupling Suzuki-Miyaura Coupling (Aryl Halide, Pd catalyst, base) boronic_ester->coupling product 4-Aryl-2-methoxypyridine coupling->product FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 signaling_cascade Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) FGFR4->signaling_cascade inhibition Inhibition proliferation Cell Proliferation and Survival signaling_cascade->proliferation inhibitor FGFR4 Inhibitor (with 4-fluoro-2-methoxyphenyl moiety) inhibitor->FGFR4 Covalent Binding

Sources

Introduction: The Utility and Latent Hazards of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-2-methoxypyridine: Safety, Handling, and Prophylactic Protocols

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS No. 96530-81-3). It is intended for researchers, scientists, and drug development professionals who utilize this and similar fluorinated pyridine derivatives in laboratory and process development settings. The protocols and insights herein are synthesized from authoritative safety data sheets and established best practices in chemical hygiene to ensure a self-validating system of safety and scientific integrity.

This compound is a substituted pyridine derivative increasingly utilized as a key building block in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable moiety in drug design.[2][3] Its applications span the synthesis of novel antibacterial agents, pesticides, and high-performance photoelectric materials.[1][2]

However, the same structural attributes that confer desirable reactivity also introduce specific hazards. Understanding these intrinsic risks is the foundation of its safe and effective use. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a proactive safety culture grounded in scientific principles.

Section 1: Core Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and implementing appropriate controls. This compound is a colorless to slightly yellow liquid at room temperature with a characteristic odor.[1] It exhibits good solubility in organic solvents like ethanol and ether, but limited solubility in water.[1]

Table 1: Key Physicochemical & Identifier Data
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 96530-81-3[4]
Molecular Formula C₆H₆FNO[4]
Molecular Weight 127.12 g/mol [4]
Appearance Colorless to slightly yellow liquid[1]
Solubility Good in organic solvents; limited in water[1]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance, presenting multiple risks that necessitate stringent controls. The primary hazards include acute toxicity via multiple exposure routes, skin and eye irritation, and potential flammability.[4][5]

Table 2: GHS Hazard Summary
CategoryPictogramSignal WordHazard Statements
Acute Toxicity

Warning H302: Harmful if swallowed.[4][5] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4][5]
Skin Irritation

Warning H315: Causes skin irritation.[4][5]
Eye Irritation

Warning H319: Causes serious eye irritation.[4][5]
Flammability

Warning H226: Flammable liquid and vapor.[4]
Risk Assessment Workflow

The decision-making process for handling any hazardous chemical should follow a logical progression from hazard identification to risk mitigation. The following diagram illustrates this fundamental workflow, which forms the basis for the protocols described in this guide.

RiskAssessment cluster_0 Risk Assessment & Mitigation Workflow cluster_1 Hierarchy of Controls A Identify Hazards (Review SDS Section 2) - Toxicity (H302, H312, H332) - Irritation (H315, H319) - Flammability (H226) B Assess Risks (Evaluate tasks, quantities, environment) A->B Input for C Implement Control Measures (Hierarchy of Controls) B->C Determines D Develop Safe Work Procedure (SOP) C->D Codified in Engineering Engineering Controls (Fume Hood) C->Engineering Apply E Conduct Experiment D->E Governs F Review & Refine (Post-experiment evaluation) E->F Provides data for F->A Feedback Loop Elimination Elimination (Not feasible) Substitution Substitution (Use less hazardous analog) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Risk assessment workflow for this compound.

Section 3: Safe Handling and Engineering Controls

Safe handling is achieved through a combination of robust engineering controls and diligent personal protective practices. The multi-hazard nature of this compound (toxic, irritant, flammable) requires a multi-layered defense.

Engineering Controls

The primary engineering control for mitigating inhalation risk (H332) is the mandatory use of a certified laboratory chemical fume hood.[6] All transfers, manipulations, and reactions involving this compound must be conducted within the fume hood.[6] The work area should also be equipped with an emergency eyewash station and safety shower, located within a 10-second travel distance.[6]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the identified hazards. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

PPE_Workflow Start Prepare for Handling Step1 Body Protection Don lab coat (non-flammable) Start->Step1 Step2 Eye/Face Protection Don chemical splash goggles (ANSI Z87.1 compliant) Step1->Step2 Step3 Hand Protection Don chemical-resistant gloves (e.g., Nitrile, Neoprene) Inspect for integrity Step2->Step3 Step4 Respiratory Protection Work within a certified chemical fume hood Step3->Step4 End Ready for Task Step4->End

Caption: Mandatory PPE sequence before handling the reagent.

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against serious eye irritation (H319).[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

  • Skin Protection : A flame-resistant lab coat and long pants are required. To prevent skin contact (H312) and irritation (H315), wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][9] Always inspect gloves for tears or holes before use and change them frequently, or immediately if contamination is suspected.[10]

  • Respiratory Protection : Use should be restricted to a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.[7][11] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling Protocol
  • Preparation : Confirm the chemical fume hood is operational. Assemble all necessary equipment and reagents. Don all required PPE as outlined above.

  • Aliquotting : Ground and bond containers when transferring the liquid to prevent static discharge, which could ignite flammable vapors.[12] Use spark-proof tools for all transfers.[11]

  • During Use : Keep the container tightly closed when not in use.[13] Avoid contact with incompatible materials such as strong oxidizing agents.[6] Do not eat, drink, or smoke in the work area.[12][14]

  • Completion : Upon completion of work, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate the work surface.

Section 4: Spill, Leak, and Emergency Procedures

Prompt and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

The immediate response should be tailored to the route of exposure. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the responders.[12]

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7][15]

  • Skin Contact : Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][13]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7][12] Remove contact lenses if present and easy to do.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11]

Spill and Leak Containment

The response to a spill depends on its scale and location.

SpillResponse Spill Spill Occurs SmallSpill Small Spill? (<100 mL & Contained in Hood) Spill->SmallSpill Evacuate Evacuate Immediate Area Alert Colleagues Call Emergency Response SmallSpill->Evacuate No Cleanup Trained Personnel Only Don appropriate PPE (incl. respirator if needed) SmallSpill->Cleanup Yes Dispose Dispose of waste via institutional hazardous waste program Absorb Absorb with inert material (vermiculite, sand, dry earth) Cleanup->Absorb Collect Collect residue into a sealed, labeled hazardous waste container Use non-sparking tools Absorb->Collect Decontaminate Decontaminate spill area Wash with soap and water Collect->Decontaminate Decontaminate->Dispose

Sources

A Theoretical and Computational Guide to the Electronic Effects of Fluorine in Pyridines for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its intense electronegativity, small size, and the remarkable strength of the carbon-fluorine bond—impart profound changes to the physicochemical and pharmacological profiles of the parent heterocycle. This technical guide provides an in-depth exploration of the electronic effects of fluorine in pyridines from a theoretical and computational perspective. We dissect the dual nature of fluorine's influence, dominated by a powerful inductive withdrawal that significantly modulates basicity and reactivity, and complemented by a more subtle mesomeric effect that perturbs the π-system, a phenomenon increasingly recognized as "fluoromaticity". This guide offers researchers, scientists, and drug development professionals a framework for understanding, predicting, and harnessing these effects, supported by field-proven computational protocols, quantitative data, and workflow visualizations to accelerate the rational design of next-generation fluorinated pyridines.

Introduction: The Unique Influence of Fluorine in Heteroaromatic Chemistry

The prevalence of fluorinated pyridines in top-selling pharmaceuticals and advanced materials is a testament to the transformative power of the fluorine atom.[1][2] In drug discovery, fluorine substitution is a key strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3] The C-F bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage.[2][3] This guide moves beyond empirical observations to provide a theoretical foundation for understanding how fluorine's fundamental electronic properties reshape the pyridine ring.

At the heart of fluorine's influence is a powerful duality:

  • Inductive Effect (σ-withdrawal): As the most electronegative element, fluorine strongly pulls electron density through the sigma bond framework. This effect is distance-dependent and is the primary driver of many of the changes observed in fluoropyridines.

  • Mesomeric Effect (π-donation): The lone pairs on the fluorine atom can, in principle, donate electron density back into the aromatic π-system. While often overshadowed by the inductive effect, this resonance contribution is crucial for a complete understanding of aromaticity and bond characteristics.[4][5]

Computational chemistry provides an indispensable toolkit for dissecting these competing effects. Methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping allow us to visualize and quantify the electronic perturbations caused by fluorination.

The Inductive Effect: A Dominant Force in Fluoropyridines

The most dramatic and predictable consequence of fluorinating a pyridine ring is the sharp decrease in the basicity of the nitrogen atom, a direct result of fluorine's potent inductive electron withdrawal.

Impact on Basicity (pKa)

The lone pair of electrons on pyridine's nitrogen, housed in an sp² hybrid orbital, is responsible for its basicity.[6] Fluorine substitution withdraws electron density from the ring and, consequently, from the nitrogen atom, making this lone pair less available for protonation. This results in a significant decrease in the compound's pKa value.[3][7][8] The magnitude of this effect is highly dependent on the position of the fluorine atom, with the effect diminishing with distance: 2-fluoro > 3-fluoro > 4-fluoro.

For example, replacing a hydrogen with a fluorine atom in the thioethyl fragment of a substituted pyridine leads to a marked increase in the acidity of its conjugate acid.[7] This effect is stronger when fluorination is adjacent to the sulfur atom compared to terminal substitution.[7]

Table 1: Positional Impact of Fluorination on Pyridine pKa

Compound Experimental pKa Calculated pKa (THF)[9] ΔpKa (from Pyridine)
Pyridine 5.25 6.7 0
2-Fluoropyridine -0.44 1.1 -5.69
3-Fluoropyridine 2.97 4.3 -2.28
4-Fluoropyridine 1.90 (inferred) Not available ~ -3.35

| 2,6-Difluoropyridine | -2.92 | Not available | -8.17 |

Experimental Protocol: Computational pKa Prediction

A reliable prediction of pKa can be achieved through a thermodynamic cycle using DFT calculations.

  • Geometry Optimization: Optimize the geometries of both the neutral fluoropyridine and its protonated (pyridinium) form in the gas phase using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: Calculate the single-point energy of the optimized gas-phase structures in a continuum solvent model (e.g., SMD or PCM with water as the solvent) to obtain the Gibbs free energy of solvation.

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy of the acid dissociation reaction in solution (ΔG_sol) using the following equation: ΔG_sol = (G_sol(Py) + G_sol(H+)) - G_sol(PyH+) Where G_sol(Py) and G_sol(PyH+) are the calculated free energies in solution for the neutral and protonated forms, respectively. G_sol(H+) is the experimental solvation free energy of the proton.

  • pKa Calculation: Convert ΔG_sol to pKa using the equation: pKa = ΔG_sol / (2.303 * RT) Where R is the gas constant and T is the temperature in Kelvin.

G cluster_gas Gas Phase Calculations cluster_sol Solvation Calculations opt_py Geometry Optimization (Neutral Pyridine) freq_py Frequency Calculation (Neutral) opt_py->freq_py opt_pyh Geometry Optimization (Protonated Pyridinium) freq_pyh Frequency Calculation (Protonated) opt_pyh->freq_pyh solv_py Single-Point Energy (Neutral, Solvent Model) freq_py->solv_py solv_pyh Single-Point Energy (Protonated, Solvent Model) freq_pyh->solv_pyh calc_delta_g Calculate ΔG_sol solv_py->calc_delta_g solv_pyh->calc_delta_g calc_pka Calculate pKa calc_delta_g->calc_pka

Caption: Computational workflow for pKa prediction of fluoropyridines.

Consequences for Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of fluorine significantly activates the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to the fluorine atom. This makes fluoropyridines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. In fact, the C-F bond in this context is often more labile than C-Cl or C-Br bonds, a counterintuitive result given the C-F bond's intrinsic strength.[10][11] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[10][11]

This enhanced reactivity is explained by theoretical models. The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy of the rate-determining step.

Reactants Fluoropyridine + Nucleophile Intermediate Meisenheimer Complex (Stabilized by F) E1 TS1 Transition State 1 TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 ΔG‡2 Products Substituted Pyridine + Fluoride Ion TS2->Products E1->TS1 ΔG‡1 E2 E3 E4 E5 G Gibbs Free Energy

Caption: Energy profile for an SNAr reaction on a fluoropyridine.

The Mesomeric Effect and the Concept of "Fluoromaticity"

While the inductive effect is dominant, a more nuanced understanding requires consideration of fluorine's ability to act as a π-donor.

π-System Perturbations and "Fluoromaticity"

Each fluorine atom substituted onto a pyridine ring introduces a new π-orbital from its lone pairs, which can conjugate with the aromatic system.[4][5] These new orbitals are lower in energy than the original π-orbitals of the pyridine ring.[5] This contribution increases the overall π-electron density of the ring, a phenomenon that can lead to enhanced aromatic stability, termed "fluoromaticity".[4][5] This concept helps explain the high thermal stability of polymers containing fluoroaromatic units.[4]

However, the increased net positive charge on the carbon atom attached to fluorine can create a barrier to the flow of π-electrons, disrupting the diatropic ring current typically associated with aromaticity.[4][5] Therefore, while fluoropyridines may exhibit reduced aromaticity by the magnetic criterion (ring current), they can show increased aromaticity based on energetic and structural criteria due to this enhanced π-density.[5]

Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate these effects, revealing details about intramolecular charge delocalization and its impact on ring bond strength.[12][13]

Impact on Molecular Structure

The interplay between σ-withdrawal and π-donation influences the geometry of the pyridine ring. As more fluorine atoms are added, the C-F bonds tend to shorten.[4] The relative positions of the fluorine atoms also matter; when they are close together (e.g., 2,3,4-trifluoropyridine), the C-F bonds lengthen and the C-C bonds shorten compared to isomers where the fluorines are more spread out (e.g., 2,4,6-trifluoropyridine).[4] This suggests that more dispersed fluorine substitution allows for a greater contribution to the ring's aromatic character.[4]

Table 2: Calculated Bond Lengths (Å) in Pyridine vs. Fluoropyridines

Bond Pyridine 2-Fluoropyridine[14] Pentafluoropyridine
N1-C2 1.340 1.331 (shortened) 1.297
C2-C3 1.395 1.385 1.363
C3-C4 1.392 1.389 1.376

| C2-F | N/A | 1.353 | 1.321 |

Spectroscopic Signatures: Predicting ¹⁹F NMR Chemical Shifts

¹⁹F NMR spectroscopy is an extremely sensitive probe of the local electronic environment. The chemical shift of a fluorine nucleus can span a vast range and is highly dependent on both through-bond and through-space electronic effects. Predicting these shifts accurately is a significant challenge but offers immense value in structure elucidation.

Protocol: DFT-Based Prediction of ¹⁹F NMR Chemical Shifts

Quantum chemical methods can provide reliable predictions of ¹⁹F NMR chemical shifts, aiding in structural assignment and analysis.[15][16]

  • Conformational Search (if applicable): For flexible molecules, perform a thorough conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) in the gas phase. A functional like ωB97XD with a basis set such as aug-cc-pVDZ has been shown to offer a good balance of accuracy and computational cost.[16]

  • NMR Shielding Calculation: Perform a GIAO (Gauge-Independent Atomic Orbital) NMR calculation on the optimized structure(s) using the same level of theory. This computes the absolute magnetic shielding tensor (σ).

  • Boltzmann Averaging (if applicable): If multiple conformers are present, calculate the Boltzmann-averaged shielding constant based on their relative energies.

  • Chemical Shift Calculation: Calculate the chemical shift (δ) relative to a reference compound (e.g., CFCl₃) using the equation: δ_sample = σ_ref - σ_sample Where σ_ref is the calculated shielding constant of the reference compound at the same level of theory.

  • Linear Scaling (Optional but Recommended): To correct for systematic errors, it is often beneficial to apply a linear scaling factor derived from plotting calculated vs. experimental shifts for a known set of compounds.[15]

G start Input Molecule Structure conf_search Conformational Search (for flexible molecules) start->conf_search geom_opt Geometry Optimization (e.g., ωB97XD/aug-cc-pVDZ) conf_search->geom_opt nmr_calc GIAO NMR Shielding Calculation geom_opt->nmr_calc boltzmann Boltzmann Averaging (if multiple conformers) nmr_calc->boltzmann shift_calc Calculate δ vs. Reference (δ = σ_ref - σ_sample) boltzmann->shift_calc scaling Apply Linear Scaling (Optional) shift_calc->scaling end Predicted ¹⁹F NMR Chemical Shift scaling->end

Caption: Workflow for computational prediction of ¹⁹F NMR chemical shifts.

Beyond Covalent Bonds: Non-Covalent Interactions of Fluoropyridines

The electronic perturbations induced by fluorine also have profound effects on the molecule's ability to engage in non-covalent interactions, which are critical for drug-receptor binding and materials self-assembly.

Halogen Bonding

Contrary to intuition based on its high electronegativity, the fluorine atom in a C-F bond can act as a halogen bond donor. This arises from an anisotropic distribution of electron density around the fluorine, creating a region of positive electrostatic potential (a σ-hole) along the axis of the C-F bond. This σ-hole can interact favorably with Lewis bases. Computational and experimental evidence has shown that pyridines can form [N−F−N]⁺ halogen bonds with fluorinating agents like Selectfluor, facilitating single-electron transfer.[17] The strength of this interaction is modulated by the electronic properties of the pyridine, with electron-rich pyridines being more effective halogen bond acceptors.[17]

Dipole-Dipole and Quadrupole Interactions

Fluorination drastically alters the molecular electrostatic potential (MEP) of the pyridine ring.[12] The introduction of highly polar C-F bonds changes the molecule's overall dipole moment and quadrupole moment. These changes govern how fluoropyridines interact with their environment, influencing properties like solubility, crystal packing, and, crucially, interactions with the electrostatic field within a protein's active site.[18] Even weak interactions, in the range of 0.1-0.4 kcal/mol, can cumulatively lead to significant increases in binding affinity when fluorine is appropriately positioned within a ligand.[18]

cluster_FPy cluster_LB FPy C-F LB :N-R FPy->LB Halogen Bond sigma_hole δ+ lone_pair δ-

Caption: Visualization of a C-F···N halogen bond.

Conclusion and Future Outlook

The electronic effects of fluorine in pyridines are a fascinating interplay of strong inductive withdrawal and subtle mesomeric donation. The former dominates, drastically reducing basicity and activating the ring for nucleophilic substitution, while the latter contributes to the overall stability and modulates the aromatic character of the ring. These effects are not merely academic; they are powerful tools used daily by scientists to fine-tune the properties of molecules for specific applications.

The continued development of computational chemistry provides an ever-more-powerful lens through which to view these phenomena. Accurate prediction of pKa, reactivity, NMR spectra, and non-covalent interaction potential allows for the in silico design and prioritization of candidate molecules, saving valuable time and resources. As our understanding of these fundamental electronic effects deepens, so too will our ability to rationally design the next generation of fluorinated pyridine-based drugs and materials with enhanced efficacy, safety, and performance.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health (NIH).
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry (RSC) Publishing.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH).
  • meta-Selective Fluorination of Pyridine Derivatives. ResearchGate.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health (NIH).
  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed.
  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. UC Merced.
  • QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH).
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.
  • Pyridine pK a (THF) changes caused by substituent effects. ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Chemistry LibreTexts.

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The Strategic Incorporation of Fluorine: A Guide to Fluorinated Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Accounting for over 20% of all pharmaceuticals, the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological properties.[][2][3][4][5] This guide provides an in-depth exploration of fluorinated building blocks, moving beyond a simple catalog of reagents to a discussion of the strategic and mechanistic considerations that underpin their use in organic synthesis. We will delve into the classification of fluorination strategies, detailed synthetic protocols, and the practical challenges of handling and purifying these unique compounds, offering field-proven insights for researchers at the forefront of chemical innovation.

The Fluorine Advantage: Why Incorporate a Halogen Unlike Any Other?

Before delving into synthetic methodologies, it is crucial to understand why the incorporation of fluorine is a premier strategy in molecular design, particularly in drug development. The substitution of a hydrogen atom or a hydroxyl group with fluorine can induce profound, often beneficial, changes.[6][7]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol.[][3] This inherent strength makes the C-F bond highly resistant to metabolic cleavage by cytochrome P450 enzymes, which often target C-H bonds at "soft spots" in a molecule. Blocking these sites of metabolism can significantly increase a drug's half-life and oral bioavailability.[8]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[][3] Placing a fluorine atom or a trifluoromethyl group near a basic center, such as an amine, can lower its pKa value. This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.[4]

  • Enhanced Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, a property quantified by its partition coefficient (logP).[4][9] This enhancement can improve a molecule's ability to cross lipid-based biological membranes, such as the blood-brain barrier, which is a crucial consideration for developing central nervous system (CNS) therapies.[8]

  • Conformational Control and Binding Affinity: The substitution of hydrogen with the slightly larger fluorine atom can induce subtle conformational changes in a molecule. Furthermore, the polarized C-F bond can participate in unique, favorable interactions with enzyme active sites, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[6]

Table 1: Comparative Properties of Hydrogen vs. Fluorine
PropertyHydrogen (H)Fluorine (F)Implication in Molecular Design
van der Waals Radius 1.20 Å1.47 ÅMinimal steric perturbation; F can act as a bioisostere for H.
Electronegativity (Pauling) 2.203.98Strong inductive effects, pKa modulation, altered reactivity.[3]
C-X Bond Energy ~99 kcal/mol (C-H)~110 kcal/mol (C-F)Enhanced metabolic stability and thermal stability.[][3]
Lipophilicity Contribution (π) +0.50+0.15 (Aryl-F)Subtle tuning of lipophilicity.

A Strategic Overview of Fluorination Methodologies

The synthesis of organofluorine compounds can be broadly approached in two ways: direct fluorination of a non-fluorinated substrate or the use of a pre-fluorinated building block.[10] The choice of strategy is dictated by factors such as the desired molecular complexity, the stage of the synthesis (early vs. late-stage), and the availability of starting materials.

The core reactions for creating C-F bonds are categorized by the nature of the fluorine source.

G cluster_B Key Reagents cluster_C Key Reagents cluster_D Key Reagents A Fluorination Strategies B Nucleophilic Fluorination (F⁻ Source) A->B C Electrophilic Fluorination (F⁺ Source) A->C D Radical Fluorination (F• or R_f• Source) A->D B1 Alkali Fluorides (KF, CsF) B->B1 Sₙ2, SₙAr B2 Deoxyfluorinating Agents (DAST, Deoxo-Fluor®) B->B2 OH -> F C2 N-F Reagents (Selectfluor®, NFSI) C->C2 On e⁻ rich C D1 CF₃SO₂Cl D->D1 Photoredox D2 Togni / Umemoto Reagents (R_f Source) D->D2 Radical R_f B3 TBAF C1 Elemental Fluorine (F₂) (Diluted) D3 CF₃I

Figure 1: Classification of primary fluorination strategies and representative reagents.

Nucleophilic Fluorination: The Workhorse of C-F Bond Formation

Nucleophilic fluorination involves the reaction of a nucleophilic fluoride ion (F⁻) with an electrophilic carbon center.[11] This is arguably the most common and cost-effective method for introducing fluorine.

Causality Behind Reagent Choice: The primary challenge in nucleophilic fluorination is the low nucleophilicity of the fluoride anion in protic solvents due to strong hydrogen bonding. Therefore, reactions are typically run in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) using sources like anhydrous potassium fluoride (KF) or cesium fluoride (CsF).[12] The use of phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) is a field-proven technique to enhance the solubility and reactivity of the fluoride salt.[12]

Key Transformations:

  • Halogen Exchange (Halex) Reactions: This involves the SₙAr displacement of a halide (typically Cl or Br) on an electron-deficient aromatic or heteroaromatic ring. The reaction is driven by the formation of a more stable salt and is a cornerstone of industrial synthesis.

  • Displacement of Sulfonates: Alkyl tosylates, mesylates, and triflates are excellent leaving groups for Sₙ2 displacement by F⁻ to form alkyl fluorides.

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are used to convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[13][14] These reagents are highly effective but must be handled with extreme caution due to their thermal instability and the liberation of corrosive HF upon contact with moisture.[15]

Electrophilic Fluorination: For Electron-Rich Substrates

Electrophilic fluorination is the method of choice for introducing fluorine onto electron-rich species like enolates, enol ethers, and activated aromatic rings.[16] The reaction utilizes a reagent where the fluorine atom is bound to a highly electron-withdrawing group, creating a formal "F⁺" source.

Causality Behind Reagent Choice: Elemental fluorine (F₂) is the ultimate electrophilic source but is often too reactive and non-selective, leading to complex product mixtures and significant safety hazards.[11][17] Modern synthesis overwhelmingly favors N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[16] These reagents are crystalline solids that are significantly safer to handle, more selective, and highly effective.[16] Their reactivity stems from the highly polarized N-F bond, which delivers an electrophilic fluorine atom to a nucleophilic carbon.

Radical Fluoroalkylation: Introducing CF₃, CF₂H, and Other Groups

The direct introduction of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, is of immense importance.[18] Many modern approaches rely on radical-mediated pathways.

Causality Behind Reagent Choice: Reagents are designed to be precursors to the trifluoromethyl radical (•CF₃) under mild conditions.

  • Trifluoromethyl Sulfonyl Chloride (CF₃SO₂Cl): In the presence of a photoredox catalyst (e.g., Ru(bpy)₃Cl₂) and visible light, CF₃SO₂Cl undergoes single-electron reduction to release the •CF₃ radical and SO₂.[18]

  • Hypervalent Iodine Reagents (Togni Reagents): These are shelf-stable, crystalline solids that serve as excellent sources of the CF₃ group via either radical or nucleophilic/electrophilic pathways depending on the reaction conditions.[18]

  • Langlois Reagent (CF₃SO₂Na): Sodium triflinate is an inexpensive and easy-to-handle solid that, in the presence of an oxidant (e.g., t-BuOOH), generates the •CF₃ radical.

  • Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that act as electrophilic sources of the CF₃ group ("CF₃⁺").[19]

Similar strategies exist for difluoromethylation (introducing CF₂H) and monofluoromethylation (introducing CH₂F), groups that are increasingly recognized as valuable bioisosteres for hydroxyl, thiol, and amine functionalities.[20][21][22]

Synthesis of Advanced Building Blocks: The Case of Fluorinated Heterocycles

Heterocyclic scaffolds are privileged structures in medicinal chemistry.[3] The incorporation of fluorine into these rings can dramatically improve drug properties. The synthesis of fluorinated heterocycles is a vast field, often relying on the cyclization of fluorinated precursors or the direct fluorination of a pre-formed heterocyclic core.[23][24]

Workflow for Synthesizing a Fluorinated Pyrazole:

G A Start: Fluorinated 1,3-Dicarbonyl B React with Hydrazine A->B Step 1 C Condensation Reaction B->C Step 2 D Product: Fluorinated Pyrazole C->D Cyclization

Figure 2: A generalized workflow for the Knorr-type synthesis of a fluorinated pyrazole.

A common and robust strategy involves the condensation of a fluorinated 1,3-dicarbonyl compound (e.g., trifluoroacetylacetone) with hydrazine or a substituted hydrazine. This approach leverages readily available fluorinated starting materials to construct the heterocyclic core, avoiding the often-challenging direct fluorination of the pyrazole ring itself.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples and should be adapted based on the specific substrate. A thorough risk assessment must be conducted before any new procedure is attempted. [25]

Protocol 1: Electrophilic Monofluorination of a β-Ketoester

Objective: To introduce a single fluorine atom at the α-position of a β-ketoester using N-Fluorobenzenesulfonimide (NFSI). This protocol is self-validating as the reaction progress can be monitored by TLC, and the product's identity is confirmed by spectroscopic methods.

Materials:

  • Ethyl 2-cyclohexanonecarboxylate (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI, 1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Safety First: Conduct the reaction in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. NaH is highly flammable and reacts violently with water.[25]

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add NaH (1.1 equiv).

  • Suspend the NaH in anhydrous THF (approx. 0.2 M relative to the substrate). Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve the ethyl 2-cyclohexanonecarboxylate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. Causality: This step generates the sodium enolate in situ. Slow addition is critical to control the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • In a separate flask, dissolve NFSI (1.1 equiv) in anhydrous THF. Add this solution dropwise to the enolate solution at 0 °C. Causality: NFSI is a mild electrophilic fluorine source that is highly compatible with enolates.[16] An exotherm may be observed; maintain the temperature below 5 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the α-fluorinated product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a signal in the ¹⁹F NMR spectrum and characteristic C-F coupling constants in the ¹³C NMR are definitive.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

Objective: To synthesize a benzotrifluoride derivative from an aryl iodide using a copper catalyst and a trifluoromethyl source. This is a modification of the reaction first reported in 1969 and improved upon since.[5]

Materials:

  • 4-Iodoanisole (1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv)

  • Copper(I) iodide (CuI, 20 mol%)

  • 1,10-Phenanthroline (40 mol%)

  • Potassium fluoride (KF, 2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Safety First: Perform the reaction in a fume hood. DMF is a reproductive toxin. TMSCF₃ is volatile.

  • To an oven-dried Schlenk tube, add CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv), and KF (2.0 equiv). Causality: KF acts as an activator for TMSCF₃, generating a key trifluoromethylcopper intermediate. 1,10-Phenanthroline is a crucial ligand that stabilizes the copper catalyst and facilitates the reaction.[5]

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 4-iodoanisole (1.0 equiv) followed by anhydrous DMF.

  • Add TMSCF₃ (2.0 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath. Stir for 12-24 hours. Monitor by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water (3x) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The product is volatile.

  • Purification: Purify the crude product by flash chromatography or distillation to obtain 4-methoxybenzotrifluoride.

  • Characterization: Confirm identity and purity via NMR (¹H, ¹³C, ¹⁹F) and GC-MS.

Practical Considerations: Purification and Safety

Purification Challenges

Fluorinated compounds often present unique purification challenges.[26]

  • Volatility: Many low-molecular-weight fluorinated compounds have low boiling points, leading to sample loss during solvent removal under high vacuum.[26] It is advisable to use a rotary evaporator with efficient cooling and to avoid overly high vacuum.

  • Polarity: The polarity of fluorinated compounds can be similar to their non-fluorinated precursors, making chromatographic separation difficult.[26] Sometimes, using specialized "fluorous" phase chromatography or pairing a standard reverse-phase column with a fluorinated eluent can improve separation.[27]

  • NMR Spectroscopy: ¹⁹F NMR is an indispensable tool for characterizing organofluorine compounds. It provides information on the number of fluorine environments and, through coupling constants (J-coupling) to ¹H and ¹³C, valuable structural insights.

Safety and Handling

Safety is paramount in organofluorine chemistry. Many fluorinating reagents are hazardous, and reactions can generate highly toxic and corrosive byproducts like hydrogen fluoride (HF).[15]

  • Risk Assessment: Always conduct a thorough risk assessment before using any fluorinating agent. Understand its reactivity, thermal stability, and decomposition products.[25]

  • Personal Protective Equipment (PPE): Standard PPE (goggles, lab coat, gloves) is mandatory. When working with reagents that can release HF (e.g., DAST, F₂), specialized gloves (e.g., nitrile double-gloving) and a face shield are required.[25][28]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[25][28] For highly hazardous reagents like elemental fluorine, specialized equipment and facilities are necessary.[29][30]

  • Emergency Preparedness: Have an emergency plan. For any potential exposure to HF, a tube of calcium gluconate gel must be immediately accessible as a first aid measure to neutralize the fluoride ion and prevent severe tissue damage.[30]

Conclusion

Fluorinated building blocks are more than just synthetic curiosities; they are enabling tools that empower chemists to address fundamental challenges in medicine and materials. A deep understanding of the underlying principles—the "why" behind a reaction's success—transforms the practitioner from a technician into a molecular architect. By choosing the right reagent for the right substrate, paying meticulous attention to reaction conditions, and always prioritizing safety, researchers can strategically leverage the unique properties of fluorine to design the next generation of innovative molecules.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.
  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved January 11, 2026, from [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guides. Retrieved January 11, 2026, from [Link]

  • Mlostoń, G., & Heimgartner, H. (2017).
  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 11, 2026, from [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

  • Haas, A., & Lieb, M. (1985).
  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved January 11, 2026, from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved January 11, 2026, from [Link]

  • Campbell, M. G., & Ritter, T. (2015). Fluorination Methods for Drug Discovery and Development. ResearchGate. [Link]

  • Al-Deyab, S. S., & El-Faham, A. (2017). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

  • Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Retrieved January 11, 2026, from [Link]

  • News-Medical.Net. (2019, March 6). Researchers discover facile method for introduction of fluorine atoms into organic molecules. [Link]

  • Pal, S., & Giri, G. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00997A.
  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. [Link]

  • Scott, V. J., & Sanford, M. S. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

  • Rábai, J., et al. (2020, October 16). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]

  • Wechem. (2025, May 29). Recent progress in trifluoromethylation: strategies and Applications. [Link]

  • Alfa Chemistry. (2024, October 21). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. [Link]

  • Verhoog, S., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved January 11, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved January 11, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Retrieved January 11, 2026, from [Link]

  • Uppsala University. (2021, February 24). Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation. YouTube. [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved January 11, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine Safety. Retrieved January 11, 2026, from [Link]

  • 960化工网. (2009, October 30). Selective difluoromethylation and monofluoromethylation reactions. [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved January 11, 2026, from [Link]

  • Al-aboudi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. [Link]

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved January 11, 2026, from [Link]

  • MDPI. (2023, February 7). Application Progress of New Adsorption Materials for Removing Fluorine from Water. [Link]

  • Ma, Y., & Tsao, H. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • YouTube. (2020, June 7). DEFLUORIDATION TECHNIQUES-FLUORIDES PART 6. [Link]

Sources

A Senior Application Scientist's Guide to the Commercial Availability and Procurement of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methoxypyridine (CAS No. 96530-81-3) is a pivotal heterocyclic building block, increasingly utilized in the synthesis of complex organic molecules for pharmaceuticals and material science.[1] Its commercial availability is robust, yet navigating the supplier landscape to ensure timely procurement of high-quality material is a critical, often underestimated, step in research and development. This guide provides a technical framework for understanding the market, qualifying suppliers, and implementing internal verification protocols. It moves beyond a mere list of vendors to offer a strategic approach to sourcing, emphasizing the interpretation of analytical documentation and the establishment of self-validating procurement systems to safeguard experimental integrity.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose value lies in the unique electronic properties conferred by its substituents. The electron-withdrawing fluorine atom and the electron-donating methoxy group create a specific reactivity pattern, making it a versatile intermediate.[1] In medicinal chemistry, fluorinated pyridines are common motifs in bioactive compounds, enhancing properties like metabolic stability and binding affinity.[2][3] Consequently, securing a reliable supply of this reagent is fundamental to many research programs.

Key Chemical Identifiers:

  • Chemical Name: this compound

  • Molecular Formula: C₆H₆FNO[4][5]

  • Molecular Weight: 127.12 g/mol [4][5]

  • CAS Number: 96530-81-3[4][5][6][7]

  • Appearance: Typically a colorless to slightly yellow liquid.[1]

The Commercial Landscape: Understanding Your Sourcing Options

The market for this compound is well-established, with numerous suppliers ranging from large, multinational distributors to specialized custom synthesis laboratories. Understanding this ecosystem is key to developing an effective procurement strategy.

  • Global Distributors (e.g., MilliporeSigma/Sigma-Aldrich, Thermo Fisher Scientific/Alfa Aesar, VWR): These suppliers offer the convenience of a broad catalog, established logistics, and readily available safety documentation. They often provide various grades of the chemical and hold stock in regional warehouses, facilitating rapid delivery.

  • Specialty Chemical Manufacturers (e.g., Synthonix, Combi-Blocks, AK Scientific): These companies often focus on producing novel building blocks for drug discovery. They may offer competitive pricing, particularly for larger quantities, and can sometimes provide deeper insights into the synthetic route and potential impurities.[6]

  • Chemical Marketplaces and China-Based Manufacturers: Platforms like ChemicalBook and various direct manufacturers in China offer access to a wide array of suppliers, often at a lower price point.[1][8] While economically advantageous, this channel requires a more rigorous qualification process, as documentation standards and batch-to-batch consistency can vary.

Supplier Qualification: A Framework for Scientific Diligence

Selecting a supplier should be treated with the same rigor as any other experimental variable. The quality of your starting material dictates the reliability of your results.

The Centrality of Analytical Documentation

Before placing any order, a thorough review of the supplier's technical documents is mandatory.

  • Certificate of Analysis (CoA): This is the single most important document for assessing quality. It provides lot-specific data on purity (typically by HPLC or GC), identity (confirmed by ¹H NMR or other spectroscopic methods), and appearance.[9][10][11] Do not accept a "typical" CoA; always request the one for the specific batch you will receive.

  • Safety Data Sheet (SDS): The SDS contains critical information on hazards, handling, storage, and emergency procedures.[12] It is essential for laboratory safety and regulatory compliance. Key hazards for this compound include skin, eye, and respiratory irritation, and it may be harmful if swallowed, inhaled, or in contact with skin.[4][5][12]

A Step-by-Step Supplier Vetting Workflow

A systematic process ensures that no critical detail is overlooked. The workflow below illustrates a self-validating system for supplier selection.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Decision cluster_3 Phase 4: Internal Validation A Identify Potential Suppliers B Request Lot-Specific Certificate of Analysis (CoA) & Safety Data Sheet (SDS) A->B C Review CoA: Purity ≥ 97%? Spectra Consistent? B->C D Review SDS: Understand Handling & Storage Requirements C->D E Compare Price & Lead Time D->E F Decision Point: Does Supplier Meet All Criteria? E->F G Place Small Trial Order (If New Supplier) F->G Yes, but new H Place Full Order F->H Yes, established I Reject Supplier F->I No J Perform Internal QC on Received Material G->J H->J K Release to Lab Inventory J->K Pass

Caption: A workflow for qualifying and validating a chemical supplier.

Key Quality Attributes & Supplier Comparison

Purity is the primary specification, but other factors can be important depending on the application. For example, a reaction sensitive to moisture may require a supplier who can provide data on water content.

Parameter Thermo Fisher Scientific Sigma-Aldrich (Aldrich) AK Scientific Typical Specification
CAS Number 96530-81-3[4]96530-81-3[7]96530-81-3[6]96530-81-3
Purity (Assay) ≥ 96% (HPLC)[4]98%[7]≥ 95%[6]≥ 95-98%
Physical Form Liquid[4]Liquid[7]Liquid[6]Liquid
Boiling Point Not specifiedNot specified22-23°C (2 torr)[6]Varies with pressure
Refractive Index Not specifiedNot specified1.47[6]~1.47
Storage Temp. Not specifiedRefrigerator[7]Not specifiedRefrigerator recommended

Note: Data is compiled from publicly available information and may vary by lot and specific product grade. Always refer to the lot-specific CoA.

Internal Verification Protocol for Incoming Material

Trust, but verify. Even with a CoA from a reputable supplier, it is best practice to perform a simple, internal check on newly received material. This self-validating step protects downstream experiments from costly failures due to mislabeled or impure reagents.

Objective

To confirm the identity and approximate purity of a newly acquired bottle of this compound before its release for general laboratory use.

Materials
  • NMR tube

  • Deuterated chloroform (CDCl₃)

  • Glass pipette or syringe

  • Sample vial

  • NMR Spectrometer (≥300 MHz)

Step-by-Step Methodology
  • Sample Preparation: In a well-ventilated fume hood, carefully draw a small aliquot (~5-10 mg) of the this compound liquid.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry sample vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Acquisition: Acquire a proton (¹H) NMR spectrum. Ensure standard parameters are used for shimming and referencing (to residual CHCl₃ at 7.26 ppm).

  • Data Analysis:

    • Identity Confirmation: Compare the acquired spectrum to a reference spectrum or predicted chemical shifts. The spectrum should show characteristic peaks for the methoxy group (a singlet around 3.9 ppm) and three distinct aromatic protons. The fluorine atom will cause characteristic splitting patterns (coupling constants) on the adjacent protons.

    • Purity Assessment: Integrate all peaks. The relative integrations should correspond to the number of protons (e.g., 3H for the methoxy group). Look for significant unidentifiable peaks, which may indicate impurities. A peak corresponding to common solvents (e.g., dichloromethane, ethyl acetate) may indicate residual solvent from purification.

Conclusion

The procurement of this compound, while seemingly routine, is a critical control point in the research and development pipeline. A strategic approach, grounded in the diligent evaluation of supplier documentation and supplemented by internal verification, is essential for ensuring experimental reproducibility and success. By treating chemical sourcing as an integral part of the scientific method, researchers can build a foundation of quality and confidence from the very first step of their synthetic route.

References

  • Alchemist-chem. (n.d.). This compound: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473(7348), 470–477. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9030–9037. Retrieved from [Link]

Sources

4-Fluoro-2-methoxypyridine synthesis starting from 2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxypyridine from 2-Methoxypyridine

A Foreword for the Practicing Chemist

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, a valuable building block, is no exception. Its synthesis, while not a trivial one-step conversion, provides an excellent case study in the strategic manipulation of pyridine electronics and the application of classical heterocyclic chemistry. This guide moves beyond a simple recitation of steps, offering a deep dive into the 'why' behind the 'how'—elucidating the mechanistic underpinnings and practical considerations that ensure a successful and reproducible synthesis. We will explore a reliable and well-documented multi-step pathway, chosen for its robustness and scalability, proceeding from the readily available 2-methoxypyridine through nitration, reduction, and a concluding diazotization-fluorination sequence.

Strategic Overview: A Multi-Step Approach

Direct C-H fluorination of pyridine rings is an area of active research, but achieving regioselectivity, especially in the presence of directing groups like methoxy, can be challenging and often requires specialized, costly reagents. A more classical and dependable strategy involves the installation of a functional group at the 4-position that can be readily converted to a fluorine atom. Our chosen synthetic route, therefore, encompasses three key transformations:

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of 2-methoxypyridine. The electron-donating methoxy group at C2 directs electrophiles to the C5 and C3 positions, while the pyridine nitrogen deactivates the ring. However, under forcing conditions, nitration at the C4 position can be achieved.

  • Reduction of the Nitro Group: The nitro group is a versatile handle. Its reduction to a primary amine provides the necessary functionality for the subsequent diazotization.

  • Balz-Schiemann Reaction: A cornerstone of aromatic fluorination, this reaction transforms the 4-amino group into a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired this compound.

Synth_Overview Start 2-Methoxypyridine Intermediate1 2-Methoxy-4-nitropyridine Start->Intermediate1 Nitration Intermediate2 4-Amino-2-methoxypyridine Intermediate1->Intermediate2 Reduction Product This compound Intermediate2->Product Diazotization-Fluorination

Part I: Electrophilic Nitration of 2-Methoxypyridine

The initial step of the synthesis involves the nitration of 2-methoxypyridine to yield 2-methoxy-4-nitropyridine. The pyridine ring is electron-deficient, making electrophilic substitution reactions challenging compared to benzene. However, the presence of the electron-donating methoxy group at the 2-position helps to activate the ring towards electrophilic attack.

Mechanistic Considerations

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. While the 2-methoxy group would typically direct ortho and para, the deactivating effect of the ring nitrogen makes the C4 position a viable, albeit sometimes challenging, position to functionalize.

Detailed Experimental Protocol

A robust procedure for the synthesis of 2-methoxy-4-nitropyridine has been reported in the literature.

Reagents and Equipment:

  • 2-Methoxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (d=1.52)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • To a stirred solution of 2-methoxypyridine (1 equivalent) in concentrated sulfuric acid (4 equivalents), cooled to 0 °C in an ice-salt bath, fuming nitric acid (1.1 equivalents) is added dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 4-6 hours.

  • The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The resulting solution is neutralized by the slow addition of a saturated aqueous solution of sodium carbonate or ammonium hydroxide until a pH of 7-8 is reached.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 2-methoxy-4-nitropyridine.

Quantitative Data:

CompoundStarting MaterialProductYield
Name 2-Methoxypyridine2-Methoxy-4-nitropyridine~70-80%
M. Wt. 109.13 g/mol 154.12 g/mol
Appearance Colorless liquidYellow solid

Part II: Reduction of 2-Methoxy-4-nitropyridine

The second stage of the synthesis focuses on the reduction of the nitro group of 2-methoxy-4-nitropyridine to a primary amine, yielding 4-amino-2-methoxypyridine. This transformation is a standard and well-established procedure in organic synthesis, with several reliable methods available.

Choosing the Right Reducing Agent

Several reducing agents can be employed for the reduction of aromatic nitro compounds, including:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.

  • Metal/Acid Reduction: Classic methods like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective and economical.

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C).

For this synthesis, catalytic hydrogenation is often preferred due to the clean reaction profile and ease of product isolation.

Detailed Experimental Protocol (Catalytic Hydrogenation)

The following protocol is a representative example of the reduction of 2-methoxy-4-nitropyridine using catalytic hydrogenation.

Reagents and Equipment:

  • 2-Methoxy-4-nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or Parr hydrogenator)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, 2-methoxy-4-nitropyridine (1 equivalent) is dissolved in methanol.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (a hydrogen balloon is suitable for small-scale reactions).

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with methanol.

  • The filtrate is concentrated under reduced pressure to yield 4-amino-2-methoxypyridine, which can be used in the next step without further purification or recrystallized if necessary.

Quantitative Data:

CompoundStarting MaterialProductYield
Name 2-Methoxy-4-nitropyridine4-Amino-2-methoxypyridine>90%
M. Wt. 154.12 g/mol 124.14 g/mol
Appearance Yellow solidOff-white to pale yellow solid

Part III: Diazotization-Fluorination (Balz-Schiemann Reaction)

The final and key transformation is the conversion of the 4-amino-2-methoxypyridine to the target molecule, this compound, via the Balz-Schiemann reaction. This reaction is a reliable method for the introduction of fluorine into an aromatic ring.

Mechanistic Insights

The Balz-Schiemann reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. In the presence of tetrafluoroboric acid (HBF₄), the diazonium tetrafluoroborate salt is formed, which often precipitates from the reaction mixture.

  • Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is gently heated. It decomposes to release nitrogen gas and a phenyl cation, which is then attacked by the fluoride from the BF₄⁻ counterion to form the fluoroaromatic compound and boron trifluoride (BF₃) gas.

Balz_Schiemann Start 4-Amino-2-methoxypyridine Diazonium Diazonium Tetrafluoroborate Salt Start->Diazonium NaNO₂, HBF₄, 0 °C Product This compound Diazonium->Product Heat (Δ) -N₂, -BF₃

Detailed Experimental Protocol

The following procedure is a generalized protocol for the Balz-Schiemann reaction on 4-amino-2-methoxypyridine.

Reagents and Equipment:

  • 4-Amino-2-methoxypyridine

  • Tetrafluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Filtration apparatus

  • Heating mantle or oil bath for decomposition

Procedure:

  • 4-Amino-2-methoxypyridine (1 equivalent) is dissolved in an aqueous solution of tetrafluoroboric acid (2.5-3 equivalents) at room temperature.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in a minimal amount of water is added dropwise, keeping the temperature below 5 °C. The diazonium tetrafluoroborate salt may precipitate during this addition.

  • The reaction mixture is stirred at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • The precipitated diazonium salt is collected by filtration, washed with cold water, cold methanol, and then diethyl ether, and dried under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care and behind a blast shield.

  • The dry diazonium salt is gently heated (the decomposition temperature can vary, but it is often in the range of 100-150 °C) until the evolution of gas ceases. This step should be performed in a well-ventilated fume hood.

  • The crude product is then purified, typically by distillation or column chromatography, to afford pure this compound.

Quantitative Data:

CompoundStarting MaterialProductYield
Name 4-Amino-2-methoxypyridineThis compound~50-70%
M. Wt. 124.14 g/mol 127.11 g/mol
Appearance Off-white to pale yellow solidColorless to pale yellow liquid

Conclusion and Future Perspectives

The synthesis of this compound from 2-methoxypyridine via a nitration-reduction-diazotization sequence represents a robust and well-established route in synthetic organic chemistry. Each step is based on fundamental and reliable transformations, making the overall synthesis amenable to scale-up. While this guide provides a comprehensive overview of a proven method, the field of C-F bond formation is continually evolving. Future advancements in direct C-H fluorination may one day offer a more atom-economical and streamlined approach to this and other valuable fluorinated heterocycles. However, the classical pathway detailed herein remains a vital tool in the arsenal of the modern synthetic chemist.

References

  • G. R. Newkome, D. C. Hager, J. Org. Chem., 1982 , 47 (4), pp 599–601. URL: [Link]

Methodological & Application

Synthesis of 4-Fluoro-2-methoxypyridine: A Detailed Guide for Laboratory and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-Fluoro-2-methoxypyridine, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceuticals and functional materials. The presence of a fluorine atom at the 4-position and a methoxy group at the 2-position imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. Consequently, robust and scalable synthetic routes to this compound are of high value. This guide will focus on a well-established and reliable method for its preparation: the Balz-Schiemann reaction, starting from the commercially available 4-Amino-2-methoxypyridine. An alternative approach via direct fluorination will also be discussed.

Synthetic Strategies: An Overview

Two primary strategies are commonly considered for the synthesis of this compound:

  • The Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.[2][3] It is a widely used and well-understood transformation for the synthesis of aryl fluorides.

  • Direct C-H Fluorination: This approach involves the direct replacement of a hydrogen atom on the pyridine ring with fluorine using a specialized fluorinating agent. While potentially more atom-economical, this method can sometimes suffer from issues with regioselectivity and requires careful selection of the fluorinating reagent.

This guide will provide a detailed protocol for the Balz-Schiemann reaction due to its reliability and the ready availability of the starting material.

The Balz-Schiemann Reaction: A Step-by-Step Protocol

This protocol is adapted from established procedures for the synthesis of similar fluoropyridine derivatives.[4] The reaction proceeds in two main stages: the formation of the diazonium salt and its subsequent thermal decomposition.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-Amino-2-methoxypyridineC₆H₈N₂O124.1410.0 gStarting material
Tetrafluoroboric acidHBF₄87.81~40 mL48% aqueous solution
Sodium nitriteNaNO₂69.006.1 g
Diethyl ether(C₂H₅)₂O74.12As neededFor extraction
Saturated sodium bicarbonate solutionNaHCO₃84.01As neededFor neutralization
Anhydrous magnesium sulfateMgSO₄120.37As neededFor drying
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Part 1: Diazotization

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Amino-2-methoxypyridine (10.0 g, 80.5 mmol).

  • Carefully add 48% aqueous tetrafluoroboric acid (~40 mL) to the flask while stirring in an ice bath. The temperature should be maintained between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (6.1 g, 88.4 mmol) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred pyridine solution, ensuring the temperature does not exceed 5 °C. Vigorous stirring is crucial during this step. The addition should take approximately 30-45 minutes.

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.

Part 2: Thermal Decomposition and Isolation

  • Filter the precipitated diazonium salt under vacuum and wash it with a small amount of cold diethyl ether. Caution: Diazonium salts can be explosive when dry. Do not allow the salt to dry completely.

  • Transfer the moist diazonium salt to a flask suitable for thermal decomposition.

  • Gently heat the diazonium salt under a nitrogen atmosphere. The decomposition usually starts around 100-120 °C, evidenced by the evolution of nitrogen gas. Perform this step in a well-ventilated fume hood with a blast shield.

  • After the gas evolution ceases, allow the reaction mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield

The expected yield for this reaction is typically in the range of 40-60%, depending on the purity of the starting materials and the careful control of the reaction conditions.

Reaction Mechanism and Workflow

The Balz-Schiemann reaction proceeds through the formation of a diazonium cation, which is then converted to the corresponding tetrafluoroborate salt. Thermal decomposition of this salt generates an aryl cation, which abstracts a fluoride ion from the tetrafluoroborate anion to yield the final aryl fluoride product.

Balz_Schiemann_Mechanism cluster_diazotization Diazotization cluster_decomposition Thermal Decomposition cluster_purification Purification A 4-Amino-2-methoxypyridine B Diazonium Salt Formation (HBF₄, NaNO₂) A->B Step 1 C 2-Methoxy-4-pyridinediazonium tetrafluoroborate B->C D Heating C->D Step 2 E This compound D->E F N₂ + BF₃ D->F G Vacuum Distillation or Column Chromatography E->G Step 3 H Pure this compound G->H

Caption: Workflow of the Balz-Schiemann reaction for the synthesis of this compound.

Alternative Synthetic Route: Direct C-H Fluorination

An alternative, more direct route to this compound is through the direct C-H fluorination of 2-methoxypyridine. This method avoids the handling of potentially unstable diazonium salts. However, achieving high regioselectivity can be a challenge.

Reagents such as silver(II) fluoride (AgF₂) have been reported for the direct fluorination of pyridine derivatives.[5] The reaction typically involves treating the substrate with the fluorinating agent in a suitable solvent, such as acetonitrile. The reaction conditions, including temperature and reaction time, need to be carefully optimized to maximize the yield of the desired 4-fluoro isomer and minimize the formation of other isomers and byproducts.

While a detailed, universally applicable protocol for the direct fluorination of 2-methoxypyridine is not as well-established as the Balz-Schiemann reaction, it represents an active area of research and may offer a more streamlined synthesis in the future.

Safety Precautions

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Tetrafluoroboric acid (HBF₄): Highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Sodium nitrite (NaNO₂): Oxidizing agent and toxic if ingested. Avoid contact with skin and eyes.

  • Diazonium Salts: Potentially explosive, especially when dry. Handle with extreme care and always keep them moist. Use a blast shield during the thermal decomposition step.

  • This compound: The final product is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2][6] Always handle with appropriate PPE.

Conclusion

The synthesis of this compound via the Balz-Schiemann reaction of 4-Amino-2-methoxypyridine is a reliable and well-documented method suitable for laboratory-scale preparation. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable building block for their research and development endeavors. The direct fluorination approach offers a potential alternative, though further optimization is likely required for routine use.

References

  • This compound: Properties, Uses, Safety Data & Reliable Supplier in China. (n.d.).
  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Repository. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Balz–Schiemann reaction. In Wikipedia. Retrieved from [Link]

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  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Groves, J. T., & Neumann, C. N. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9036–9045. [Link]

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Application Notes and Protocols: 4-Fluoro-2-methoxypyridine as a Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the discovery and development of modern agrochemicals, prized for its metabolic stability and ability to interact with a wide range of biological targets.[1][2] The strategic incorporation of fluorine atoms into this heterocyclic system can dramatically enhance the efficacy and selectivity of the resulting pesticides.[3] Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can modulate a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation.

This document provides a comprehensive technical guide on the utility of 4-fluoro-2-methoxypyridine as a precursor in the synthesis of advanced agrochemicals. While direct, large-scale commercial synthesis of a specific agrochemical from this exact precursor is not widely documented in publicly available literature, its structural motifs are present in numerous patented and researched compounds. We will, therefore, use a representative synthesis of a pyridine-based fungicide to illustrate the principles and protocols where this compound would be a highly valuable and reactive intermediate. The core of this application note will focus on the chemical logic behind its use, particularly in nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in the synthesis of many modern agrochemicals.

Chemical Properties and Reactivity of this compound

This compound is a highly functionalized pyridine ring, making it an attractive starting material for chemical synthesis. Its reactivity is governed by the interplay of the electron-donating methoxy group at the 2-position and the electron-withdrawing, yet excellent leaving group, fluorine atom at the 4-position.

PropertyValue
Molecular Formula C₆H₆FNO
Molecular Weight 127.12 g/mol
Appearance Liquid (at room temperature)
Key Reactive Site C4-F bond (susceptible to nucleophilic attack)

The fluorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The 2-methoxy group further influences the regioselectivity of the substitution, directing nucleophilic attack to the 4-position. This high reactivity and selectivity make this compound a valuable building block for introducing the 2-methoxypyridin-4-yl moiety into larger, more complex molecules.[4]

Application in Agrochemical Synthesis: A Representative Protocol

To illustrate the synthetic utility of this compound, we will detail a representative protocol for the synthesis of a hypothetical fungicide, "Pyrimethoxyphen," which incorporates the core structure of our precursor. This synthesis is based on established methodologies for the creation of pyridine-based fungicides and highlights the key role of the SNAr reaction.

Hypothetical Target Agrochemical: Pyrimethoxyphen

Pyrimethoxyphen is a conceptual fungicide designed to inhibit fungal respiration. Its structure features a 2-methoxypyridine core linked to a substituted phenol via an ether linkage, a common pharmacophore in modern fungicides.

Experimental Protocol: Synthesis of Pyrimethoxyphen via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of Pyrimethoxyphen from this compound and 4-chloro-2-nitrophenol.

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-2-nitrophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-chloro-2-nitrophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the solids.

  • Addition of Precursor: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Pyrimethoxyphen.

Expected Outcome:

The reaction is expected to yield the desired Pyrimethoxyphen product in good yield (typically 70-85%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for this reaction, deprotonating the phenol to form the more nucleophilic phenoxide ion.

  • Choice of Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Reaction Temperature: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of Pyrimethoxypyridine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution Precursor This compound Product Pyrimethoxyphen Precursor->Product Nucleophile 4-Chloro-2-nitrophenol Nucleophile->Product Base K₂CO₃ Base->Product Base Solvent DMF Solvent->Product Solvent

Caption: Synthetic workflow for Pyrimethoxyphen.

Mechanism of Action: The SNAr Pathway

The synthesis of Pyrimethoxyphen proceeds through a classic nucleophilic aromatic substitution (SNAr) mechanism.

Caption: Generalized S-N-Ar mechanism.

Conclusion and Future Perspectives

This compound represents a valuable and highly reactive building block for the synthesis of novel agrochemicals. Its activated 4-position allows for efficient and selective introduction of the 2-methoxypyridine moiety into a wide range of molecular scaffolds. The representative synthesis of "Pyrimethoxyphen" detailed in these application notes demonstrates the practical application of this precursor in constructing complex, biologically active molecules. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the use of such versatile, fluorinated heterocyclic precursors will undoubtedly play a crucial role in the future of agrochemical research and development.

References

  • MDPI. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Retrieved from [Link]

  • ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]

  • ScienceDirect. (2016, February 1). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • NIH. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]

  • NIH. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • NIH. (2023, January 5). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]

  • J-STAGE. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • Springer. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Synthesis of New 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines as Potent Antifungal Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. Retrieved from [Link]

  • Google Patents. (n.d.). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Justia Patents. (2018, September 13). herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof, a triazolopyrimidine sulfonamide herbicide or a derivative thereof, and glyphosate or a derivative thereof. Retrieved from [Link]

  • Google Patents. (n.d.). Pesticidal compound mixtures.
  • Google Patents. (n.d.). Method for the preparation of stable 4-fluoropyridine salts.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make it a privileged structure in drug design.[3] The strategic functionalization of the pyridine ring allows medicinal chemists to meticulously tune a molecule's physicochemical properties, influencing its efficacy, bioavailability, and metabolic stability.[4]

4-Fluoro-2-methoxypyridine is a valuable building block, offering multiple avenues for synthetic elaboration. The methoxy group at the 2-position and the fluoro group at the 4-position create a specific electronic and steric environment. While carbon-fluorine bonds are traditionally considered robust, their activation and substitution via palladium-catalyzed cross-coupling have emerged as a powerful tool for creating complex molecular architectures that would be otherwise difficult to access.[5]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to this compound. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

The Core Mechanism: A Unified Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate on a common and elegant catalytic cycle.[6][7] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the cycle.[8][9]

The three key steps are:

  • Oxidative Addition: The active, electron-rich Pd(0) catalyst inserts into the carbon-fluorine bond of this compound. This is often the rate-determining step, particularly for the strong C-F bond, and results in a Pd(II) intermediate.[8][10]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. For Suzuki coupling, a base activates the organoboron reagent to facilitate the transfer of its organic group to the palladium.[11][12] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates its deprotonation to form a palladium-amido complex.[9][13]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8]

Catalytic_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative Ar-Pd(II)(F)L₂ pd0->pd2_oxidative Oxidative Addition pd2_trans Ar-Pd(II)(R)L₂ pd2_oxidative->pd2_trans Transmetalation / Amine Coordination pd2_trans->pd0 Reductive Elimination arf Ar-F (this compound) arf->pd2_oxidative partner Coupling Partner (e.g., R-B(OH)₂, R₂NH) partner->pd2_trans product Ar-R (Product) product->pd2_trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl linkages due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[14]

Expert Insights: Overcoming the C-F Activation Barrier

Activating the C-F bond in this compound for Suzuki coupling requires a carefully selected catalyst system. The electron-donating 2-methoxy group increases electron density on the pyridine ring, making oxidative addition into the C-F bond more challenging compared to electron-deficient systems.

  • The Role of the Ligand: To overcome this, highly electron-rich and sterically bulky phosphine ligands are essential.[15] Ligands like SPhos, XPhos, or RuPhos increase the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the C-F bond.[16] The steric bulk of these ligands also promotes the final reductive elimination step and helps stabilize the catalytically active monoligated palladium species.[15][16]

  • The Role of the Base: The base in a Suzuki coupling plays a dual role: it activates the boronic acid to facilitate transmetalation and can influence the catalyst's activity.[12][17] Strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often required for challenging couplings involving C-F bonds.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (Boronic Acid)Pd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)11085-95
4-Methylphenylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane10080-90
3-Thienylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (2.5)DME/H₂O (4:1)9075-85
4-Acetylphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH/H₂O (10:1)10070-80
Protocol 3.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure for the synthesis of 2-methoxy-4-phenylpyridine.

Materials:

  • This compound (1.0 mmol, 127.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene (5 mL) and Water (0.5 mL)

  • Anhydrous sodium sulfate, ethyl acetate, hexane

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Solvent Addition: Add toluene and water to the flask. The mixture should be a suspension.

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][18] It allows for the coupling of aryl halides (or pseudohalides) with a vast range of primary and secondary amines, replacing harsher classical methods.[9]

Expert Insights: Ligand and Base Synergy is Key

For the amination of this compound, the choice of ligand and base is even more critical than in Suzuki couplings.

  • Ligand Generations: The development of Buchwald-Hartwig amination has been marked by the evolution of increasingly powerful ligands. While early bidentate ligands like BINAP and DPPF were effective for aryl bromides and iodides, the challenge of C-F activation necessitates the use of modern, sterically hindered dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos).[13][19] These ligands accelerate both the oxidative addition and the C-N reductive elimination steps.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the Pd-amine adduct) without competing in side reactions. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOtBu) are highly effective choices for these challenging couplings.

Workflow reagents 1. Reagent Assembly (Flask under Inert Gas) solvents 2. Solvent Addition & Degassing reagents->solvents reaction 3. Thermal Reaction (Heating & Stirring) solvents->reaction workup 4. Aqueous Workup (Extraction) reaction->workup purify 5. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.
Protocol 4.1: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 4-(2-methoxypyridin-4-yl)morpholine.

Materials:

  • This compound (1.0 mmol, 127.1 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Pd(OAc)₂ (0.03 mmol, 6.7 mg)

  • BrettPhos (0.06 mmol, 32.2 mg)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 mmol, 2.2 mL)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask, magnetic stir bar

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BrettPhos, and toluene. Stir at room temperature for 15 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound and morpholine.

  • Base Addition: Add the LiHMDS solution dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 100 °C and stir vigorously.

  • Monitoring: Follow the reaction's progress via GC-MS or LC-MS. Expect completion within 8-16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction creates a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne.[20][21] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors in materials science and for complex natural products.[22] The classic Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt.[23]

Expert Insights: The Copper Co-catalyst
  • Dual Catalytic Cycles: The Sonogashira reaction involves two interconnected catalytic cycles.[21] The palladium cycle mirrors the one described previously. In parallel, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate.[21][22] This cooperative catalysis allows the reaction to proceed under milder conditions.

  • Copper-Free Variants: While effective, the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). For sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a stronger base or more specialized ligands to facilitate the direct reaction of the deprotonated alkyne with the palladium center.[24]

Protocol 5.1: Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of 2-methoxy-4-(phenylethynyl)pyridine.

Materials:

  • This compound (1.0 mmol, 127.1 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (5 mL)

  • Schlenk flask, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Degassing: Degas the mixture thoroughly with three vacuum-backfill cycles.

  • Reaction Execution: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: Redissolve the residue in ethyl acetate, filter through a pad of celite to remove insoluble salts, and concentrate again. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of highly functionalized pyridine derivatives. Success in these transformations, particularly given the challenge of C-F bond activation, hinges on a rational selection of the catalyst system. Modern, electron-rich, and sterically demanding ligands are crucial for promoting the key oxidative addition step. By carefully tailoring the choice of ligand, base, and reaction conditions as detailed in these notes, researchers can efficiently generate a diverse array of valuable compounds for applications in drug discovery and materials science.

References

  • Vertex AI Search. (2025).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
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  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
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  • Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6246.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
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  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.).
  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • YouTube. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Sigma-Aldrich. (n.d.).
  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 47(11), 1795–1798.
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Application Notes and Protocols for the Fluorination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into organic molecules, particularly heteroaromatics like pyridine, is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][2] Consequently, fluorinated pyridine moieties are prevalent in a wide array of pharmaceuticals and agrochemicals.[3][4]

However, the selective introduction of fluorine onto the pyridine ring presents a significant synthetic challenge due to the ring's inherent electron-deficient nature.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary methods for pyridine fluorination, complete with detailed experimental protocols, mechanistic insights, and comparative data to inform strategic synthetic planning. We will delve into the primary strategies employed for this transformation: electrophilic C-H fluorination, nucleophilic aromatic substitution (SNAr), and emerging photoredox-catalyzed approaches.

I. Electrophilic C-H Fluorination: Direct Installation of Fluorine

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. This section focuses on two prominent electrophilic fluorinating agents: silver(II) fluoride (AgF2) and Selectfluor®.

A. Silver(II) Fluoride (AgF2) for Regioselective C2-Fluorination

Inspired by the classic Chichibabin amination reaction, a robust and highly regioselective method for the C-H fluorination of pyridines and diazines at the position adjacent to the nitrogen atom has been developed using commercially available AgF2.[6] This method is notable for its mild reaction conditions and broad applicability, even in late-stage functionalization of complex molecules.[7][8][9]

Causality of Experimental Choices: The reaction proceeds at ambient temperature, and its exclusive selectivity for the C2 position is a key advantage.[6][10] The mechanism is thought to involve a pathway analogous to classic pyridine amination.[6] This mildness allows for the fluorination of medicinally important compounds without extensive protecting group strategies.[11] The resulting 2-fluoropyridines are also valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification.[7][8]

Experimental Protocol: C2-Fluorination of a Substituted Pyridine using AgF2

  • Materials:

    • Substituted pyridine (1.0 mmol)

    • Silver(II) fluoride (AgF2) (2.0 mmol, 2.0 equiv.)

    • Anhydrous acetonitrile (MeCN) (10 mL)

    • Inert atmosphere (Nitrogen or Argon)

    • Stir bar

    • Round-bottom flask

    • Standard workup and purification reagents (e.g., celite, ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous Na2SO4)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine (1.0 mmol) and a stir bar.

    • Add anhydrous acetonitrile (10 mL) and stir until the pyridine is fully dissolved.

    • In a separate, dry container, weigh out AgF2 (2.0 mmol). Caution: AgF2 is a strong oxidizing agent and should be handled with care in a fume hood.

    • Add the AgF2 to the pyridine solution in one portion. The reaction mixture will typically turn dark.

    • Stir the reaction vigorously at room temperature for 1 hour. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

    • Filter the mixture through a pad of celite to remove insoluble silver salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine.

Diagram of AgF2 Mediated C-H Fluorination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pyridine in Anhydrous MeCN B Add AgF2 (Inert Atmosphere) A->B A->B C Stir at RT for 1 hour B->C D Quench with sat. NaHCO3 C->D E Filter through Celite D->E F Liquid-Liquid Extraction E->F G Dry, Concentrate F->G H Column Chromatography G->H I Product H->I Isolated 2-Fluoropyridine

Caption: Workflow for the C2-fluorination of pyridines using AgF2.

B. Selectfluor® for Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[1][12][13] It is effective for the fluorination of various electron-rich heterocyclic systems. For pyridines, its application often requires the presence of activating groups on the ring or specific reaction conditions to achieve desired regioselectivity.[3][14]

Causality of Experimental Choices: The reactivity and regioselectivity of Selectfluor® are highly dependent on the substrate. For instance, in imidazo[1,2-a]pyridines, fluorination occurs regioselectively at the 3-position in the presence of DMAP in aqueous conditions.[12] For 2-aminopyridines, fluorination can be achieved with high regioselectivity (C3 > C5) in a water and chloroform mixture.[3][14] The choice of solvent and additives is therefore critical in directing the fluorination to the desired position. More advanced strategies, such as the use of Zincke imine intermediates, have been developed to achieve meta-selective fluorination of pyridines using Selectfluor®.[15][16]

Experimental Protocol: 3-Fluorination of a 2-Aminopyridine with Selectfluor®

  • Materials:

    • 4-Substituted-2-aminopyridine (1.0 mmol)

    • Selectfluor® (1.2 mmol, 1.2 equiv.)

    • Chloroform (5 mL)

    • Water (5 mL)

    • Stir bar

    • Round-bottom flask

  • Procedure:

    • To a round-bottom flask, add the 4-substituted-2-aminopyridine (1.0 mmol) and a stir bar.

    • Add chloroform (5 mL) and water (5 mL).

    • Stir the biphasic mixture vigorously.

    • Add Selectfluor® (1.2 mmol) in one portion.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

    • Upon completion, dilute the reaction mixture with chloroform and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with chloroform (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Electrophilic Fluorination Methods

MethodReagentPositionTypical ConditionsYield RangeReference
C-H FluorinationAgF2C2MeCN, RT, 1h60-98%[6][11]
Activated PyridineSelectfluor®C3/C5CHCl3/H2O, RT70-95%[3][14]
Dearomatization-FluorinationSelectfluor®C3MeCN, KF, 18-crown-6, 40°C50-80%[17]

II. Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

The SNAr reaction is a powerful and widely utilized method for the functionalization of heteroaromatic rings. In this context, a fluorine atom is first installed on the pyridine ring (e.g., via electrophilic fluorination), and then displaced by a nucleophile. 2-Fluoropyridines are particularly reactive towards SNAr due to the electron-withdrawing nature of the ring nitrogen.[18] This two-step sequence of C-H fluorination followed by SNAr is a highly effective strategy for the late-stage functionalization of complex molecules.[7][8]

Causality of Experimental Choices: The high electronegativity of fluorine activates the pyridine ring for nucleophilic attack, and fluoride is an excellent leaving group in SNAr reactions.[18] The rate-determining step is the formation of the stabilized Meisenheimer intermediate.[18] This high reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines, which is beneficial for substrates with sensitive functional groups.[18] A wide range of nucleophiles, including O-, N-, S-, and C-based nucleophiles, can be employed.[7][8]

Experimental Protocol: SNAr of 2-Fluoropyridine with an Amine Nucleophile

  • Materials:

    • 2-Fluoropyridine derivative (1.0 mmol)

    • Amine nucleophile (1.2 mmol, 1.2 equiv.)

    • Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv.)

    • Dimethyl sulfoxide (DMSO) (5 mL)

    • Stir bar

    • Reaction vial with a screw cap

  • Procedure:

    • To a reaction vial, add the 2-fluoropyridine derivative (1.0 mmol), the amine nucleophile (1.2 mmol), and K2CO3 (2.0 mmol).

    • Add DMSO (5 mL) and a stir bar.

    • Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile and the substrate.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram of Fluorination-SNAr Late-Stage Functionalization

G cluster_step1 Step 1: C-H Fluorination cluster_step2 Step 2: SNAr Reaction A Pyridine Derivative B AgF2, MeCN, RT A->B C 2-Fluoropyridine Intermediate B->C E Base, Solvent, Heat C->E Intermediate Used in Next Step D Nucleophile (Nu-H) D->E F Functionalized Pyridine E->F G Final Product F->G

Caption: Two-step late-stage functionalization via fluorination and SNAr.

III. Emerging Methods: Photoredox Catalysis and Difluorocarbene

Recent advances in synthetic methodology have introduced novel approaches for pyridine fluorination that offer unique reactivity and milder conditions.

A. Photoredox-Catalyzed Fluorination

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under exceptionally mild conditions.[19][20][21] This has been applied to the fluorination of pyridines, often through mechanisms involving hydrogen atom transfer (HAT).[22] For example, photopromoted fluorination of pyridylic groups can be directed by the Lewis basic pyridyl nitrogen, leading to highly regioselective fluorination of ortho substituents.[22]

Causality of Experimental Choices: Photoredox catalysis avoids the use of harsh reagents and high temperatures, offering excellent functional group tolerance.[19] The use of a photocatalyst, such as an iridium or ruthenium complex, or an organic dye, allows for the generation of reactive radical intermediates from stable precursors upon irradiation with visible light.[19][23] The choice of photocatalyst and fluorinating agent (e.g., Selectfluor®) is crucial for the success of the reaction.

B. Fluorination with Difluorocarbene

Difluorocarbene (:CF2) is a versatile reagent for the introduction of difluoromethyl (-CHF2) and difluoromethylene (-CF2-) groups.[24] While direct fluorination of the pyridine ring with difluorocarbene is not a primary application, it can be used to synthesize fluorinated pyridine derivatives. For example, 2-(difluoromethoxy)pyridine can be synthesized from 2-pyridone and a difluorocarbene precursor.[24]

Causality of Experimental Choices: The generation of difluorocarbene typically requires specific precursors, such as TMSCF3 (Ruppert-Prakash reagent) or TMSCF2Br.[25][26] The reaction conditions must be carefully controlled to avoid undesired side reactions. This method is particularly useful for introducing difluoromethoxy or related groups, which are of interest in medicinal chemistry.

IV. Safety Precautions for Handling Fluorinating Agents

Fluorinating agents are reactive and potentially hazardous chemicals that require careful handling.[27][28][29]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended for highly corrosive or readily absorbed compounds).[27][30]

  • Ventilation: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[28][31]

  • Incompatible Materials: Store and handle fluorinating agents away from strong acids, bases, oxidizing agents, reducing agents, and flammable organic solvents.[27][29]

  • Quenching: Reactions involving reactive fluorinating agents like DAST should be quenched carefully at low temperatures (e.g., 0 °C) by slow addition to a stirred solution of saturated aqueous sodium bicarbonate or ice. This process can be exothermic and release gases.[27]

  • Spill and Exposure Procedures: In case of a spill, contain it with an appropriate absorbent material and neutralize if safe to do so. For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For exposure to HF-generating compounds, apply calcium gluconate gel after flushing.[27][31]

V. Conclusion

The fluorination of pyridine rings is a critical transformation in the synthesis of modern pharmaceuticals and agrochemicals. This guide has outlined the primary strategies for achieving this, from direct C-H fluorination and SNAr reactions to more recent photoredox-catalyzed methods. By understanding the underlying mechanisms and the rationale behind the experimental choices for each protocol, researchers can strategically select and implement the most suitable method for their specific synthetic goals. The provided protocols and comparative data serve as a practical starting point for the successful synthesis of fluorinated pyridine derivatives in a research and development setting.

References

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  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link][8]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link][6]

  • Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link][12]

  • Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. [Link][32]

  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. [Link][17]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link][3]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC. National Institutes of Health. [Link][13]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC. National Institutes of Health. [Link][33]

  • meta-Selective Fluorination of Pyridine Derivatives. Synfacts. [Link][15]

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. [Link][14]

  • Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link][22]

  • Fluoroinated pyridines in pharmaceuticals and agrochemicals. ResearchGate. [Link][4]

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  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. [Link][28]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. National Institutes of Health. [Link][35]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link][10]

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  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link][29]

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  • syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J-STAGE. [Link][24]

  • Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. ResearchGate. [Link][20]

  • Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. [Link][36]

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  • (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations. SciSpace. [Link][11]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link][37]

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  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. R Discovery. [Link][2]

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Application Notes & Protocols: Strategic Deployment of 4-Fluoro-2-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of available building blocks, 4-Fluoro-2-methoxypyridine has emerged as a particularly valuable synthon for the construction of novel therapeutics. This guide provides an in-depth analysis of its applications, detailing not only the synthetic protocols for its elaboration but also the underlying scientific rationale for its use. We will explore its unique physicochemical properties, its reactivity in key cross-coupling reactions, and its impact on metabolic stability, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful building block in their discovery pipelines.

The Rationale: Why this compound?

The pyridine core is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] The specific substitution pattern of this compound offers a triad of advantages that make it highly attractive for lead optimization campaigns.

  • Modulation of Physicochemical Properties: The interplay between the electron-donating 2-methoxy group and the highly electronegative 4-fluoro substituent creates a unique electronic and steric environment. Fluorine can lower the pKa of the pyridine nitrogen, which can be critical for tuning solubility, cell permeability, and avoiding off-target interactions with basicity-driven targets like the hERG channel. Furthermore, fluorine substitution is a well-established strategy for enhancing metabolic stability.[3][4]

  • Versatile Synthetic Handle: The fluorine atom at the 4-position serves as a versatile site for functionalization. While the C-F bond is strong, the position is activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions. More importantly, the scaffold allows for the presence of other leaving groups (e.g., Br, Cl) at different positions, enabling regioselective cross-coupling reactions where the 4-fluoro substituent directs reactivity and modulates the final compound's properties.

  • Metabolic Blocking and Bioavailability: A common liability in drug candidates is metabolic oxidation at electron-rich positions. Placing a fluorine atom at a potential "metabolic hot spot" effectively blocks this pathway, as the C-F bond is resistant to cleavage by cytochrome P450 (CYP450) enzymes.[5] This can significantly increase a compound's half-life and oral bioavailability.[3][5] While the 2-methoxy group is a potential site for O-demethylation, the electronic influence of the para-fluoro group can modulate this metabolic pathway.

Table 1: Physicochemical Properties of this compound
PropertyValueData Source
Molecular Formula C₆H₆FNOPubChem[6]
Molecular Weight 127.12 g/mol PubChem[6]
Appearance Colorless to slightly yellow liquidAlchemist-chem[7]
Boiling Point Varies with pressureAlchemist-chem[7]
Solubility Good solubility in organic solvents like ethanol and ether; limited in water.Alchemist-chem[7]
CAS Number 96530-81-3PubChem[6]

Strategic Workflow in Drug Discovery

The integration of this compound into a drug discovery pipeline typically follows a logical progression from initial library synthesis to lead optimization. The unique substitution allows it to be used as a core scaffold upon which complexity and diversity are built.

G cluster_2 Phase 3: Lead Optimization A Start: this compound (or derivative, e.g., 5-bromo-4-fluoro-2-methoxypyridine) B Parallel Synthesis via Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) A->B C Diverse Chemical Library (>100s of compounds) B->C D High-Throughput Screening (Biochemical & Cellular Assays) C->D E Identification of 'Hits' (Compounds with desired activity) D->E F Structure-Activity Relationship (SAR) Analysis of Hits E->F G In Vitro DMPK Assays (Metabolic Stability, Permeability) F->G H Refined Synthesis of Analogs (Targeted modifications) G->H H->F Iterative Cycle I Selection of Pre-clinical Candidate H->I

Caption: Drug discovery workflow utilizing the this compound scaffold.

Core Synthetic Protocols

The true power of this building block is realized through its versatile reactivity in robust, scalable chemical transformations. The following protocols are based on established methods for structurally similar heterocyclic systems and serve as a validated starting point for optimization.[1][8]

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed C-C bond formation between an organoboron compound and an organic halide.[9] For a this compound scaffold, a halogen (typically Br or Cl) at the 3- or 5-position serves as the reactive handle. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to promote the oxidative addition of the often less reactive heteroaryl chloride/bromide.[8][10]

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 Oxidative Addition Ar-X pd2_b Ar-Pd(II)L₂-OR' pd2_c Ar-Pd(II)L₂(Ar') i1->pd2_b Transmetalation Ar'-B(OR)₂ Base i3->pd0 Reductive Elimination Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

ReagentPurposeTypical Supplier
5-Bromo-4-fluoro-2-methoxypyridineStarting MaterialCommercial vendors
Arylboronic AcidCoupling PartnerCommercial vendors
Pd₂(dba)₃ or Pd(OAc)₂Palladium PrecatalystCommercial vendors
SPhos or XPhosPhosphine LigandCommercial vendors
K₃PO₄ or Cs₂CO₃BaseCommercial vendors
1,4-Dioxane / Water (e.g., 4:1)Solvent SystemCommercial vendors
Anhydrous Sodium SulfateDrying AgentCommercial vendors

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried reaction vial containing a magnetic stir bar, add 5-bromo-4-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[8]

  • Vial Sealing: Seal the vial with a Teflon-lined cap.

  • Atmosphere Exchange: Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be sparged with inert gas for at least 20 minutes prior to use.[8]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired product.

Causality & Troubleshooting:

  • Why SPhos/XPhos? These bulky, electron-rich biarylphosphine ligands accelerate the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step.[12]

  • Why K₃PO₄? This base is strong enough to facilitate transmetalation but generally avoids undesired side reactions like boronic acid decomposition (protodeboronation), a common issue with 2-pyridylboronic acids.[10][11]

  • Problem: Low Yield. If the reaction stalls, consider a stronger base like Cs₂CO₃ or a different ligand. Ensure solvents are rigorously degassed, as oxygen can deactivate the Pd(0) catalyst.

Protocol 3.2: Buchwald-Hartwig Amination

Principle: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, a critical transformation for synthesizing countless pharmaceutical agents.[13][14][15] The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[16]

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂-X pd0->pd2 Oxidative Addition Ar-X amine_complex [Ar-Pd(II)L₂(HNR'R'')]⁺ pd2->amine_complex Amine Coordination HNR'R'' pd2_amide Ar-Pd(II)L₂(NR'R'') pd2_amide->pd0 Reductive Elimination Ar-NR'R'' amine_complex->pd2_amide Deprotonation (Base)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials & Reagents:

ReagentPurposeTypical Supplier
5-Bromo-4-fluoro-2-methoxypyridineStarting MaterialCommercial vendors
Primary or Secondary AmineCoupling PartnerCommercial vendors
Pd₂(dba)₃Palladium PrecatalystCommercial vendors
BrettPhos or XPhosPhosphine LigandCommercial vendors
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic baseCommercial vendors
Toluene or DioxaneAnhydrous SolventCommercial vendors

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best assembled in an inert atmosphere glovebox.

  • Reagent Addition: In a reaction vial, combine 5-bromo-4-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BrettPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat with stirring at 100 °C for 4-18 hours.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Causality & Troubleshooting:

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate. Weaker bases are often insufficient.

  • Why BrettPhos? Ligands like BrettPhos are specifically designed to be highly active, enabling the coupling of a wide range of amines, including less reactive primary amines and sterically hindered substrates, often at lower catalyst loadings.

  • Problem: Side Reactions. If hydrodehalogenation (replacement of Br with H) is observed, it may indicate a β-hydride elimination pathway is competing. This can sometimes be suppressed by using a different ligand or ensuring the reaction goes to completion promptly.

Metabolic Stability Considerations & Protocol

While fluorination is a go-to strategy for enhancing metabolic stability, the specific placement matters. The C-F bond itself is very stable to metabolic cleavage.[3] However, the electronic environment can influence the metabolism of nearby functional groups.

  • O-Demethylation: The 2-methoxy group is a potential site for CYP450-mediated O-demethylation. The 4-fluoro group's electron-withdrawing nature can decrease the electron density of the pyridine ring, potentially slowing the rate of this oxidative metabolism compared to a non-fluorinated analog.

  • Defluorination: While less common for fluoropyridines compared to some other systems like 4-fluoroanilines, metabolic defluorination can be a concern and should be assessed, as it can lead to reactive metabolites.[5][17]

Protocol 4.1: In Vitro Metabolic Stability Assay (Liver Microsomes)

Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[5] The compound's intrinsic clearance (CLint) and half-life (t½) are calculated to predict its metabolic fate in vivo.

Materials & Reagents:

ReagentPurpose
Test Compound (10 mM in DMSO)Substrate
Pooled Human Liver Microsomes (20 mg/mL)Enzyme Source
NADPH Regenerating System (e.g., Promega)Cofactor for CYP450 activity
0.1 M Phosphate Buffer (pH 7.4)Reaction Buffer
Acetonitrile with Internal StandardQuenching/Extraction Solvent
Verapamil or TestosteronePositive Control (Known Metabolite)

Step-by-Step Methodology:

  • Preparation: Prepare a master mix in phosphate buffer containing the NADPH regenerating system and liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-warm the master mix at 37 °C for 10 minutes.

  • Initiation: Initiate the reaction by adding the test compound to the master mix (final concentration 1 µM).

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Each aliquot is immediately added to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS analysis) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.

Conclusion

This compound is more than just another building block; it is a strategic tool for addressing multiple challenges in drug discovery. Its unique electronic properties allow for the fine-tuning of physicochemical parameters like basicity and lipophilicity, while its robust reactivity in cornerstone synthetic reactions enables the rapid generation of diverse chemical matter. By providing a scaffold that inherently incorporates a metabolic block, it allows medicinal chemists to focus on optimizing for potency and selectivity. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and effectively deploy this versatile synthon in the quest for the next generation of therapeutics.

References

  • This compound: Properties, Uses, Safety Data & Reliable Supplier in China. Alchemist-chem.
  • This compound | C6H6FNO | CID 338458. PubChem, National Center for Biotechnology Information. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv, Cambridge Open Engage. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Fluorine-containing drugs approved by the FDA in 2019. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. [Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • The Dark Side of Fluorine. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: A Protocol for the Chromatographic Purification of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-2-methoxypyridine is a critical heterocyclic building block in contemporary drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents. The procurement of this reagent at high purity is paramount to ensure the validity of downstream synthetic steps and the integrity of final active pharmaceutical ingredients. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the underlying chemical principles governing the separation, offer a step-by-step methodology from method development to final product isolation, and provide troubleshooting guidance to address common challenges associated with purifying basic heterocycles.

Introduction: The Challenge of Purifying Pyridine Analogs

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry. However, their purification by silica gel chromatography presents a well-documented challenge. The basic nitrogen atom within the pyridine ring (pKa ≈ 5.2) readily interacts with acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1] This strong, non-specific binding leads to several undesirable chromatographic outcomes, most notably significant peak tailing, poor resolution between the target compound and closely related impurities, and in some cases, irreversible adsorption of the product onto the stationary phase, resulting in low recovery.[1]

To overcome these issues, this protocol employs a mobile phase modified with a small quantity of a competing base, triethylamine (TEA). The TEA preferentially interacts with the active silanol sites, effectively masking them from the this compound analyte.[1] This allows for a more ideal chromatographic separation based primarily on polarity differences, resulting in symmetrical peak shapes and enhanced purity.

Compound Profile and Safety Imperatives

A thorough understanding of the analyte's properties and hazards is a non-negotiable prerequisite for any laboratory procedure.

2.1 Physical and Chemical Properties this compound is typically a colorless to slightly yellow liquid at room temperature.[2] It is soluble in common organic solvents like ethanol, ether, dichloromethane, and ethyl acetate, but has limited solubility in water.[2]

PropertyValueSource
Molecular FormulaC₆H₆FNO[3]
Molecular Weight127.12 g/mol [3]
AppearanceColorless to slightly yellow liquidAlchemist-chem[2]
Boiling PointData varies; typically in a defined rangeAlchemist-chem[2]

2.2 Hazard Identification and Safe Handling this compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

  • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation. May cause respiratory irritation.[3][4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All operations should be conducted within a certified chemical fume hood.[4][6]

  • Handling Precautions: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Ensure adequate ventilation. Wash hands thoroughly after handling.[4][6]

  • Storage: Store in a cool, well-ventilated place, away from oxidizing agents, with the container tightly closed.[4]

Experimental Workflow: From Crude Mixture to Pure Compound

The purification process is a systematic workflow beginning with analytical method development on a small scale (TLC) and culminating in preparative-scale flash chromatography.

purification_workflow crude Crude This compound tlc TLC Method Development crude->tlc Analyze prep Protocol Preparation (Column, Mobile Phase) tlc->prep Optimized Conditions load Sample Loading prep->load flash Flash Chromatography (Elution) load->flash monitor Fraction Monitoring (TLC) flash->monitor Collect Fractions isolate Combine Pure Fractions & Solvent Removal monitor->isolate Identify Pure Fractions pure Purified Product (>98% Purity) isolate->pure

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-4F2MP-IND-2026

Abstract

This document provides a comprehensive guide for the large-scale industrial synthesis of 4-Fluoro-2-methoxypyridine, a critical intermediate in the pharmaceutical and agrochemical industries. The protocol details a robust and scalable two-step process commencing from the readily available starting material, 2,4-dichloropyridine. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) for methoxylation, followed by a halogen exchange (Halex) reaction for fluorination. This guide is intended for researchers, chemical engineers, and drug development professionals, offering in-depth technical protocols, mechanistic insights, process optimization strategies, and rigorous analytical methods for quality assurance.

Introduction: Significance of this compound

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a fluorine atom at the 4-position and a methoxy group at the 2-position, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity, and better bioavailability. Given its importance, the development of a cost-effective, scalable, and safe manufacturing process is of paramount importance for the chemical industry.

This application note outlines a validated two-step synthesis that offers high yield and purity, making it suitable for industrial production.

Strategic Overview of the Synthetic Route

The selected industrial synthesis route begins with 2,4-dichloropyridine and proceeds in two sequential nucleophilic aromatic substitution (SNAr) reactions.

  • Step 1: Regioselective Methoxylation. 2,4-Dichloropyridine is treated with sodium methoxide. The chlorine atom at the 2-position is significantly more activated towards nucleophilic attack than the chlorine at the 4-position due to the electron-withdrawing effect of the ring nitrogen in the ortho and para positions. This inherent electronic bias allows for a highly selective substitution to yield the key intermediate, 4-chloro-2-methoxypyridine.

  • Step 2: Nucleophilic Fluorination (Halex Reaction). The intermediate, 4-chloro-2-methoxypyridine, undergoes a halogen exchange reaction with spray-dried potassium fluoride (KF) in a high-boiling aprotic polar solvent to yield the final product, this compound.

Below is a DOT script representation of the overall workflow.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Fluorination 2,4-Dichloropyridine 2,4-Dichloropyridine Reaction_1 Reaction Vessel (Controlled Temp) 2,4-Dichloropyridine->Reaction_1 Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Reaction_1 Workup_1 Aqueous Work-up & Solvent Removal Reaction_1->Workup_1 Intermediate 4-Chloro-2-methoxypyridine Workup_1->Intermediate Reaction_2 Reaction Vessel (High Temp) Intermediate->Reaction_2 KF Spray-Dried KF Sulfolane Solvent KF->Reaction_2 Workup_2 Filtration & Crude Isolation Reaction_2->Workup_2 Purification Vacuum Distillation Workup_2->Purification Final_Product This compound Purification->Final_Product

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methoxypyridine

Mechanistic Insight: The greater reactivity of the C2-chloro substituent in 2,4-dichloropyridine towards nucleophiles like methoxide is a well-established principle in pyridine chemistry. The nitrogen atom's electron-withdrawing effect stabilizes the negative charge in the Meisenheimer intermediate more effectively when the attack occurs at the C2 (ortho) or C4 (para) position. However, the C2 position experiences a stronger inductive effect, making it the preferred site for substitution under controlled conditions.

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)Moles
2,4-Dichloropyridine26452-80-2147.9910.067.57
Sodium Methoxide124-41-454.023.8370.95
Methanol (Anhydrous)67-56-132.0450.0 L-
Toluene108-88-392.1420.0 L-

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with 50.0 L of anhydrous methanol.

  • Reagent Addition: Under a nitrogen atmosphere, add 3.83 kg (70.95 mol) of sodium methoxide to the methanol with stirring. The dissolution is exothermic; maintain the temperature below 40°C using a cooling jacket.

  • Once the sodium methoxide has completely dissolved, add 10.0 kg (67.57 mol) of 2,4-dichloropyridine to the solution over 30-60 minutes. Maintain the internal temperature between 20-25°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is <1% of the total peak area.

  • Work-up:

    • Cool the reaction mixture to 20-25°C.

    • Remove the methanol under reduced pressure.

    • To the resulting slurry, add 20.0 L of toluene and 20.0 L of water. Stir for 15 minutes.

    • Separate the organic layer. Wash the organic layer with 10 L of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxypyridine as an oil.

  • Expected Yield: 8.5 - 9.2 kg (88-95% yield) of crude product with a purity of >97% by GC. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

Mechanistic Insight: This step is a classic Halogen Exchange (Halex) reaction, a type of nucleophilic aromatic substitution. The efficiency of this reaction is highly dependent on the fluoride source and the solvent. Spray-dried potassium fluoride is used as it presents a higher surface area and is less hygroscopic than calcined KF, leading to increased reactivity[1]. A high-boiling, polar aprotic solvent like sulfolane is essential to solubilize the KF and to reach the high temperatures required to overcome the activation energy for the C-Cl bond cleavage.

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)Moles
4-Chloro-2-methoxypyridine72141-44-7143.579.062.69
Spray-dried Potassium Fluoride7789-23-358.104.3775.23
Sulfolane126-33-0120.1730.0 L-

Protocol:

  • Reactor Setup: Charge a 50 L stainless steel reactor equipped with a mechanical stirrer, distillation head, thermocouple, and nitrogen inlet with 9.0 kg (62.69 mol) of 4-chloro-2-methoxypyridine, 4.37 kg (75.23 mol) of spray-dried potassium fluoride, and 30.0 L of sulfolane.

  • Reaction: Under a slow stream of nitrogen, heat the stirred mixture to 180-190°C. Maintain this temperature for 10-15 hours. The progress of the reaction should be monitored by GC analysis of aliquots.

  • Work-up and Crude Isolation:

    • Once the reaction is complete (<1% starting material remaining), cool the mixture to 80-90°C.

    • Filter the hot mixture to remove potassium chloride and excess potassium fluoride. Wash the filter cake with a small amount of hot toluene.

    • The filtrate contains the product dissolved in sulfolane.

  • Purification by Vacuum Distillation:

    • Transfer the filtrate to a distillation apparatus suitable for high vacuum.

    • Distill the product under high vacuum (e.g., <1 mbar). The product will distill at a lower temperature under these conditions, preventing thermal decomposition.

    • Collect the fraction boiling at the appropriate temperature range for this compound.

  • Expected Yield: 6.5 - 7.2 kg (82-90% yield) of this compound with a purity of >99.5% by GC.

Data Presentation: Summary of Process Parameters

ParameterStep 1: MethoxylationStep 2: Fluorination
Starting Material 2,4-Dichloropyridine4-Chloro-2-methoxypyridine
Key Reagents Sodium MethoxideSpray-dried Potassium Fluoride
Solvent MethanolSulfolane
Temperature 65°C (Reflux)180-190°C
Reaction Time 4-6 hours10-15 hours
Typical Yield 88-95%82-90%
Overall Yield -72-85%
Final Purity >97% (Crude)>99.5% (After Distillation)

Quality Control & Analytical Methods

Rigorous in-process and final product quality control is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical techniques.

In-Process Control (IPC) by GC
  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 250°C.

    • Hold at 250°C for 5 min.

  • Injector Temp: 250°C.

  • Detector Temp: 280°C.

  • Purpose: To monitor the disappearance of starting materials in both steps.

Final Product Purity and Assay by GC-MS
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column and Conditions: As per the GC method above.

  • MS Conditions: Electron Ionization (EI) at 70 eV.

  • Purpose: To confirm the identity of the final product by its mass spectrum and to determine purity by peak area percentage. The analysis can also identify any potential byproducts.

Purity Confirmation by HPLC
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is a 60:40 mixture of Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purpose: Provides an orthogonal method to GC for purity assessment, particularly for any non-volatile impurities.

Safety and Environmental Considerations

Hazardous Materials:

  • 2,4-Dichloropyridine: Toxic and an irritant. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Potassium Fluoride: Toxic if swallowed or inhaled.[2] Causes serious eye damage. Handle as a powder in a contained environment to avoid dust generation.

  • Sulfolane: High-boiling solvent. Can cause irritation. Handle at elevated temperatures with care.

Process Safety:

  • The methoxylation reaction is exothermic and requires careful temperature control during reagent addition.

  • The fluorination reaction is conducted at high temperatures. Ensure the reactor is rated for the required temperature and pressure.

  • Use of an inert nitrogen atmosphere is crucial in the methoxylation step to prevent side reactions with moisture and air.

Waste Management:

  • Aqueous waste from the methoxylation work-up will contain salts and residual methanol. This should be treated as chemical waste.

  • The solid waste from the fluorination (KCl and excess KF) must be disposed of according to local regulations for fluoride-containing waste.

  • Solvent waste (toluene, sulfolane) should be collected and recycled or incinerated.

Conclusion

The two-step synthesis of this compound from 2,4-dichloropyridine presented in this document is a highly efficient, scalable, and industrially viable process. The protocol emphasizes regioselectivity in the initial methoxylation step and leverages the enhanced reactivity of spray-dried potassium fluoride for the subsequent halogen exchange. By adhering to the detailed protocols, safety guidelines, and analytical procedures outlined, manufacturers can reliably produce high-purity this compound for use in critical downstream applications.

References

  • Y. Ishikawa, et al. (1981). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters, 10(6), 761-764. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Leitch, J. A., et al. (2020). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). Chemical Science, 11(20), 5195-5203. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Application Notes & Protocols: 4-Fluoro-2-methoxypyridine in the Preparation of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-2-methoxypyridine has emerged as a cornerstone building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic architecture, characterized by an electron-donating methoxy group at the C2 position and a highly electronegative fluorine atom at the C4 position, imparts a distinct reactivity profile. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of diverse heterocyclic frameworks. We will delve into the mechanistic underpinnings of its reactivity, focusing on its utility in nucleophilic aromatic substitution (SNAr) and as a platform for palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to enable researchers to harness the full synthetic potential of this versatile reagent.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from the precise placement of its functional groups. The pyridine nitrogen and the C4-fluorine atom act as powerful electron-withdrawing groups, which significantly activates the C4 position for nucleophilic attack. Conversely, the C2-methoxy group is an electron-donating substituent. This electronic push-pull dynamic is crucial. The fluorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), a reaction that proceeds under mild conditions and with high regioselectivity.[2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity imparted by fluorine in such systems.[3][4] This reactivity makes this compound an ideal starting material for introducing a wide array of functionalities at the C4 position, thereby generating libraries of novel compounds for screening and optimization in drug discovery programs.[5]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The paramount reaction of this compound is the SNAr reaction at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism.

Causality of Reactivity:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, a key stabilizing factor that lowers the activation energy of this step.[2]

  • Elimination: Aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group, to yield the substituted product.

This predictable and efficient transformation is the workhorse for derivatizing the this compound core.

SNAr_Mechanism General S-N-Ar Workflow reagents This compound + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition product 4-Substituted-2-methoxypyridine + H-F intermediate->product Elimination

Caption: General workflow for the SNAr reaction.

Protocol 1: Synthesis of 4-(Benzylamino)-2-methoxypyridine

This protocol details the SNAr reaction with an amine nucleophile, a common step in the synthesis of kinase inhibitors and other pharmacologically active molecules.[6][7]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add this compound, K₂CO₃, and DMF.

  • Add benzylamine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Protocol 2: Synthesis of 4-(Phenoxy)-2-methoxypyridine

This protocol demonstrates the formation of a diaryl ether linkage via an SNAr reaction with a phenol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve phenol in DMSO.

  • Add Cs₂CO₃ to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Wash the combined organic extracts with 1 M NaOH solution (2x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product via flash chromatography (silica gel) to afford the pure diaryl ether.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AmineK₂CO₃ / Cs₂CO₃DMF / DMSO80-12075-95
PhenolCs₂CO₃ / K₂CO₃DMSO / DMF100-14070-90
ThiolK₂CO₃ / NaHDMF60-10080-98
Alcohol (Alkoxide)NaH / KOtBuTHF / Dioxane25-8065-85
Table 1: Representative Conditions for SNAr Reactions.

Advanced Synthesis via Palladium-Catalyzed Cross-Coupling

While the C-F bond is generally robust, the pyridine core can be further functionalized using powerful palladium-catalyzed cross-coupling reactions. This typically requires the presence of a more reactive handle, such as a bromine or iodine atom. A common and logical strategy involves first halogenating the this compound core at a different position (e.g., C5) to create a versatile intermediate for subsequent coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[8][9] The reaction couples an organohalide with an organoboron species.[10][11]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R1-R2) RedElim->Product ArylHalide Aryl Halide (R1-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R2-B(OH)2) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki Coupling of 5-Bromo-4-fluoro-2-methoxypyridine with Phenylboronic Acid

Self-Validating Step: This protocol assumes the prior synthesis of 5-bromo-4-fluoro-2-methoxypyridine from this compound via electrophilic bromination, a standard procedure.

Materials:

  • 5-Bromo-4-fluoro-2-methoxypyridine (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2 M Sodium carbonate (Na₂CO₃) aqueous solution (3.0 eq)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • Combine 5-bromo-4-fluoro-2-methoxypyridine, phenylboronic acid, and Pd(PPh₃)₄ in a Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the dioxane/toluene solvent mixture (e.g., 4:1 ratio) followed by the aqueous Na₂CO₃ solution via syringe.

  • Heat the mixture to 90 °C and stir vigorously for 6-10 hours until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to ambient temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the biaryl product.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[12][13] This reaction is invaluable for creating conjugated systems used in materials science and as precursors for more complex heterocyclic scaffolds.[14] It typically employs a dual-catalyst system of palladium and copper(I).[15][16]

Protocol 4: Sonogashira Coupling of 5-Bromo-4-fluoro-2-methoxypyridine with Phenylacetylene

Materials:

  • 5-Bromo-4-fluoro-2-methoxypyridine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-4-fluoro-2-methoxypyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon (3x).

  • Add anhydrous THF and anhydrous Et₃N. The solution should be degassed by bubbling argon through it for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the arylalkyne product.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[17][18] It has largely replaced harsher classical methods for synthesizing aryl amines.[19][20]

Protocol 5: Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-methoxypyridine with Aniline

Materials:

  • 5-Bromo-4-fluoro-2-methoxypyridine (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 eq)

  • Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add 5-bromo-4-fluoro-2-methoxypyridine.

  • Remove the tube from the glovebox, add anhydrous toluene, followed by aniline.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₃PO₄Dioxane, Toluene80-110
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃N, DiPEATHF, DMF25-70
Buchwald-Hartwig Pd₂(dba)₃ / LigandCs₂CO₃, NaOtBuToluene, Dioxane90-120
Ligand can be Xantphos, BINAP, SPhos, etc., depending on the substrate.
Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

Downstream Derivatization: Unlocking New Scaffolds

The products obtained from the reactions above are not endpoints but versatile intermediates for constructing more complex heterocyclic systems. A particularly powerful transformation is the cleavage of the 2-methoxy group to reveal a 2-pyridone, a privileged scaffold in medicinal chemistry.[21]

Protocol 6: Demethylation to a 4-Substituted-2-pyridone

Materials:

  • 4-Substituted-2-methoxypyridine (e.g., product from Protocol 1-5) (1.0 eq)

  • Boron tribromide (BBr₃) (1 M in CH₂Cl₂) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the 4-substituted-2-methoxypyridine in anhydrous DCM in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

  • Extract the product with a more polar solvent system (e.g., DCM:Isopropanol 9:1).

  • Dry the combined organic layers, concentrate, and purify the resulting pyridone, often by recrystallization or chromatography.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[22][23]

  • Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of novel heterocyclic compounds. Its well-defined reactivity in nucleophilic aromatic substitution allows for the predictable and efficient introduction of diverse functional groups at the C4 position. Furthermore, its core can be readily elaborated via modern cross-coupling methodologies to build molecular complexity. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this key building block in their synthetic endeavors, accelerating the discovery of new therapeutic agents and advanced materials.

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Application Notes & Protocols: Directed Ortho-Metalation of Methoxypyridines for Precision Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic systems.[1] This guide provides an in-depth exploration of the DoM of methoxypyridines, a class of substrates of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, detail the critical experimental parameters, and provide robust, field-tested protocols for the successful synthesis of functionalized methoxypyridine derivatives. The methoxy group, a moderately activating directing group, in concert with potent organolithium bases, enables the precise deprotonation at the ortho position, paving the way for subsequent reaction with a diverse array of electrophiles.[2][3] This document is designed to equip researchers with the foundational knowledge and practical guidance necessary to leverage DoM for the efficient and predictable synthesis of polysubstituted pyridines.

Introduction to Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a specialized form of electrophilic aromatic substitution that achieves high regioselectivity by targeting the position ortho to a directing metalation group (DMG).[2] Unlike classical electrophilic aromatic substitutions which often yield a mixture of ortho and para products, DoM provides a reliable route to 1,2-disubstituted aromatic compounds.[2][4] The reaction proceeds through the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[2][5] The key to the reaction's regioselectivity lies in the coordination of the organolithium reagent to a heteroatom within the DMG.[6] This coordination, known as a complex-induced proximity effect (CIPE), positions the base to abstract a proton from the nearest ortho position.[6]

The methoxy group (-OMe) is a widely utilized DMG due to its oxygen atom's ability to coordinate with the lithium cation of the organolithium base.[3][4] This interaction increases the kinetic acidity of the ortho protons, facilitating their removal.[3] The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups.[2]

The Mechanism of DoM in Methoxypyridines

The DoM of methoxypyridines follows a well-established mechanistic pathway. The process begins with the coordination of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atom of the methoxy group. This initial complexation brings the highly basic alkyl group of the organolithium in close proximity to the ortho C-H bond, facilitating its abstraction and the formation of a stable ortho-lithiated pyridine intermediate. This intermediate is then quenched with an electrophile to yield the desired functionalized product.

DoM_Mechanism cluster_start Step 1: Complexation cluster_deprotonation Step 2: Deprotonation cluster_functionalization Step 3: Functionalization Methoxypyridine Methoxypyridine Complex Complex Methoxypyridine->Complex Coordination Organolithium R-Li Organolithium->Complex Lithiated_Intermediate Ortho-Lithiated Methoxypyridine Complex->Lithiated_Intermediate Ortho C-H abstraction Functionalized_Product Functionalized Methoxypyridine Lithiated_Intermediate->Functionalized_Product Electrophilic Quench Electrophile E+ Electrophile->Functionalized_Product

Figure 1: General mechanism of Directed ortho-Metalation of methoxypyridines.

Regioselectivity in Methoxypyridine DoM

The position of the methoxy group on the pyridine ring profoundly influences the regioselectivity of the deprotonation. The nitrogen atom of the pyridine ring also acts as a directing group, and its influence, combined with that of the methoxy group, determines the ultimate site of metalation.

Methoxypyridine IsomerPrimary Site of LithiationNotes
2-MethoxypyridineC3The methoxy group directs to the C3 position.[7]
3-MethoxypyridineC2 or C4The outcome is often dependent on the base and reaction conditions. Lithiation at C2 is generally favored due to the combined directing effect of the nitrogen and the methoxy group.
4-MethoxypyridineC3The methoxy group directs to the C3 position.[8][9]

Table 1: Regioselectivity of Directed ortho-Metalation on Methoxypyridine Isomers.

Experimental Considerations and Protocols

The success of a DoM reaction hinges on meticulous experimental technique. These reactions are highly sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).

Reagents and Solvents
  • Organolithium Bases: n-Butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi) are commonly used.[4][6] The choice of base can influence reactivity and regioselectivity. For less acidic protons, stronger bases like s-BuLi or t-BuLi, or the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), may be required.[1][6]

  • Superbases: For particularly challenging substrates, "superbases" like Schlosser's base (a mixture of an alkyllithium and a potassium alkoxide) can be employed.[10][11][12] These reagents exhibit enhanced basicity and can deprotonate even weakly acidic C-H bonds.[10]

  • Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common solvents.[4] It is crucial to use freshly distilled or commercially available anhydrous solvents.

  • Electrophiles: A wide variety of electrophiles can be used to quench the lithiated intermediate, including aldehydes, ketones, esters, alkyl halides, and silyl chlorides.

General Experimental Workflow

DoM_Workflow Start Start Setup Inert Atmosphere Setup (Argon/Nitrogen) Start->Setup Solvent Anhydrous Solvent (THF or Ether) Setup->Solvent Substrate Dissolve Methoxypyridine Solvent->Substrate Cool Cool to Low Temperature (-78 °C) Substrate->Cool Base_Addition Slowly Add Organolithium Base Cool->Base_Addition Stir Stir for Deprotonation (0.5 - 2 h) Base_Addition->Stir Electrophile_Addition Add Electrophile Stir->Electrophile_Addition Warm Warm to Room Temperature Electrophile_Addition->Warm Quench Aqueous Workup Warm->Quench Extraction Organic Extraction Quench->Extraction Purification Chromatography Extraction->Purification End End Purification->End

Figure 2: General experimental workflow for Directed ortho-Metalation.

Protocol: Synthesis of 3-Deuterio-2-methoxypyridine

This protocol details the deuteration of 2-methoxypyridine as a representative example of a DoM reaction.

Materials:

  • 2-Methoxypyridine

  • n-Butyllithium (1.6 M in hexanes)

  • Deuterium oxide (D₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, and septum

Procedure:

  • Reaction Setup: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is flushed with argon.

  • Reagent Addition: Anhydrous THF (20 mL) and 2-methoxypyridine (1.0 g, 9.16 mmol) are added via syringe.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (6.3 mL of a 1.6 M solution in hexanes, 10.1 mmol) is added dropwise over 10 minutes. The resulting solution is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: Deuterium oxide (0.5 mL, 27.5 mmol) is added dropwise.

  • Warming and Workup: The reaction mixture is allowed to warm to room temperature. Saturated aqueous sodium bicarbonate solution (10 mL) is added.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 3-deuterio-2-methoxypyridine.

Applications in Drug Discovery and Development

The ability to precisely introduce functional groups onto the pyridine scaffold is of immense value in drug discovery. The pyridine motif is a common feature in many pharmaceuticals, and DoM provides a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies. By strategically modifying the substitution pattern on the pyridine ring, researchers can fine-tune the pharmacological properties of lead compounds. The combination of DoM with transition metal-catalyzed cross-coupling reactions further expands the synthetic utility, enabling the rapid construction of complex molecular architectures.[13]

Conclusion

Directed ortho-metalation of methoxypyridines is a robust and highly regioselective method for the synthesis of functionalized pyridine derivatives. A thorough understanding of the reaction mechanism, careful consideration of experimental parameters, and meticulous technique are paramount for achieving high yields and predictable outcomes. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful synthetic strategy in their own laboratories, accelerating the discovery and development of novel chemical entities.

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Application Notes and Protocols for the Utilization of 4-Fluoro-2-methoxypyridine in the Synthesis of Advanced Photoelectronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorinated Methoxy-pyridines in Photoelectronics

In the relentless pursuit of next-generation photoelectronic materials, molecular design strategies that offer precise control over electronic properties are paramount. The strategic incorporation of fluorine atoms and electron-donating methoxy groups into aromatic systems has emerged as a powerful tool for tuning the frontier molecular orbital (HOMO/LUMO) energy levels, enhancing charge carrier mobility, and improving the stability of organic semiconductors.[1] This guide focuses on a particularly promising building block, 4-Fluoro-2-methoxypyridine , and its application in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), and Hole Transport Materials (HTMs).

The pyridine core, being electron-deficient, serves as an excellent acceptor unit in donor-acceptor architectures, which are fundamental to many photoelectronic materials.[2] The introduction of a fluorine atom at the 4-position further lowers the HOMO and LUMO energy levels, which can facilitate electron injection and enhance oxidative stability.[1] Concurrently, the 2-methoxy group acts as a mild electron-donating group, modulating the electronic properties and potentially influencing the molecular geometry and solubility. This unique combination of substituents makes this compound a versatile synthon for creating materials with tailored photophysical and charge-transport characteristics.

This document provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key cross-coupling reactions, and insights into the design of novel photoelectronic materials.

Chapter 1: The Role of this compound in Donor-Acceptor Architectures

The efficacy of photoelectronic materials often hinges on the principles of intramolecular charge transfer (ICT) within a donor-acceptor (D-A) framework. In such systems, the this compound moiety can function as a tunable acceptor unit.

Tuning Electronic Properties

The fluorine atom's high electronegativity and the methoxy group's donating nature create a push-pull system within the pyridine ring itself. When coupled with a strong donor moiety, such as a carbazole or triphenylamine derivative, the resulting D-A molecule can exhibit significant ICT upon photoexcitation.[3][4] This is crucial for designing TADF emitters, where a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is essential for efficient reverse intersystem crossing (RISC).[5]

Impact on Molecular Geometry and Morphology

The substitution pattern of the pyridine ring influences the dihedral angle between the donor and acceptor units. This torsional angle is a critical parameter in controlling the extent of electronic coupling and, consequently, the photophysical properties of the material. The steric hindrance and electronic effects of the fluoro and methoxy groups can be strategically employed to achieve the desired molecular conformation for optimal performance in thin-film devices.

Chapter 2: Synthetic Pathways to Advanced Photoelectronic Materials

The functionalization of the this compound core is primarily achieved through modern cross-coupling methodologies, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions offer a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is the cornerstone for linking the this compound unit to various aryl and heteroaryl moieties, which can act as donor groups or be part of a larger conjugated system. While direct literature for the Suzuki coupling of this compound is not abundant, protocols for structurally similar fluorinated chloropyridines provide a robust starting point.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10012-24
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-24
3PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O (4:1)9016

Note: These conditions are adapted from established methods for similar substrates and may require optimization for specific reaction partners.

This protocol is based on established methods for the Suzuki-Miyaura coupling of related halopyridines.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 5:1 ratio.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: This compound, Boronic Acid, Base prep2 Add Catalyst System: Pd(OAc)₂, SPhos prep1->prep2 prep3 Inert Atmosphere: Evacuate & Backfill (Ar/N₂) prep2->prep3 reaction1 Add Degassed Solvents: 1,4-Dioxane/H₂O prep3->reaction1 reaction2 Heat & Stir: 100 °C, 12-24h reaction1->reaction2 workup1 Cool & Dilute: Ethyl Acetate reaction2->workup1 workup2 Aqueous Wash: Water, Brine workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify: Column Chromatography workup3->workup4 product product workup4->product Final Product

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, which are the fundamental components of hole transport materials and common donor units in TADF emitters.[2][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.4)Toluene10018
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene11016
3BrettPhos Pd G3 (2)-LHMDS (2)THF8012

Note: The choice of ligand and base is crucial and depends on the nature of the amine coupling partner. These conditions are general starting points.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Amine (e.g., Carbazole or Diphenylamine) (1.1 mmol, 1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, combine this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and BINAP in a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.

Diagram 2: Buchwald-Hartwig Amination Mechanism

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex + Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R₂NH - HX Reductive\nElimination\nComplex Reductive Elimination Complex Amine\nCoordination->Reductive\nElimination\nComplex Base Product Product Reductive\nElimination\nComplex->Product Product->Pd(0)L₂ + Ar-NR₂

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Chapter 3: Application in Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters are a cornerstone of third-generation OLEDs, enabling internal quantum efficiencies approaching 100% without the need for heavy metals. The design of TADF molecules typically involves creating a significant spatial separation between the HOMO and LUMO, leading to a small ΔEST.

Molecular Design Strategy

A common strategy for designing TADF emitters is to link a strong electron donor to an electron acceptor. By employing this compound as the acceptor and a donor such as a carbazole derivative, a D-A type molecule can be synthesized. The photophysical properties can be further tuned by modifying the donor moiety.

Diagram 3: TADF Emitter Design Logic

G cluster_properties Key Properties Donor Electron Donor (e.g., Carbazole) TADF_Molecule Donor-Acceptor TADF Emitter Donor->TADF_Molecule Acceptor This compound (Acceptor Core) Acceptor->TADF_Molecule HOMO HOMO localized on Donor TADF_Molecule->HOMO LUMO LUMO localized on Acceptor TADF_Molecule->LUMO dEST Small ΔE_ST TADF_Molecule->dEST

Caption: Design of a TADF emitter.

Expected Photophysical Properties

Materials synthesized from this compound are expected to exhibit the following properties, making them suitable for TADF applications:

  • Emission in the blue to green region of the spectrum , depending on the strength of the donor group.

  • A small ΔEST , facilitating efficient RISC.

  • Good thermal stability , which is crucial for device longevity.

Chapter 4: Application in Hole Transport Materials (HTMs)

Efficient hole injection and transport are critical for the performance of OLEDs and perovskite solar cells. HTMs require a suitable HOMO level for efficient hole injection from the anode and high hole mobility.

Molecular Design Strategy

Star-shaped or dendritic molecules with a central core and multiple peripheral donor units are a common design for HTMs. This compound can be used to link multiple triphenylamine or carbazole units, which are known for their excellent hole-transporting properties.[2][7]

Expected Properties of HTMs

HTMs derived from this compound are anticipated to have:

  • A high glass transition temperature (Tg) , ensuring morphological stability of the thin film.

  • A suitable HOMO level for efficient hole injection.

  • High hole mobility due to the presence of multiple donor moieties.

Chapter 5: Characterization of Synthesized Materials

A thorough characterization is essential to validate the successful synthesis and to understand the properties of the new materials.

PropertyTechnique(s)
Structural Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Photophysical Properties UV-Vis Absorption Spectroscopy, Photoluminescence Spectroscopy, Time-Resolved Photoluminescence
Electrochemical Properties Cyclic Voltammetry (CV)
Device Performance Electroluminescence Spectra, Current-Voltage-Luminance (J-V-L) Characteristics, External Quantum Efficiency (EQE)

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of a new generation of photoelectronic materials. Its unique electronic properties, imparted by the combination of a fluoro and a methoxy substituent on a pyridine core, offer fine control over the optoelectronic characteristics of the final materials. The synthetic protocols outlined in this guide, based on robust and well-established cross-coupling reactions, provide a clear pathway for researchers to explore the potential of this synthon.

Future research should focus on the synthesis and characterization of a wider range of donor-acceptor molecules based on this compound and the evaluation of their performance in OLED and organic solar cell devices. The continued exploration of such rationally designed building blocks will undoubtedly accelerate the development of more efficient and stable organic electronic devices.

References

  • Modulating the Photophysical Properties of Twisted Donor-Acceptor-Donor π-Conjugated Molecules: Effect of Heteroatom. Accounts of Chemical Research. [Link]

  • Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. National Institutes of Health. [Link]

  • Luminescent carbazole-based electron donor–acceptor rings: synthesis, structure, and application. Royal Society of Chemistry. [Link]

  • Hole-transporting materials for organic light-emitting diodes: an overview. Royal Society of Chemistry. [Link]

  • Light emitting devices and compounds.
  • Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. MDPI. [Link]

  • Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research. ResearchGate. [Link]

  • Donor–acceptor–donor molecules for high performance near ultraviolet organic light-emitting diodes via hybridized local and charge-transfer processes. Royal Society of Chemistry. [Link]

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Royal Society of Chemistry. [Link]

  • Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. National Institutes of Health. [Link]

  • Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI. [Link]

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Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions with 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling with 4-Fluoro-2-methoxypyridine

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving this compound derivatives. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of cross-coupling with this specific electron-rich, heterocyclic substrate. The inherent properties of this molecule—namely the electron-donating methoxy group and the coordinating pyridine nitrogen—present unique challenges that require careful consideration of reaction parameters.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues, streamline your optimization process, and ultimately enhance the success of your synthetic campaigns.

Frequently Asked Questions (FAQs): Core Challenges

Q1: My Suzuki coupling with a bromo-4-fluoro-2-methoxypyridine substrate is showing low to no conversion. What is the most likely cause?

A1: The primary challenge with this compound is its electron-rich nature, primarily due to the 2-methoxy group. This increased electron density at the coupling center (e.g., the carbon bearing the bromine) makes the oxidative addition step, which is often the rate-determining step in the catalytic cycle, kinetically less favorable.[1][2] Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or decomposition.[3][4]

To overcome this, a highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be insufficient. The focus should be on using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that promote the oxidative addition step and stabilize the active Pd(0) species.[5][6][7]

Q2: I am observing significant protodeboronation of my boronic acid partner. How can I mitigate this?

A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming your nucleophile and reducing yield.[8][9] Heteroaromatic boronic acids are particularly susceptible.[10][11] Several factors can accelerate this process:

  • Excess Water and High Temperatures: Prolonged reaction times at high temperatures in aqueous media can promote hydrolysis of the boronic acid.[10]

  • Base Choice: Strong bases can accelerate protodeboronation.[8]

  • Palladium Catalyst: The palladium catalyst itself can sometimes catalyze the protodeboronation reaction.[12]

Mitigation Strategies:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF.[8]

  • Minimize Water: While some water is often necessary, using anhydrous solvents with a carefully controlled amount of water or using a base hydrate (e.g., K₃PO₄·H₂O) can be effective.

  • Use Boronic Esters or Trifluoroborates: Masked boron reagents like pinacol boronic esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates are more stable to protodeboronation.[11][13] They slowly hydrolyze in the reaction mixture to release the active boronic acid, keeping its standing concentration low and minimizing side reactions.[14][15]

Q3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules, mediated by the palladium catalyst.[3][11]

Prevention is straightforward:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[3]

  • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere throughout the entire process.

  • Use a Pd(0) Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[3]

Systematic Optimization Workflow

When developing a protocol for a challenging substrate like this compound, a systematic approach is crucial. The following workflow provides a logical progression for screening and optimization.

OptimizationWorkflow start_node Start: Define Reaction (Substrates, Stoichiometry) catalyst_screen 1. Catalyst & Ligand Screening start_node->catalyst_screen Use robust starting conditions base_screen 2. Base Screening catalyst_screen->base_screen solvent_screen 3. Solvent System Screening base_screen->solvent_screen final_protocol Optimized Protocol solvent_screen->final_protocol Select optimal solvent system temp_screen 4. Temperature & Time Optimization

Caption: A systematic workflow for optimizing Suzuki coupling conditions.

Catalyst and Ligand Selection

The choice of ligand is the most critical parameter for this substrate class. Start with a robust palladium precatalyst and screen a set of ligands known to be effective for electron-rich heteroaryl chlorides/bromides.

ParameterRecommended Starting ConditionsRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common, reliable sources for generating the active Pd(0) catalyst.
Ligand Screen XPhos, SPhos, RuPhos, tBu₃PThese are bulky, electron-rich monophosphine ligands that excel at promoting oxidative addition for challenging substrates.[2][7]
Pd:Ligand Ratio 1:2.2 (for Pd(OAc)₂) or 1:4.4 (for Pd₂(dba)₃)Ensures sufficient ligand is present to form the active catalytic species and prevent catalyst decomposition.
Base Selection

With the best ligand identified, screen a series of bases. The base facilitates the crucial transmetalation step but can also promote side reactions.[16]

Base ScreenedTypeCommon Issues Addressed
K₃PO₄ Weak, non-nucleophilicExcellent general-purpose base, often minimizes protodeboronation.[8]
K₂CO₃ MildA standard, cost-effective choice, but can be less effective for difficult couplings.[2]
Cs₂CO₃ Stronger, high solubilityOften provides higher rates but can increase the risk of side reactions.
CsF Weak, anhydrous optionUseful in anhydrous conditions to suppress water-mediated decomposition pathways.[17]
Solvent System Selection

The solvent system influences the solubility of reagents and the activity of the base.[18][19]

Solvent SystemCharacteristicsBest For
Dioxane / H₂O (e.g., 4:1) High boiling point, good standardGeneral purpose, good starting point.[20]
Toluene / H₂O (e.g., 10:1) Higher boiling pointCan be effective when higher temperatures are needed.
THF / H₂O (e.g., 4:1) Lower boiling pointUseful if substrates are temperature-sensitive.
CPME / H₂O "Green" solvent alternativeGood performance with high water solubility.[21]
Anhydrous Dioxane or Toluene Minimizes protodeboronationUse with anhydrous bases (e.g., CsF or finely ground K₃PO₄) when boronic acid stability is the primary issue.

Troubleshooting Guide: A Deeper Dive

This section addresses specific failure modes in a logical, problem-solving format.

TroubleshootingTree start_node Reaction Fails: Low Yield / No Product low_conversion Problem: Low Conversion (Starting Material Remains) start_node->low_conversion side_products Problem: Complex Mixture (Major Side Products) start_node->side_products sol_lc_1 Diagnosis: Ineffective Oxidative Addition low_conversion->sol_lc_1 sol_sp_1 Diagnosis: Protodeboronation side_products->sol_sp_1 sol_sp_3 Diagnosis: Homocoupling side_products->sol_sp_3 sol_sp_5 Diagnosis: Buchwald-Hartwig Amination? side_products->sol_sp_5 sol_lc_2 Action: Increase Ligand Electron-Donating Ability (e.g., PPh₃ → XPhos → AdBrettPhos) sol_lc_1->sol_lc_2 sol_lc_3 Action: Increase Temperature sol_lc_1->sol_lc_3 sol_sp_2 Action: Use Milder Base (K₃PO₄) Switch to Boronic Ester (Bpin) sol_sp_1->sol_sp_2 sol_sp_4 Action: Improve Degassing Protocol Run Under Strict Inert Atmosphere sol_sp_3->sol_sp_4 sol_sp_6 Action: If amine nucleophile is present, consider orthogonal conditions. Usually less competitive than Suzuki. sol_sp_5->sol_sp_6

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

My reaction stalled, and I still have unreacted aryl halide. What should I try next?

This points to a problem with the catalytic cycle, most likely slow oxidative addition or catalyst death.

  • Increase Catalyst Activity: Switch to a more electron-rich and bulky ligand. If you are using XPhos, consider a next-generation Buchwald ligand like AdBrettPhos. These ligands are designed to accelerate the oxidative addition of electron-rich halides.[7]

  • Increase Temperature: If the catalyst and substrates are stable, increasing the reaction temperature can often overcome the activation barrier for oxidative addition. Ensure your solvent choice allows for a higher temperature (e.g., Toluene or Dioxane over THF).[20]

  • Check Reagent Quality: Ensure your palladium precatalyst has not degraded and that your solvents are anhydrous (if required) and pure.

I see a byproduct corresponding to my aryl halide without the halogen (hydrodehalogenation). Why?

Hydrodehalogenation can occur as a side reaction, often promoted by trace amounts of water acting as a proton source.

  • Ensure Dry Conditions: If this is a major issue, ensure all reagents and solvents are scrupulously dry.[3]

  • Re-evaluate the Base: The choice of base can influence this pathway. Screening different bases may be necessary.

Could a Buchwald-Hartwig amination reaction compete if my boronic acid partner contains an amine?

While the conditions for Suzuki and Buchwald-Hartwig aminations can be similar (Pd catalyst, phosphine ligand, base), the Suzuki coupling is generally much faster and kinetically favored.[17][22][23][24] Competition is unlikely to be a major issue unless the Suzuki coupling is unusually slow and the amine is particularly nucleophilic and unhindered. If suspected, analysis by LC-MS can confirm the presence of an aminated byproduct.

Reference Protocol: General Starting Point

This protocol provides a robust starting point for the Suzuki coupling of a 5-bromo-4-fluoro-2-methoxypyridine with a generic arylboronic acid. Adjustments should be made based on the results of your screening experiments.

Materials:

  • 5-bromo-4-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (6.6 mol%)

  • K₃PO₄ (3.0 equiv), finely ground

  • 1,4-Dioxane and H₂O (degassed)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromo-4-fluoro-2-methoxypyridine, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the vessel with a septum and purge with inert gas (Argon or N₂) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed H₂O via syringe to achieve a 5:1 ratio (e.g., 5 mL dioxane, 1 mL H₂O). The final concentration should be ~0.1 M with respect to the limiting reagent.

  • Place the vessel in a preheated oil bath at 100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Cheong, J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. Suzuki vs. Hartwig-Buchwald. [Link]

  • Schmidt, D., & Schafer, A. (2013). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process. Angewandte Chemie. [Link]

  • Vantourout, J. C., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Gangu, K. K., & Akolkar, S. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Claverie, J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Singh, S., & Sharma, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Wang, D., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • ResearchGate. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. [Link]

  • Barder, T. E., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Humphrey, G. R., & Hart, D. W. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Green, R. A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Mako, T. L., & Byers, J. A. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

Sources

Common byproducts in the synthesis of 4-Fluoro-2-methoxypyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis and purification of this important building block. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most common byproducts I should expect when synthesizing this compound?

When synthesizing this compound, particularly through the common route of nucleophilic fluorination of 4-chloro-2-methoxypyridine, you can anticipate several byproducts. The presence and proportion of these impurities depend on the reaction conditions, the purity of your starting materials, and the work-up procedure.

The primary byproducts to monitor are:

  • Unreacted Starting Material: 4-Chloro-2-methoxypyridine is the most common impurity, arising from incomplete fluorination.

  • Hydrolysis Products: The presence of moisture can lead to the formation of pyridones. The primary hydrolysis byproduct is 2-methoxy-4-pyridone , resulting from the hydrolysis of the starting material or the product.[1]

  • Isomeric Impurities: Depending on the synthetic route, you may encounter isomeric fluorinated pyridines, such as 2-fluoro-4-methoxypyridine .[2] These can be particularly challenging to separate due to similar physical properties.

  • Solvent-Related Byproducts: If dimethyl sulfoxide (DMSO) is used as the solvent in high-temperature fluorination reactions, byproducts such as methylthio-substituted pyridines can be formed.[3]

dot graph "Byproduct_Formation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Common byproduct formation pathways in the synthesis of this compound.

Troubleshooting Guide: Byproduct Removal
Observed Issue Potential Cause Troubleshooting & Removal Protocol
High levels of unreacted 4-chloro-2-methoxypyridine in crude product. Incomplete fluorination reaction.Optimization: Increase reaction time, temperature, or the molar excess of the fluoride source (e.g., spray-dried KF). Ensure anhydrous conditions. Removal: Fractional distillation under reduced pressure is highly effective due to the boiling point difference between the chloro and fluoro analogs.
Presence of a significant amount of 2-methoxy-4-pyridone. Moisture in the reaction mixture.Prevention: Use anhydrous solvents and reagents. Dry the fluoride source (e.g., KF) thoroughly before use. Removal: 2-Methoxy-4-pyridone is more polar and can often be removed by an aqueous wash of the organic extract or by column chromatography on silica gel.
Detection of isomeric fluoropyridines. Lack of regioselectivity in the fluorination step.Prevention: The choice of starting material and fluorinating agent is critical. Direct C-H fluorination can sometimes lead to mixtures of isomers.[2] Removal: Isomers with close boiling points can be challenging to separate by distillation. Preparative HPLC or careful column chromatography on silica gel with a shallow solvent gradient may be required.
Identification of sulfur-containing impurities. Use of DMSO as a solvent at high temperatures.Prevention: Consider alternative high-boiling point aprotic polar solvents like sulfolane or N,N-dimethylformamide (DMF). Removal: These impurities can often be separated by column chromatography.
FAQ 2: How can I effectively remove the unreacted 4-chloro-2-methoxypyridine from my final product?

The separation of 4-chloro-2-methoxypyridine from this compound is a common purification challenge. Due to their structural similarity, their polarities are quite close, which can make chromatographic separation tedious on a large scale.

Field-Proven Insight: The most effective and scalable method for this separation is fractional distillation under reduced pressure . The boiling point of this compound is lower than that of its chloro-analogue, allowing for efficient separation.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column of appropriate length (a longer column provides more theoretical plates and better separation). Ensure all joints are well-sealed for vacuum application. Use a receiving flask cooled in an ice bath to minimize loss of the volatile product.

  • Distillation Conditions:

    • Pressure: Apply a vacuum, typically in the range of 10-20 mmHg.

    • Heating: Gently heat the distillation flask using an oil bath to ensure even heat distribution.

  • Fraction Collection:

    • Slowly increase the temperature of the oil bath.

    • Collect the forerun, which may contain residual solvents.

    • Carefully collect the main fraction of this compound at its boiling point under the applied vacuum.

    • The unreacted 4-chloro-2-methoxypyridine will remain in the distillation flask as a higher-boiling residue.

  • Purity Check: Analyze the collected fractions by GC-MS or ¹H NMR to confirm the purity.

dot graph "Fractional_Distillation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the purification of this compound by fractional distillation.

FAQ 3: I am observing a persistent impurity with a similar mass spectrum to my product. Could it be an isomer, and how do I confirm and remove it?

Yes, it is highly probable that you are dealing with an isomeric impurity. In pyridine chemistry, the formation of positional isomers is a common challenge. For example, if your synthesis involves a precursor that could allow for fluorination at a different position, you might be forming isomers such as 2-fluoro-4-methoxypyridine or 5-fluoro-2-methoxypyridine.

Confirmation:

  • NMR Spectroscopy: High-field ¹H and ¹⁹F NMR are powerful tools for identifying isomers. The coupling constants and chemical shifts will be distinct for each isomer. For instance, the ¹H-¹⁹F coupling patterns in the aromatic region will differ.

  • GC-MS: While the mass spectra of isomers will be very similar (often identical), their retention times on a gas chromatograph will likely be different. Co-injecting your sample with an authentic standard of the suspected isomer (if available) can confirm its presence.

Removal of Isomeric Impurities:

Separating isomers can be challenging due to their similar physical properties.

  • High-Performance Column Chromatography: Use a high-quality silica gel and a shallow gradient of a solvent system (e.g., hexane/ethyl acetate). Automated flash chromatography systems can be particularly effective.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit less scalable, method.

  • Recrystallization: If your product is a solid or can be derivatized to a crystalline solid, fractional recrystallization may be an option. This involves finding a solvent system where the solubility of the desired isomer and the impurity are sufficiently different at different temperatures.[3][4][5][6]

Experimental Protocol: Recrystallization

  • Solvent Screening: Test a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][7] Common solvent systems for pyridines include ethanol, hexane/ethyl acetate, and toluene.

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6]

  • Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by GC-MS or NMR to assess the efficiency of the purification.

References

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions of fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the nuances of these powerful reactions.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions that often arise when working with SNAr reactions on fluoropyridines.

Q1: Why is my nucleophilic aromatic substitution on a fluoropyridine resulting in a low yield?

Low yields in SNAr reactions of fluoropyridines can stem from a variety of factors. The pyridine ring's inherent electron deficiency makes it susceptible to nucleophilic attack, but success is contingent on several parameters.[1] Key areas to investigate include:

  • Insufficient Activation of the Pyridine Ring: The reaction is most favorable at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[1][2][3][4] Reactions at the 3-position are significantly slower. The presence of additional electron-withdrawing groups can further enhance reactivity.[5][3]

  • Weak Nucleophile: The nucleophile must be sufficiently potent to attack the electron-deficient ring. For neutral nucleophiles like alcohols or amines, deprotonation with a suitable base to form the more nucleophilic alkoxide or amide is crucial.[6][2][3]

  • Suboptimal Reaction Conditions: SNAr reactions on fluoropyridines can be sensitive to temperature, solvent, and the choice of base. Many reactions require elevated temperatures (e.g., 80-150 °C) to proceed efficiently.[5][2]

  • Presence of Water: Anhydrous (dry) conditions are often essential, as traces of water can lead to the formation of hydroxypyridine byproducts.[1][2]

Q2: Fluorine is known to form a very strong bond with carbon. Why is it considered a good leaving group in SNAr reactions?

This is a crucial concept in SNAr chemistry. While the C-F bond is indeed the strongest single bond to carbon, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate, not the departure of the leaving group.[2][7][8][9] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[2][9][10] This inductive electron withdrawal activates the pyridine ring, accelerating the formation of the stabilized intermediate. The subsequent loss of the fluoride ion to restore aromaticity is a faster step.[2] Consequently, the leaving group ability in SNAr often follows the reverse order of that in SN2 reactions: F > Cl > Br > I.[5][2][3][7]

Q3: What are the recommended solvents and bases for SNAr reactions with fluoropyridines?

The choice of solvent and base is critical for the success of your reaction.

  • Solvents: Polar aprotic solvents are generally the best choice. These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN).[1][2] These solvents can dissolve the reactants and stabilize the charged Meisenheimer intermediate without significantly solvating the nucleophile, which would reduce its reactivity.[2][11]

  • Bases: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to side reactions.[5] Commonly used bases include:

    • Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are often used for phenolic and some alcoholic nucleophiles.[1]

    • Sodium hydride (NaH) is a strong base suitable for deprotonating alcohols to form highly reactive alkoxides.[1]

    • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly with amine nucleophiles where an excess of the amine itself can sometimes act as the base.[1][6]

Q4: Can I use microwave irradiation to improve my reaction?

Yes, microwave irradiation can be a valuable tool for optimizing SNAr reactions. It allows for rapid and controlled heating to higher temperatures than conventional methods, which can significantly reduce reaction times and often improve yields, especially for less reactive substrates.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Insufficient Ring Activation Analyze the position of the fluorine atom. Is it at the 2- or 4-position? Are there any electron-donating groups on the ring?If the fluorine is at the 3-position, the reaction will be inherently slower. Consider if a different isomer is available. For less activated systems, more forcing conditions (higher temperature, stronger base) may be necessary.[2][12]
Weak Nucleophile/Insufficient Base Check the pKa of your nucleophile and the base used. Was the nucleophile generated in situ?For alcohol or amine nucleophiles, ensure a strong enough base is used for complete deprotonation (e.g., NaH for alcohols).[6] Use at least a stoichiometric amount of base.
Low Reaction Temperature Monitor the internal reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C. Many SNAr reactions on fluoropyridines require temperatures between 80-150 °C.[5][2] Microwave heating can also be explored for rapid optimization.[1]
Inappropriate Solvent Is a polar aprotic solvent being used?Switch to a higher-boiling polar aprotic solvent like DMSO or NMP if higher temperatures are needed. Ensure the solvent is anhydrous.[1][2]
Poor Solubility of Reagents Are all reactants fully dissolved at the reaction temperature?Choose a solvent in which all components are soluble. Sonication may help to dissolve suspended solids.

Troubleshooting Workflow: Low Conversion

start Low Conversion of Starting Material q1 Is the fluorine at the 2- or 4-position? start->q1 a1_yes Yes q1->a1_yes a1_no No (3-position) q1->a1_no q2 Is the nucleophile fully deprotonated? a1_yes->q2 sol1 Reaction is slow. Increase temperature and/or use a stronger base. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature high enough? a2_yes->q3 sol2 Use a stronger base (e.g., NaH for alcohols). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a polar aprotic solvent being used? a3_yes->q4 sol3 Increase temperature (80-150 °C) or use microwave irradiation. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Re-evaluate reaction and consider alternative strategies. a4_yes->end_node sol4 Switch to DMSO, DMF, or NMP. Ensure anhydrous conditions. a4_no->sol4 sol4->end_node

Caption: A decision tree for troubleshooting low conversion in SNAr reactions of fluoropyridines.

Problem: Formation of Multiple Products and Byproducts

The appearance of unexpected spots on your TLC plate indicates the formation of byproducts. Here’s how to address this issue.

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Hydrolysis Was the reaction performed under strictly anhydrous conditions?Use flame-dried glassware, an inert atmosphere (N₂ or Ar), and anhydrous solvents. Traces of water can lead to the formation of hydroxypyridines.[1][2]
Reaction with Solvent Are you using DMF at a high temperature?DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[1][2] If this is suspected, switch to a more stable solvent like DMSO.
Di-substitution or Other Side Reactions Does your product contain reactive sites for further substitution?Use a milder base, lower the reaction temperature, or shorten the reaction time. For amine nucleophiles, double addition can sometimes occur.[1][2]
Steric Hindrance Leading to Alternative Pathways Are there bulky substituents near the reaction site on either the pyridine or the nucleophile?A sterically hindered nucleophile may have difficulty approaching the substitution site, potentially leading to side reactions.[1][2] Consider using a less hindered nucleophile if possible.
Decomposition of Starting Material or Product Does the reaction mixture darken or show signs of charring?High temperatures can lead to decomposition.[2] Try lowering the reaction temperature and extending the reaction time.

Visualizing the SNAr Mechanism and Potential Pitfalls

cluster_main Desired SNAr Pathway cluster_side Potential Side Reactions start Fluoropyridine + Nucleophile intermediate Meisenheimer Complex (Stabilized by N atom) start->intermediate Rate-determining step hydrolysis Hydrolysis (with H₂O) start->hydrolysis H₂O present solvent_reaction Reaction with Solvent (e.g., DMF decomposition) start->solvent_reaction High temp. decomposition Decomposition (at high temp.) start->decomposition High temp. product Desired Product intermediate->product Loss of F⁻ product->decomposition High temp.

Caption: The desired SNAr pathway and common side reactions leading to low yields.

Experimental Protocols

Here are some general protocols that can be adapted for your specific substrates. Remember that optimization is often necessary.

General Protocol for SNAr of 2-Fluoropyridine with an Alcohol

This protocol is a representative example for the reaction of an alcohol with a 2-fluoropyridine derivative using sodium hydride as a base.

Materials:

  • 2-Fluoropyridine derivative (1.0 equivalent)

  • Alcohol (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) and anhydrous THF.[1]

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water. Handle with care.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the 2-fluoropyridine derivative (1.0 equivalent) to the flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

General Protocol for SNAr of 4-Fluoropyridine with an Amine

This protocol outlines a typical procedure for the reaction of an amine with a 4-fluoropyridine derivative.

Materials:

  • 4-Fluoropyridine derivative (1.0 equivalent)

  • Amine (1.5 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or use excess amine as the base

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: To a round-bottom flask, add the 4-fluoropyridine derivative (1.0 equivalent), the amine (1.5 - 2.0 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Ishikawa, T. et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Ishikawa, T. et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Clayden, J. et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Groves, J. T. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Barlin, G. B. (1986). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Australian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2017). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Link]

  • University of Bath. (2017). Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link]

  • Clayden, J. et al. (2012). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • Accounts of Chemical Research. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • Journal of Organic Chemistry. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

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Technical Support Center: Regioselective Fluorination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective fluorination of the pyridine ring. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms into this critical heterocyclic scaffold. The following guides and frequently asked questions (FAQs) are based on established methodologies and troubleshooting insights to help you achieve your desired regioselectivity with higher yields and predictability.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity of fluorination on a pyridine ring (C-2 vs. C-3 vs. C-4)?

Controlling the position of fluorination on the pyridine ring is a central challenge. The inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, generally direct electrophilic attack to the C-3 and C-5 positions and nucleophilic attack to the C-2, C-4, and C-6 positions.[1] However, the choice of fluorinating agent and reaction mechanism plays a pivotal role in determining the final regiochemical outcome.

  • For C-2 Fluorination: Direct C-H fluorination methods have proven highly effective for selective fluorination at the C-2 position (adjacent to the nitrogen). A prominent example is the use of silver(II) fluoride (AgF₂), which demonstrates exclusive selectivity for the position alpha to the nitrogen.[2][3][4] This reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups.[5] The mechanism is thought to be analogous to the classic Chichibabin amination reaction.[2][4][6]

  • For C-3 Fluorination: Achieving C-3 fluorination is often more challenging. One successful strategy involves the use of Zincke imine intermediates.[7][8] In this approach, the pyridine ring is opened to form a Zincke imine, which then undergoes regioselective fluorination with an electrophilic fluorine source like Selectfluor®. Subsequent ring-closing regenerates the pyridine ring, now fluorinated at the C-3 position.[7][8]

  • For C-4 Fluorination: While less common, methods for C-4 fluorination are emerging. These often involve more complex strategies or specific substrate pre-functionalization. For instance, nucleophilic fluorination of pyridine-N-oxides can be a viable route.[9]

Q2: What is the role of directing groups in achieving regioselectivity?

Directing groups are a powerful tool for controlling the site of fluorination, particularly in C-H activation strategies. These groups are temporarily installed on the substrate to position the catalyst and the fluorinating agent in close proximity to a specific C-H bond.

  • Mechanism of Action: A directing group, often containing a Lewis basic site, coordinates to a transition metal catalyst (e.g., palladium or copper). This brings the catalyst to a specific ortho-position, enabling selective C-H activation and subsequent fluorination.[10]

  • Common Directing Groups: Picolinamide and 8-aminoquinoline are examples of effective directing groups that have been used in copper-catalyzed fluorination of benzoic acid and benzylamine derivatives.[10] The pyridine nitrogen itself can also act as a directing group in certain photopromoted reactions.[11]

Q3: Which fluorinating agents are most suitable for pyridine fluorination, and what are their key differences?

The choice of fluorinating agent is critical and depends on the desired reaction mechanism (electrophilic, nucleophilic, or radical).

  • Electrophilic Fluorinating Agents:

    • Selectfluor® (F-TEDA-BF₄): This is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[12][13] It is often employed in methods targeting electron-rich positions or in combination with photoredox catalysis.[11][14][15]

    • N-Fluorobenzenesulfonimide (NFSI): Another common electrophilic fluorine source, often used in palladium-catalyzed C-H fluorination reactions.[16]

  • Nucleophilic Fluorinating Agents:

    • Metal Fluorides (e.g., KF, CsF): These are used in nucleophilic aromatic substitution (SNAr) reactions, typically on pyridines bearing a good leaving group at the 2- or 4-position.[17]

    • Pyridine-HF (Olah's Reagent): A common source of nucleophilic fluoride, though its high acidity can be a limitation.[16][17]

  • Other Reagents:

    • Silver(II) Fluoride (AgF₂): As mentioned, this reagent is particularly effective for selective C-2 fluorination via a C-H activation pathway.[2][3][4]

Q4: How do electronic effects of substituents on the pyridine ring influence regioselectivity?

Substituents on the pyridine ring significantly impact the regioselectivity of fluorination by altering the electronic density of the ring.

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the electron density of the ring, making it more susceptible to electrophilic attack. They generally direct fluorination to the ortho and para positions relative to themselves. For example, in 4-substituted 2-aminopyridines, the amino group activates the ring towards electrophilic fluorination.[18]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., cyano, nitro, trifluoromethyl groups) decrease the electron density of the ring, making it more prone to nucleophilic attack. They direct incoming nucleophiles to the ortho and para positions. Pyridines with multiple EWGs may exhibit lower yields in C-H fluorination reactions with AgF₂.[19][20]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Regioisomer
Potential Cause Troubleshooting Steps Rationale
Incorrect Fluorinating Agent Review the literature for the most effective fluorinating agent for your desired regioselectivity and substrate.The choice of fluorinating agent is paramount for directing the reaction towards the intended isomer.
Suboptimal Reaction Conditions Systematically vary the temperature, solvent, and reaction time. For instance, many SNAr reactions on fluoropyridines require elevated temperatures (80-150 °C).[21]Fluorination reactions can be highly sensitive to reaction parameters. Optimization is often necessary.
Decomposition of Reagents or Substrate Ensure anhydrous conditions, especially when using moisture-sensitive reagents like AgF₂.[20] Consider lowering the reaction temperature if charring is observed.[21]Water can lead to the formation of hydroxypyridine byproducts and other side reactions.[21] High temperatures can cause decomposition.
Insufficient Activation of the Pyridine Ring For SNAr, ensure the leaving group is at the 2- or 4-position. Consider adding electron-withdrawing groups to enhance reactivity.[21]The pyridine ring's inherent electronics may not be sufficient for the desired transformation without proper activation.
Problem 2: Formation of Multiple Isomers
Potential Cause Troubleshooting Steps Rationale
Lack of Strong Directing Influence If applicable, introduce a directing group to enhance selectivity.Directing groups can significantly improve the regioselectivity of C-H functionalization reactions.
Competing Reaction Pathways Adjust the reaction conditions to favor one pathway over another. For example, changing the solvent or temperature can influence the selectivity.Different reaction pathways may have different activation energies and can be favored under specific conditions.
Steric Hindrance Consider using a less sterically hindered substrate or fluorinating agent if possible.Steric hindrance can prevent the fluorinating agent from accessing the desired position, leading to reaction at other sites.[21]
Substituent Effects Analyze the electronic and steric effects of your substituents. 3-substituted pyridines with alkyl or carbonyl groups can give mixtures of 2-fluoro isomers with AgF₂.[20]The interplay of substituent effects can lead to a mixture of products. Understanding these effects is key to improving selectivity.

Experimental Protocols & Methodologies

Protocol 1: Regioselective C-2 Fluorination of Pyridines using AgF₂

This protocol is adapted from the work of Hartwig and Fier for the direct C-H fluorination of pyridines.[2][5]

Materials:

  • Substituted pyridine (1.0 equiv)

  • Silver(II) fluoride (AgF₂) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox, add the substituted pyridine and AgF₂ to a dry reaction vessel.

  • Add anhydrous MeCN to the vessel.

  • Seal the vessel and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: AgF₂ is a hygroscopic solid that decomposes in the presence of water. Rigorous exclusion of air and moisture is recommended for optimal results.[20]

Visualizing Reaction Pathways

Decision Tree for Method Selection

G start Desired Regioselectivity? c2 C-2 Fluorination start->c2 alpha to N c3 C-3 Fluorination start->c3 beta to N other Other Positions start->other agf2 Direct C-H Fluorination with AgF2 c2->agf2 zincke Zincke Imine Strategy c3->zincke directing_group Directing Group Approach other->directing_group snar Nucleophilic Aromatic Substitution (SNAr) other->snar Requires pre-functionalization

Caption: A decision tree to guide the selection of a fluorination method based on the desired regioselectivity.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Systematically Optimize Conditions (Temp, Solvent, Time) check_reagents->optimize_conditions Reagents OK check_decomposition Check for Decomposition (TLC, GC-MS) optimize_conditions->check_decomposition No Improvement success Improved Yield optimize_conditions->success Improvement consider_mechanism Re-evaluate Reaction Mechanism check_decomposition->consider_mechanism Decomposition Observed consider_mechanism->optimize_conditions Alternative Strategy

Caption: A workflow for troubleshooting low yields in pyridine fluorination reactions.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(10), 1598–1605. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Semantic Scholar. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Scilit. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

  • Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(21), 11027–11033. [Link]

  • Garrison, N. G., et al. (2023). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(24), 17351–17359. [Link]

  • Uhlenbruck, B. J. H., & Levy, J. N. (2015). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 137(22), 7044–7047. [Link]

  • Ma, Z., et al. (2021). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters, 23(17), 6854–6859. [Link]

  • Zhou, G., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4935–4939. [Link]

  • Uhlenbruck, B. J. H., & Levy, J. N. (2015). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 137(22), 7044–7047. [Link]

  • Chen, C., et al. (2019). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, 11(12), 1136–1142. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46–53. [Link]

  • Kumar, A., & Singh, V. K. (2023). Emergence of Ag as a Catalyst of Choice for Fluorination and Trifluoromethylation Reactions. ChemCatChem, 15(18), e202300677. [Link]

  • Nasonov, S. A., & Krasnov, V. P. (2020). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Molecules, 25(17), 3983. [Link]

  • Chatalova-Sazepin, C., & Paquin, J.-F. (2016). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 21(9), 1128. [Link]

  • Ball, N. D., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 16869–16872. [Link]

  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

  • Daugulis, O., et al. (2011). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Angewandte Chemie International Edition, 50(43), 10170–10173. [Link]

  • Koike, T., & Akita, M. (2016). Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions. Inorganics, 4(2), 12. [Link]

  • Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7248–7252. [Link]

  • Singh, A., & Sharma, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 22(33), 6668–6691. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Organic Chemistry Portal. [Link]

  • Verhoog, S., et al. (2021). Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. Journal of the American Chemical Society, 143(3), 1573–1579. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlideShare. [Link]

  • Wikipedia. (2024). Pyridine. Wikipedia. [Link]

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Technical Support Center: Navigating the Purification of Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated pyridine intermediates. As a researcher in pharmaceutical or agrochemical development, you understand the critical importance of purity for downstream applications. The introduction of fluorine atoms to a pyridine ring dramatically alters its physicochemical properties, demanding a nuanced approach to purification that standard protocols often fail to address.

This guide is structured to provide direct, actionable solutions to common problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

The Fluorine Effect: Why Purification is Different

Before diving into specific issues, it's crucial to understand why fluorinated pyridines behave differently. The high electronegativity of fluorine exerts a powerful influence on the pyridine scaffold:

  • Reduced Basicity: Fluorine acts as a strong electron-withdrawing group, pulling electron density away from the pyridine ring. This significantly reduces the basicity of the nitrogen atom, lowering its pKa.[1][2][3] This has profound implications for acid-base extraction techniques, which may require stronger acidic conditions to achieve protonation.

  • Altered Polarity and Solubility: Fluorination generally increases the lipophilicity and hydrophobicity of the molecule.[1][2] This affects solubility in common chromatographic and crystallization solvents, often requiring different solvent systems than their non-fluorinated analogs.

  • Increased Susceptibility to Nucleophilic Attack: The electron-deficient nature of the fluorinated pyridine ring makes it more susceptible to Nucleophilic Aromatic Substitution (SNAr). The fluorine atom itself can become an excellent leaving group, especially when positioned at the 2- or 4-positions.[4][5][6][7] This can lead to product decomposition or byproduct formation if nucleophiles (e.g., water, methanol, amines) are present, particularly under basic conditions or at elevated temperatures.[5][8]

With these principles in mind, let's address specific challenges.

Troubleshooting Guide: Common Purification Problems

This section is formatted as a series of common issues you might encounter in the lab, followed by expert analysis and recommended solutions.

Question 1: My flash chromatography isn't working. The product is streaking badly on the column, or it won't elute at all.

Answer: This is a classic problem stemming from the residual basicity of the pyridine nitrogen interacting with acidic silanol groups on the surface of standard silica gel. While less basic than their non-fluorinated counterparts, most fluorinated pyridines are still basic enough to cause significant tailing and poor separation.

Causality: The lone pair on the pyridine nitrogen forms strong hydrogen bonds with the Si-OH groups of the stationary phase. This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to broad, streaky bands and, in severe cases, irreversible adsorption.

Solutions:

  • Use a Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.

    • Triethylamine (Et₃N): Add 0.1-1% Et₃N to your solvent system (e.g., Hexanes/Ethyl Acetate). This is the most common and effective solution. The triethylamine will preferentially bind to the silanol groups, allowing your fluorinated pyridine to elute cleanly.

    • Pyridine: Adding 0.1-0.5% pyridine can also be effective and is easily removed under vacuum.

  • Switch Your Stationary Phase: If basic modifiers are not compatible with your molecule:

    • Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica gel for basic compounds. Start with neutral alumina and move to basic alumina if stronger retention of acidic impurities is needed.

    • Treated Silica: Consider using commercially available deactivated silica gel or C18-functionalized (reverse-phase) silica gel, which minimizes these secondary interactions.

Workflow: Troubleshooting Poor Chromatography

G start Problem: Product Streaking/ No Elution on Silica q1 Is adding a basic modifier (e.g., 0.5% Et3N) compatible with the molecule? start->q1 sol1 Add 0.1-1% Triethylamine or Pyridine to Eluent q1->sol1 Yes q2 Try an alternative stationary phase q1->q2 No sol2a Neutral or Basic Alumina q2->sol2a sol2b Reverse-Phase (C18) Silica q2->sol2b

Caption: Decision workflow for troubleshooting poor chromatography.

Question 2: I see multiple spots on my TLC after work-up, even though the reaction looked clean. What are these impurities?

Answer: Crude reaction mixtures of fluorinated pyridines, especially those synthesized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), often contain a predictable set of byproducts.

Common Impurities & Identification:

Impurity TypeTypical SourceIdentification & Removal Strategy
Homocoupling Byproducts Suzuki or Negishi Couplinge.g., 4,4'-difluorobiphenyl or 2,2'-bipyridine.[9] These are typically non-basic and can be removed by an initial acid-base extraction.
Unreacted Starting Materials Incomplete Reactione.g., 2-bromopyridine or 4-fluorophenylboronic acid.[9] Their polarities can be very different or very similar to the product, requiring careful chromatographic optimization.
Residual Palladium Catalyst Cross-Coupling ReactionsAppears as a dark, insoluble baseline material. Can often be removed by filtering the crude product solution through a short plug of Celite® or silica before concentration.
Hydrolysis/SNAr Products Reaction with NucleophilesIf water, alcohols, or other nucleophiles are present, you may form hydroxypyridines or alkoxypyridines.[5] These are often more polar than the desired product.

Recommended Purification Strategy: A multi-step approach is almost always superior to relying on a single technique.[9]

  • Aqueous Work-up with pH Adjustment: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with dilute acid (e.g., 1M HCl). The basic pyridine product will move to the aqueous layer, leaving non-basic impurities (like homocoupled byproducts) in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product back into an organic solvent. Expert Tip: Due to the reduced basicity, you may need a lower pH (e.g., pH 1-2) to fully protonate your fluorinated pyridine.

  • Filtration: After the work-up, filter the concentrated crude material through a small plug of silica or Celite® to remove residual palladium catalyst.

  • Chromatography: Purify the material using the optimized column chromatography methods described in Question 1.

  • Crystallization/Distillation: For the highest purity, consider a final crystallization or distillation step if your compound is a solid or a liquid with a suitable boiling point.

Question 3: My product is "oiling out" during crystallization instead of forming crystals, or my recovery is very low.

Answer: This is a common and frustrating issue in crystallization, often caused by an improper choice of solvent, the presence of impurities, or too-rapid cooling. "Oiling out" occurs when the solute's solubility limit is exceeded above its melting point.[9]

Causality & Solutions:

  • Poor Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] If the compound is too soluble even at low temperatures, recovery will be poor. If it's not soluble enough when hot, you'll use too much solvent, again leading to low recovery.

    • Solution: Perform a systematic solvent screen. In small vials, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., Hexanes, Toluene, Ethyl Acetate, Ethanol, Acetonitrile) at room temperature and then with heating. Look for a solvent system (a single solvent or a binary mixture like Ethyl Acetate/Hexanes) that meets the "soluble hot, insoluble cold" criteria.

  • Presence of Impurities: Impurities can suppress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.

    • Solution: Ensure the material is reasonably pure (>85-90%) before attempting crystallization. Use chromatography as a preliminary purification step.

  • Cooling Rate: Crashing a solution out by placing a hot flask directly into an ice bath encourages oil formation.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature.[9] Once it has reached room temperature and you see some crystal formation, then you can place it in an ice bath to maximize recovery.[9] If it oils out, try re-heating the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool even more slowly, perhaps by placing the flask in a warm water bath that is then allowed to cool to ambient temperature.

Protocol: Systematic Recrystallization

G start Dissolve Crude Product in Minimum Hot Solvent step2 Hot Filter (if insolubles present) start->step2 step3 Allow to Cool Slowly to Room Temperature step2->step3 step4 Cool in Ice Bath to Maximize Yield step3->step4 step5 Collect Crystals by Vacuum Filtration step4->step5 step6 Wash with Minimal COLD Solvent step5->step6 end Dry Crystals Under Vacuum step6->end

Caption: Step-by-step workflow for successful recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my fluorinated pyridine intermediate to prevent decomposition? A1: Proper storage is critical. Fluorinated pyridines can be sensitive to moisture, heat, and light.[5]

  • Temperature: Store in a cool, dry place. For long-term stability, refrigeration (2-8 °C) is recommended.[5]

  • Atmosphere: Store under an inert atmosphere like nitrogen or argon to protect against moisture and oxygen.[5]

  • Container: Use tightly sealed, opaque containers (e.g., amber glass vials) to protect from light and moisture ingress.[5]

Q2: My reaction is failing or giving low yields. Could my starting fluorinated pyridine have decomposed? A2: It's possible. Before starting a reaction, it's good practice to check the purity of your intermediate, especially if it has been stored for a long time. Run a quick TLC or ¹H/¹⁹F NMR to confirm its integrity.[5] Decomposition can occur via hydrolysis or reaction with trace nucleophiles, so be sure to use anhydrous solvents and reagents for your reactions.[5][10]

Q3: How do I properly assess the final purity of my compound? A3: A single analytical technique is often insufficient. For publication-quality data or for use in sensitive biological assays, a combination of methods is recommended.

  • Chromatography (HPLC/GC): Provides a quantitative measure of purity (e.g., >99% by area).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure and can reveal the presence of solvent or other proton-containing impurities. ¹⁹F NMR is particularly powerful for these compounds, providing a clean spectrum where each unique fluorine environment gives a distinct signal.[2][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Elemental Analysis: Provides the elemental composition (C, H, N) and is a classical, highly reliable measure of purity.

Q4: Can I use reverse-phase (C18) chromatography for these compounds? A4: Yes, reverse-phase HPLC or flash chromatography can be very effective. Since the stationary phase is non-polar, the problematic interactions with silanol groups are eliminated. Eluents are typically mixtures of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the pyridine is protonated and gives a sharp peak shape.

References

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. American Chemical Society. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

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  • Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank. Available at: [Link]

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  • New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]

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  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]

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  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition. Available at: [Link]

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  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

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Navigating the Reactivity of 4-Fluoro-2-methoxypyridine: A Guide to Preventing Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 4-Fluoro-2-methoxypyridine is a valuable building block for researchers and drug development professionals.[1] However, its utility can be hampered by its susceptibility to decomposition under certain reaction conditions. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the reactivity of this compound and ensure the success of your synthetic endeavors.

Troubleshooting Guide: Tackling Decomposition Head-On

This section addresses specific issues that can arise during reactions involving this compound, offering explanations for the underlying chemistry and providing actionable solutions.

Q1: My reaction is turning dark, and I'm observing the formation of a pyridone byproduct. What's happening and how can I prevent it?

A: The formation of a 2-pyridone species from a 2-methoxypyridine derivative is a classic sign of acid-catalyzed hydrolysis.[2] The pyridine nitrogen can be protonated under acidic conditions, which activates the C2 position for nucleophilic attack by water, leading to the cleavage of the methyl ether and the formation of the more stable 2-pyridone tautomer. The 4-fluoro substituent, being electron-withdrawing, can further enhance this susceptibility.

Root Cause Analysis:

  • Acidic Reagents: The use of strong Brønsted or Lewis acids as catalysts or reagents.

  • Acidic Workup: Quenching the reaction with aqueous acid.

  • Trace Acid Impurities: Residual acid in solvents or on glassware.

Solutions:

  • Employ Non-Acidic Conditions: Whenever possible, opt for reaction conditions that are neutral or basic.

  • Scrupulous Glassware Cleaning: Ensure all glassware is thoroughly washed and dried to remove any acidic residues. Consider rinsing with a dilute base solution followed by distilled water and a final solvent rinse.

  • Use of Acid Scavengers: In reactions where trace acid formation is unavoidable, consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any acid that is generated in situ.

  • Modified Workup: Quench reactions with a saturated aqueous solution of a mild base like sodium bicarbonate.

Q2: I'm attempting a nucleophilic aromatic substitution (SNA_r) at the C4 position, but I'm seeing low yields and a complex mixture of products. What could be the issue?

A: While the fluorine atom at the C4 position is a good leaving group for SNAr reactions, the pyridine ring's electronics and the reaction conditions play a crucial role. Nucleophilic attack on pyridines is favored at the C2 and C4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[3][4] However, competing reactions and decomposition can occur if the conditions are not optimized.

Potential Issues & Solutions:

Problem Underlying Cause Recommended Solution
Competing C2 Attack While C4 is activated, strong or hard nucleophiles might also attack the C2 position, leading to a mixture of isomers.Use milder reaction conditions (lower temperature, less reactive nucleophile if possible). Consider using a solvent that can stabilize the desired intermediate.
Hydrolysis of Methoxy Group If the reaction is run at elevated temperatures in the presence of water or protic solvents, hydrolysis to the pyridone can compete with the desired SNAr.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Base-Induced Decomposition Strong bases can potentially deprotonate the pyridine ring or the methyl group, leading to side reactions.Use a weaker base if the reaction allows, or carefully control the stoichiometry of the strong base.
Poor Nucleophile Reactivity The nucleophile may not be strong enough to displace the fluoride efficiently, requiring harsh conditions that promote decomposition.Consider using a more reactive nucleophile or adding a catalyst to facilitate the reaction under milder conditions. For instance, in some cases, phase-transfer catalysts can be beneficial.

Experimental Protocol: A General Procedure for SNAr on this compound

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere, add the nucleophile (1.1 - 1.5 eq).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (start with room temperature and gradually increase if no reaction is observed).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl or water.

  • Extract the product with a suitable organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: I am performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing significant decomposition of my starting material. How can I improve the stability?

A: Cross-coupling reactions often involve basic conditions and elevated temperatures, which can be detrimental to this compound.[5] The choice of catalyst, ligand, base, and solvent are all critical parameters to control.

Troubleshooting Cross-Coupling Reactions:

Parameter Potential Issue Suggested Optimization
Base Strong bases like t-BuOK or NaOt-Bu can promote side reactions.Screen milder bases such as K₂CO₃, K₃PO₄, or CsF.
Temperature High temperatures can lead to thermal decomposition.Attempt the reaction at lower temperatures for a longer duration. Microwave-assisted synthesis can sometimes allow for rapid heating to the desired temperature, minimizing the time the substrate is exposed to harsh conditions.
Catalyst/Ligand The choice of palladium or nickel catalyst and the supporting ligand can significantly impact the reaction's efficiency and selectivity.[6]Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Electron-rich and sterically hindered ligands can often promote faster oxidative addition and reductive elimination, allowing for lower reaction temperatures.[7]
Solvent Protic solvents can lead to hydrolysis.Use anhydrous aprotic solvents like toluene, dioxane, or THF.

Workflow for Optimizing a Cross-Coupling Reaction:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Successful Reaction Start Standard Conditions: Pd(OAc)2/Ligand Base (e.g., K2CO3) Solvent (e.g., Toluene) 80-100 °C Decomposition Decomposition Observed? Start->Decomposition Low_Conversion Low Conversion? Decomposition->Low_Conversion No Optimize_Base Screen Milder Bases (K3PO4, CsF) Decomposition->Optimize_Base Yes Optimize_Temp Lower Temperature (e.g., 60-80 °C) Low_Conversion->Optimize_Temp Yes Success Desired Product Obtained Low_Conversion->Success No Optimize_Base->Low_Conversion Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos) Optimize_Temp->Optimize_Ligand Optimize_Ligand->Success

Caption: A decision-making workflow for troubleshooting cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is recommended to store it under an inert atmosphere (nitrogen or argon) to prevent moisture and air exposure.[8]

Q: Is this compound sensitive to light?

A: While there is no specific data to suggest extreme light sensitivity, as a general precaution for organic compounds, it is advisable to store it in an amber-colored vial or in a dark place to minimize potential light-induced degradation.

Q: What are some incompatible materials to avoid with this compound?

A: Avoid strong oxidizing agents, strong acids, and strong bases.[9][10] Reactions with these can be exothermic and lead to decomposition.

Q: Can I use protic solvents like methanol or ethanol with this compound?

A: The use of protic solvents should be approached with caution. While they may be suitable for certain reactions at room temperature, at elevated temperatures, there is a risk of solvolysis, where the solvent acts as a nucleophile, leading to the displacement of the methoxy group or the fluorine atom.

Q: How can I monitor the decomposition of this compound during a reaction?

A: The most effective way to monitor both the consumption of the starting material and the formation of any byproducts is through analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new spot on a TLC plate or a new peak in a chromatogram can indicate decomposition. The formation of 2-hydroxy-4-fluoropyridine is a common decomposition product to look for.

Understanding the Key Decomposition Pathway

The primary decomposition pathway of concern for this compound is acid-catalyzed hydrolysis of the 2-methoxy group.

G cluster_0 Decomposition Pathway A This compound B Protonated Pyridine A->B + H+ C Nucleophilic Attack by H2O B->C + H2O D Loss of Methanol C->D E 4-Fluoro-2-pyridone D->E - CH3OH

Caption: Acid-catalyzed hydrolysis of this compound.

By understanding the inherent reactivity of this compound and implementing the strategies outlined in this guide, researchers can minimize decomposition and improve the efficiency and reproducibility of their synthetic protocols.

References

  • J. Chem. Soc., B (1968), 492, an improvement in the above process could be obtained by reacting 2-chloro-pyridine with potassium ethylate and subjecting the formed 2-methoxypyridine to hydrolysis in an aqueous acid solution.
  • Alchemist-chem.com.
  • ResearchGate. (PDF) Stabilizing Fluorine-π Interactions.
  • Chemistry Stack Exchange.
  • Risk Management and Safety, University of Georgia.
  • ECHEMI.
  • ChemicalBook. This compound | 96530-81-3.
  • ACS Publications. Accessing (Multi)
  • PubMed Central.
  • PubMed. Stabilizing Fluorine-π Interactions.
  • Journal of the Chemical Society, Perkin Transactions 1.
  • University of California, Riverside, Environmental Health & Safety.
  • PubMed Central.
  • University of California, Davis, Department of Chemistry. Cross-Coupling Chemistry.
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  • ChemicalBook. 2-Methoxypyridine | 1628-89-3.
  • Santa Cruz Biotechnology. This compound | CAS 96530-81-3.
  • PubChem. This compound | C6H6FNO | CID 338458.
  • PubChem. This compound | C6H6FNO | CID 338458.
  • PubChem. 2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361.
  • MDPI.
  • Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.
  • New Journal of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • Universität Münster.
  • PubChem. 2-Methoxypyridine | C6H7NO | CID 74201.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Syntheses. Site-Selective CH Fluorination of Pyridines and Diazines with AgF2.
  • Sigma-Aldrich. 2-Methoxypyridine 98 1628-89-3.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • PubMed. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines.
  • ChemScene. 175965-74-9 | 4-Fluoro-2-methoxypyridin-3-amine.
  • ChemicalBook. This compound CAS#: 96530-81-3.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • National Bureau of Standards.

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Side reactions of 4-Fluoro-2-methoxypyridine with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-2-methoxypyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions when using this reagent with strong bases. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic properties and multiple reactive sites.[1][2] However, its reactivity, particularly with strong bases like organolithiums (n-BuLi, s-BuLi, t-BuLi), lithium amides (LDA, LTMP), and other organometallics, can lead to a variety of undesired side reactions. This guide addresses the most common challenges, from unexpected nucleophilic substitutions to the formation of reactive intermediates, providing both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues Related to Nucleophilic Aromatic Substitution (SNAr)

Question 1: I am attempting a deprotonation at the C3 position with an alkoxide base, but I'm observing displacement of the C4-fluoro substituent instead. Why is my nucleophile attacking the C4 position?

Answer: This is a classic case of competing reaction pathways where Nucleophilic Aromatic Substitution (SNAr) outcompetes the desired deprotonation. The pyridine ring is electron-deficient, which activates it for nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the ring nitrogen).[3]

  • Mechanistic Insight: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a high-energy anionic intermediate, known as a Meisenheimer complex.[3][4] Attack at the C4 position is highly favored because the negative charge of this intermediate can be effectively delocalized onto the electronegative ring nitrogen, a significant stabilizing factor.[3][4]

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings, often superior to heavier halogens like chlorine or bromine.[4][5][6] This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the forming negative charge in the transition state.[4] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[5][6]

  • Troubleshooting:

    • Choice of Base: Avoid nucleophilic bases if deprotonation is the goal. Sterically hindered, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are excellent choices for deprotonation while minimizing the risk of SNAr.

    • Temperature Control: SNAr reactions often have a higher activation energy than deprotonations. Running your reaction at very low temperatures (e.g., -78 °C) will kinetically favor the faster deprotonation pathway.

Question 2: My goal is to displace the C2-methoxy group, but the reaction is sluggish and gives a mixture of products. What factors govern substitution at C2 versus C4?

Answer: While the C4-fluoro group is generally the more reactive site for SNAr, substitution at the C2-methoxy position is possible but presents challenges.

  • Electronic Factors: Both the C2 and C4 positions are activated toward nucleophilic attack. However, the superior leaving group ability of fluoride typically directs substitution to C4. A methoxy group is a poorer leaving group than fluoride.

  • Reaction Conditions: To favor methoxy displacement, you often need harsher conditions (higher temperatures) and a nucleophile that has a high affinity for the C2 position. However, these conditions can also promote other side reactions.

  • Troubleshooting Strategy:

    • Lewis Acid Additives: The addition of a Lewis acid can coordinate to the oxygen of the methoxy group, making it a better leaving group. However, this can also activate the pyridine ring in other ways, so careful optimization is required.

    • Alternative Reagents: If the desired transformation is the introduction of a new group at C2, consider alternative strategies such as a directed ortho-metalation (DoM) at C3 followed by a cross-coupling reaction, or starting from a 2-halopyridine.

Category 2: Deprotonation, Lithiation, and Resulting Side Reactions

Question 3: I am using n-BuLi to deprotonate this compound before adding an electrophile, but my yields are low and I'm isolating multiple isomers. What are the potential sites of deprotonation?

Answer: The regioselectivity of deprotonation (lithiation) on a substituted pyridine is a delicate balance of kinetic and thermodynamic factors, directed by the substituents.

  • Kinetic vs. Thermodynamic Control:

    • C6 Position: The proton at C6 is adjacent to the ring nitrogen. Strong bases like lithium amides can initially coordinate to the nitrogen, leading to kinetic deprotonation at the adjacent C6 position.[7]

    • C3 Position: The methoxy group at C2 is a powerful directed metalation group (DMG). It can chelate the lithium cation, directing the base to deprotonate the ortho C3 position. This is often the thermodynamically favored product.[8]

    • C5 Position: The fluorine at C4 is an activating group but a weaker director than the methoxy group. Deprotonation at C5 is possible but generally less favored than at C3.

  • Troubleshooting and Gaining Control:

    • Base Selection: Lithium amides like LDA or LTMP at low temperatures (-78 °C) are excellent for achieving clean, kinetically controlled deprotonation, often favoring the C3 position due to the directing effect of the methoxy group.[7][8]

    • Temperature and Time: Allowing the reaction to warm up or stirring for extended periods can lead to equilibration, favoring the thermodynamically most stable lithiated species.[9] A short reaction time at low temperature is crucial for regioselectivity.

    • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium base. THF is a common coordinating solvent that can promote specific pathways.[10][11]

Caption: Troubleshooting workflow for lithiation reactions.

Question 4: My reaction turned dark, and I suspect the formation of a pyridyne intermediate via elimination of LiF. How can I confirm this and, more importantly, prevent it?

Answer: The formation of a 2-methoxy-3,4-pyridyne is a significant and highly plausible side reaction. It occurs via deprotonation at C3, followed by the elimination of lithium fluoride. This is a major concern, especially on a larger scale, as the elimination can be highly exothermic.[12]

  • Mechanism of Formation:

    • A strong base (e.g., n-BuLi, LDA) deprotonates the C3 position, which is acidic due to the influence of the adjacent methoxy and fluoro groups.

    • The resulting 3-lithio species is unstable and can rapidly eliminate LiF to form the highly reactive 3,4-pyridyne intermediate.

    • This pyridyne can then be trapped by any available nucleophile (including the organolithium base, solvent, or starting material), leading to a complex mixture of products.

  • Evidence for Pyridyne Formation:

    • A rapid color change to a dark, often black or tarry mixture.

    • Isolation of products where substitution has occurred at both C3 and C4 positions, often with the loss of the fluorine atom.

    • Formation of oligomeric or polymeric materials.

  • Suppression and Control:

    • Use a "Turbo" Grignard Reagent: Reagents like i-PrMgCl·LiCl are less prone to inducing elimination compared to organolithiums.

    • Perform a Halogen-Metal Exchange: If a functional group is desired at a specific position, consider starting with a bromo- or iodo-substituted pyridine and performing a halogen-metal exchange at low temperature (e.g., with n-BuLi at -78 °C), which is typically much faster than deprotonation.

    • In-Situ Trapping: Add the electrophile to the reaction mixture before adding the strong base. This "in-situ quench" or "reverse addition" protocol ensures that any lithiated intermediate is trapped by the electrophile before it has a chance to eliminate.

    • Diagnostic Trapping Experiment: The definitive way to prove pyridyne formation is to perform the reaction in the presence of a trapping agent like furan. Furan will undergo a [4+2] cycloaddition with the pyridyne to form a characteristic Diels-Alder adduct, which can be identified by NMR and MS.

Pyridyne_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction A This compound B C3-Lithiated Intermediate A->B Strong Base (LDA, -78°C) C Desired Product B->C Electrophile (E+) D 3,4-Pyridyne Intermediate B->D Elimination of LiF B->D E Complex Mixture / Polymer D->E Trapping by Nu- F Diels-Alder Adduct D->F Trapping by Furan

Caption: Competing pathways of the C3-lithiated intermediate.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) at C3 and Trapping

This protocol is intended as a starting point and must be optimized for specific electrophiles.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Electrophile (e.g., Trimethylsilyl chloride, Iodine, DMF)

  • Anhydrous glassware, inert atmosphere (Argon or Nitrogen)[11]

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.[11]

  • Base Addition: Slowly add LDA solution (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may develop a yellow or orange color.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophile Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise at -78 °C.

  • Warming: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or another suitable method.

Protocol 2: Diagnostic Experiment to Test for Pyridyne Formation

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Before cooling, add a large excess of furan (10-20 eq) to the solution of this compound in THF. Furan must be dry and freshly distilled.

  • Proceed with steps 3 through 7 from Protocol 1, using n-BuLi as the base for this diagnostic test as it is more prone to inducing elimination.

  • After workup (step 8), analyze the crude reaction mixture carefully by LC-MS and ¹H NMR, looking for the characteristic signals of the Diels-Alder adduct formed between the pyridyne and furan.

Summary of Key Parameters and Recommendations

IssueProbable Cause(s)Recommended Action(s)
SNAr at C4 Nucleophilic base, elevated temperature.Use a non-nucleophilic, sterically hindered base (LDA, LTMP). Maintain low temperature (-78 °C).
Low Yield in Lithiation Wet reagents/glassware, poor quality base, incorrect temperature.Rigorously dry all components. Use freshly titrated n-BuLi. Maintain strict temperature control.[10][11]
Poor Regioselectivity Equilibration to thermodynamic product, wrong choice of base.Use LDA/LTMP at -78 °C for short reaction times. Consider solvent effects.
Pyridyne Formation Unstable lithiated intermediate, use of n-BuLi, elevated temperature.Use less aggressive bases (e.g., Turbo Grignard). Employ in-situ trapping protocols. Keep temperature at -78 °C.
Dimerization/Polymerization Pyridyne formation, reaction of lithiated species with starting material.Use high dilution. Employ inverse addition (add substrate to base). Ensure rapid trapping with electrophile.

References

  • Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-heterocyclic compounds. Part 25. Nucleophilic substitution of 2- and 4-halogenopyridines. Journal of the Chemical Society, Perkin Transactions 1, 877-881.
  • Hart, E. P. (1954). The preparation and stability of 4-fluoropyridine. Journal of the Chemical Society (Resumed), 1879-1882. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Wikipedia. (2023). Chichibabin reaction. Wikipedia. [Link]

  • Alchemist-chem. (n.d.). This compound: Properties, Uses, Safety Data & Reliable Supplier in China. Alchemist-chem. [Link]

  • Reddit. (2021). Is deprotonation of a fluoropyridine on process scale a problem?. r/Chempros. [Link]

  • Suschitzky, H., & Wakefield, B. J. (1967). Polyhalogenoaromatic compounds. Part VII. Reaction of 4-substituted tetrachloropyridines with n-butyl-lithium, the generation of 2-pyridynes, and their trapping as adducts with furan. Journal of the Chemical Society C: Organic, 2240-2243. [Link]

  • Reddit. (2023). Lithiations Not Working. r/Chempros. [Link]

  • Maddaluno, J., et al. (2005). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 70(19), 7546-7553.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

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Technical Support Center: Managing Exothermic Reactions in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals. Fluorination reactions are notoriously energetic, and a thorough understanding of thermal management is critical for safety, scalability, and success. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges of these powerful transformations.

The Challenge: Why Are Fluorination Reactions Often Highly Exothermic?

The formation of a carbon-fluorine (C-F) bond is one of the most exothermic single bond formations in organic chemistry. This high energy release stems from the unique properties of fluorine: its high electronegativity and the relatively weak F-F bond in elemental fluorine or N-F, S-F bonds in other common fluorinating agents. When this potent driving force is coupled with reactive substrates, the potential for rapid heat generation can quickly overwhelm a system's cooling capacity, leading to dangerous thermal runaways. Reactions involving elemental fluorine (F₂), in particular, are extremely fast and exothermic, often being explosive, which makes them difficult to control in conventional batch reactors.[1]

This guide will equip you with the knowledge to anticipate, control, and safely manage these thermal events.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding exothermic fluorination reactions.

Q1: What are the primary signs of a developing thermal runaway reaction?

A: Early detection is crucial. Key indicators include:

  • Temperature Rise Exceeds Setpoint: The internal reaction temperature continues to climb even when the external cooling bath is at its set temperature.

  • Accelerating Temperature Increase: The rate of temperature rise is not linear but begins to accelerate, indicating the reaction is generating heat faster than the system can remove it.

  • Pressure Buildup: In a closed or refluxing system, a rapid increase in pressure is a critical warning sign. This is often caused by the boiling of the solvent and the generation of gaseous by-products.

  • Visible Changes: Sudden changes in color, rapid gas evolution (bubbling), or the rapid dissolution of reagents can signal a loss of control.

  • Condenser Overload: In a reflux setup, vapor climbing high into the condenser or "flooding" it indicates that the rate of boiling exceeds the condenser's capacity.

Q2: Which common fluorinating agents pose the highest exothermic risk?

A: While nearly all fluorination reactions are exothermic, some reagents are notoriously energetic or have secondary decomposition pathways that add to the hazard.

  • Elemental Fluorine (F₂): The most powerful and atom-economical fluorinating agent, it reacts violently with most organic compounds.[1][2] Its use requires specialized equipment and expertise.[3][4]

  • Diethylaminosulfur Trifluoride (DAST) and Analogs (Deoxo-Fluor®): These reagents are widely used for deoxofluorination but are thermally unstable. DAST, for instance, can undergo explosive disproportionation at temperatures above 90 °C.[1] These reactions can also generate highly corrosive and toxic hydrogen fluoride (HF).[5][6]

  • Electrophilic "F+" Reagents (e.g., Selectfluor®, NFSI): These reagents are generally safer to handle than F₂ or DAST but can react violently with certain solvents. For example, Selectfluor® can react exothermically with dimethylformamide (DMF).[4]

  • Hydrogen Fluoride (HF): Whether used as a reagent (e.g., Olah's reagent) or generated as a by-product, HF is highly corrosive and toxic.[4][7] Its reaction with bases for neutralization is also highly exothermic.[3]

Q3: My reaction is showing signs of a thermal runaway. What are my immediate first steps?

A: Your immediate goal is to maximize heat removal and stop feeding the reaction.

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagent.

  • Maximize Cooling: Lower the temperature of your cooling bath as much as possible. If using an ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to create a colder brine.

  • Enhance Stirring: Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel wall and into the cooling medium.

  • Alert Personnel: Inform colleagues in the lab of the situation. Do not work alone when performing potentially hazardous reactions.[8]

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you must be prepared to execute an emergency quench. (See detailed protocol below).

Q4: How can I proactively design my experiment to minimize exothermic risk from the start?

A: A safe experiment begins with careful planning.

  • Reagent and Solvent Selection: Choose the least reactive fluorinating agent that can accomplish the desired transformation.[2] Ensure your solvent is not only dry but also compatible with the fluorinating agent under the reaction conditions.[4]

  • Slow, Controlled Addition: Never add the entire amount of a reactive fluorinating agent at once. Use a syringe pump or an addition funnel for slow, controlled addition, allowing the cooling system to keep up with heat generation.

  • Dilution: Running reactions at a lower concentration provides a larger thermal mass (the solvent) to absorb the heat generated, buffering against rapid temperature spikes.

  • Reaction Calorimetry: For any reaction being considered for scale-up, performing reaction calorimetry is essential. This technique quantifies the heat released (reaction enthalpy) and the maximum possible temperature rise in an adiabatic scenario (ΔT_ad), providing critical data for safe process design.[9][10]

  • Consider Continuous Flow: For highly exothermic reactions, continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, enabling safer and more controlled reactions.[1][3][11][12]

Troubleshooting Guides

This section provides in-depth guidance for specific scenarios you may encounter.

Scenario 1: Unexpected Temperature Spike During Reagent Addition

Q: I am adding my fluorinating agent via syringe pump, and the internal temperature has suddenly jumped 10 °C above my cooling bath temperature. What is happening and what should I do?

A: This indicates that the rate of heat generation is temporarily exceeding the rate of heat removal. This is a common but potentially serious issue.

Causality:

  • Addition Rate is Too Fast: The most likely cause. Even with a pump, the initial rate might be too aggressive for the reaction's induction period.

  • Poor Mixing: Inadequate stirring can create localized "hot spots" where the reagent concentration is high. When these spots are finally dispersed, a sudden burst of reactivity and heat is observed.

  • Substrate Purity: An impurity in your starting material could be reacting more vigorously than the substrate itself.

Troubleshooting Workflow

G start Temperature Spike Detected (>5-10 °C above setpoint) stop_addition Immediately PAUSE Reagent Addition start->stop_addition max_cooling Maximize Cooling (Lower bath temp) stop_addition->max_cooling increase_stirring Increase Stirring Rate max_cooling->increase_stirring observe Monitor Internal Temp (T_int) increase_stirring->observe stable T_int Decreases and Stabilizes observe->stable Controlled runaway T_int Continues to Rise Uncontrollably observe->runaway Uncontrolled resume Resume Addition at 50% of Original Rate stable->resume quench Execute Emergency Quench Protocol runaway->quench finish Complete Reaction Under New Conditions resume->finish

Caption: Troubleshooting workflow for an unexpected temperature rise.

Corrective Actions:

  • Pause Addition: As per the diagram, immediately stop the flow of the fluorinating agent.[13]

  • Cool & Stir: Maximize cooling and stirring to regain thermal control.

  • Analyze: Once the temperature is stable, analyze the cause. Was the addition too fast? Is the stirrer creating a sufficient vortex?

  • Resume with Caution: If control is regained, restart the addition at a significantly lower rate (e.g., 25-50% of the original rate). Monitor the temperature closely. If the spike reoccurs, the reaction may be fundamentally too fast for the current setup (concentration, cooling capacity). Consider further dilution.

Scenario 2: Selecting a Thermal Management Strategy for Scale-Up

Q: My lab-scale fluorination works well in an ice bath, but I need to scale it up 50-fold. I'm concerned about the exotherm. How do I decide on the right strategy?

A: Scaling up presents a significant challenge because the surface-area-to-volume ratio decreases, making heat removal less efficient. A simple ice bath will not be sufficient. This is a critical decision point where a more advanced strategy is required.

Causality:

  • Heat Generation (q_gen): Scales with the volume of the reaction (mass of reactants).

  • Heat Removal (q_rem): Scales with the surface area of the reactor (the area available for heat exchange).

  • The Problem: As you scale up, volume (r³) increases much faster than surface area (r²). Therefore, q_gen quickly outpaces q_rem, leading to heat accumulation.

Decision Tree for Thermal Management Strategy

G start Planning Scale-Up of Exothermic Fluorination calorimetry Perform Reaction Calorimetry (RC1, DSC, or similar) start->calorimetry delta_t_ad Determine Adiabatic Temperature Rise (ΔT_ad) calorimetry->delta_t_ad low_risk ΔT_ad < 25 °C (Low Risk) delta_t_ad->low_risk Low medium_risk 25 °C < ΔT_ad < 100 °C (Medium Risk) delta_t_ad->medium_risk Medium high_risk ΔT_ad > 100 °C (High Risk) delta_t_ad->high_risk High batch_mod Improved Batch Cooling - Jacketed reactor with circulator - Semi-batch (feed-controlled) addition low_risk->batch_mod medium_risk->batch_mod flow_chem Continuous Flow Reactor - Superior heat transfer - Small reaction volume at any time - Inherently safer medium_risk->flow_chem or consider high_risk->flow_chem reconsider Re-evaluate Chemistry - Milder reagent? - Different synthetic route? high_risk->reconsider or

Caption: Decision tree for selecting a thermal management strategy.

Recommendations:

  • Quantify the Hazard: Before any scale-up, you must quantify the reaction's thermal hazard using calorimetry.[9] This is a non-negotiable safety step.

  • Low-to-Medium Risk (ΔT_ad < 100 °C): An engineered batch reactor (jacketed vessel with a thermal circulator) combined with very slow, feed-controlled addition of the limiting reagent may be acceptable. The feed rate must be calculated to ensure the rate of heat generation never exceeds the reactor's measured cooling power.

  • High Risk (ΔT_ad > 100 °C): A traditional batch scale-up is extremely dangerous and should be avoided. The method of choice is continuous flow chemistry .[11][14] Flow reactors handle hazardous reactions in a small, intensely cooled volume, providing precise temperature control and minimizing the amount of energetic material present at any given moment.[1][3][12] This approach has become the industry standard for safely scaling up highly exothermic processes.[15]

Data Presentation & Protocols

Table 1: Comparison of Common Fluorinating Agents & Thermal Hazards
Fluorinating AgentCommon UsePrimary Hazard(s)Secondary Hazard(s)Mitigation Strategy
Elemental Fluorine (F₂) Direct FluorinationExtreme reactivity, toxicity, violent exotherms with organics.[1][4]Generates HF with moisture.[7]Use of specialized flow reactors, dilution with inert gas (N₂), meticulous material compatibility.[3]
DAST / Deoxo-Fluor® DeoxofluorinationThermally unstable, can decompose explosively >90 °C.[1]Generates large amounts of toxic/corrosive HF.[6]Maintain low temperatures, slow addition, use HF scavengers (e.g., pyridine, NaHCO₃).[5]
Selectfluor® / NFSI Electrophilic FluorinationHighly exothermic with certain substrates/solvents (e.g., DMF).[4]Generates amine by-products.Careful solvent selection, controlled addition, calorimetry for scale-up.
HF-Pyridine / Olah's Reagent Nucleophilic FluorinationExtremely corrosive and toxic.[4]Neutralization is highly exothermic.[3]Use in HF-rated equipment (e.g., Teflon), appropriate PPE, slow quenching in a large volume of base.
Detailed Protocol: Emergency Quenching of a Runaway Fluorination Reaction

This protocol should be mentally rehearsed and the quenching station prepared before starting any high-risk fluorination.

Objective: To rapidly cool and chemically neutralize the reactive species in a runaway reaction to prevent over-pressurization or explosion.

Pre-Experiment Setup:

  • Prepare Quench Station: Place a large, oversized container (e.g., a plastic bucket or a large crystallizing dish) in a secondary container (to catch spills). Fill it with a pre-chilled quenching solution. For many fluorinating agents, a cold, saturated solution of sodium bicarbonate (NaHCO₃) is appropriate, as it neutralizes acidic by-products like HF.[5]

  • Position for Access: Place the quench station next to the fume hood containing the reaction, ensuring a clear, unobstructed path.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[8]

Execution Steps:

  • Announce Emergency: Clearly and loudly announce "EMERGENCY, QUENCHING REACTION" to alert others in the lab.

  • Cease Heating/Stop Addition: Ensure all heating and reagent addition is stopped.

  • Remove External Cooling: If possible, quickly remove the external cooling bath to gain access to the reaction flask.

  • Transport Flask: Using tongs or gloved hands, carefully but quickly carry the reaction flask to the quenching station.

  • Submerge and Disperse: Submerge the entire flask in the quenching solution. If the reaction is too vigorous to pour, it is often safer to break the flask under the surface of the quenching solution with a heavy, blunt object (e.g., a pestle). This ensures immediate and overwhelming dilution and neutralization.

    • Causality: Breaking the flask maximizes the surface area for heat transfer and neutralization, providing the most rapid method to halt the runaway process. Pouring can be too slow and can aerosolize hazardous materials.

  • Retreat and Observe: Step back from the fume hood where the quench was performed and observe from a safe distance. Be aware of potential gas evolution and splashing.

  • Post-Quench Management: Once the reaction has subsided, the quenched mixture must be treated as hazardous waste. Follow your institution's disposal procedures.

Diagram: Heat Balance in a Chemical Reactor

A fundamental concept in managing exotherms is the balance between heat generation and heat removal. A runaway occurs when q_gen >> q_rem.

G cluster_0 Chemical Reactor cluster_1 Control States q_gen Heat Generation (q_gen) - Proportional to Reaction Rate - Increases with T and Concentration reactor_core Reaction Mixture (Internal Temperature, T_int) q_gen->reactor_core Heats q_rem Heat Removal (q_rem) - Proportional to (T_int - T_jacket) - Depends on Surface Area & U-value reactor_core->q_rem Cooled by control Controlled State q_gen ≈ q_rem runaway Runaway State q_gen >> q_rem

Caption: Relationship between heat generation and removal in a reactor.

This guide provides a framework for safely approaching the synthesis of fluorinated compounds. Always supplement this information with a thorough reading of the relevant Safety Data Sheets (SDS), peer-reviewed literature, and your institution's specific safety protocols.

References

  • Safety and handling of fluorin
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Fluorine Safety. University of California, Santa Barbara.
  • Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor
  • Advances in Continuous Flow Fluorination Reactions. (2023). Chemistry – An Asian Journal.
  • Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.
  • Flow microreactor synthesis in organo-fluorine chemistry. (2013). Beilstein Journal of Organic Chemistry.
  • Development of fluorination methods using continuous-flow microreactors.
  • Direct Fluorination: A “New” Approach to Fluorine Chemistry.
  • Technical Support Center: Managing By-products in Fluorin
  • Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. (1960). Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry.
  • Simpler fluorine chemistry. (2011). Chemistry & Industry.
  • Advances in Continuous Flow Calorimetry. (2019). Organic Process Research & Development.
  • Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. (2020). Organic Process Research & Development.
  • CASE HISTORIES OF ACCIDENTS IN THE CHEMICAL INDUSTRY. Toxic Docs.
  • Flow chemistry and the synthesis of energetic materials.

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Technical Support Center: Purification Strategies for Removing Catalyst Residues from 4-Fluoro-2-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 4-Fluoro-2-methoxypyridine. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively remove catalyst residues, particularly palladium, from your reaction mixtures. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to ensure the highest purity of your final product, a critical aspect in pharmaceutical and agrochemical research and development.

Understanding the Challenge: The Nature of the Beast

This compound is a valuable building block in medicinal chemistry, often synthesized using palladium-catalyzed cross-coupling reactions. While these reactions are highly efficient, the removal of the palladium catalyst post-reaction is a significant challenge. The nitrogen atom in the pyridine ring can act as a ligand, forming stable complexes with palladium, which can lead to catalyst leaching into the product.[1] The presence of fluorine and methoxy groups can also influence the molecule's solubility and polarity, adding another layer of complexity to the purification process.

Regulatory bodies like the FDA and EMA have stringent limits on the amount of residual metals in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range, making efficient purification a non-negotiable step.[2][3]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the purification of this compound.

Q1: What are the most common methods for removing palladium catalyst residues?

A1: The primary strategies for removing palladium residues include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to the metal.

  • Recrystallization: Purifying the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

  • Chromatography: Separating the product from the catalyst based on their different affinities for a stationary phase.

  • Extraction: Using a liquid-liquid extraction to partition the catalyst and product into different solvent phases.

  • Filtration: A simple method to remove heterogeneous catalysts, often used as a preliminary purification step.

Q2: Why is my final product still showing high levels of palladium after purification?

A2: Several factors could be at play:

  • Strong Coordination: The pyridine nitrogen in your molecule can strongly coordinate to the palladium, making it soluble and difficult to remove by simple filtration.[1]

  • Ineffective Scavenger: The chosen scavenger may not be optimal for the specific form of palladium (e.g., Pd(0) vs. Pd(II)) in your reaction mixture.

  • Suboptimal Recrystallization Conditions: The solvent system used for recrystallization may not provide a sufficient difference in solubility between your product and the palladium species at different temperatures.

  • Catalyst Leaching: Even with heterogeneous catalysts, some palladium can leach into the reaction mixture as soluble species.[4]

Q3: How do the fluoro and methoxy groups on the pyridine ring affect purification?

A3: The electron-withdrawing nature of the fluorine atom decreases the basicity of the pyridine nitrogen.[5] This can slightly weaken its coordination to palladium, which might be advantageous for removal. However, the overall polarity and solubility of the molecule are also altered, which will influence the choice of solvents for recrystallization and chromatography. The methoxy group, being electron-donating, can influence the electronic properties and reactivity of the pyridine ring.[6]

Q4: What is the acceptable limit for palladium residues in a pharmaceutical intermediate?

A4: The acceptable limit for palladium, a Class 2B element, depends on the intended daily dose of the final drug product. According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration. This translates to a concentration limit in the API, which is calculated based on the maximum daily dose of the drug.[2][3]

Q5: What analytical techniques are used to quantify residual palladium?

A5: The most common and sensitive method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[2] Other techniques like atomic absorption spectroscopy (AAS) and X-ray fluorescence (XRF) can also be used. For high-throughput screening of purification methods, catalysis-based fluorometric detection methods can be a rapid and cost-effective alternative to ICP-MS.[2][7][8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your purification process.

Issue 1: Inefficient Removal of Palladium Using Scavengers
Symptom Potential Cause Troubleshooting Steps & Rationale
High residual palladium (>10 ppm) after treatment.1. Incorrect Scavenger Choice: The scavenger's functional group is not optimal for the palladium species (Pd(0) vs. Pd(II)) in your mixture.Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine-based). Thiol-based scavengers are generally effective for a broad range of palladium species. The choice is system-dependent.[9]
2. Suboptimal Scavenging Conditions: Insufficient time, temperature, or mixing for the scavenger to effectively bind the palladium.Solution: Increase the scavenging time (e.g., overnight) and/or temperature (e.g., 40-60 °C) if your product is stable. Ensure vigorous stirring to maximize contact between the scavenger and the solution.[1]
3. Strong Product-Palladium Interaction: The pyridine nitrogen of this compound is strongly coordinated to the palladium.Solution: Consider adding a competitive ligand (e.g., a small amount of a phosphine) before adding the scavenger to help displace your product from the palladium center.
4. Insufficient Amount of Scavenger: The amount of scavenger is not enough to bind all the residual palladium.Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. A typical starting point is 5-10 equivalents.
Issue 2: Poor Recovery or Purity After Recrystallization
Symptom Potential Cause Troubleshooting Steps & Rationale
Low yield of purified product.1. Product is too soluble in the cold solvent. Solution: Screen for a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Common solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[4][10]
2. Premature crystallization during hot filtration. Solution: Use a heated funnel and ensure the receiving flask is also warm. Use a slight excess of the hot solvent to keep the product dissolved during filtration.
High residual palladium in crystals.1. Palladium co-precipitates with the product. Solution: Try adding a chelating agent (e.g., N-acetylcysteine) to the mother liquor to keep the palladium species in solution. Alternatively, perform a scavenger treatment or activated carbon wash before recrystallization.
2. Inefficient removal of mother liquor. Solution: Ensure the crystals are thoroughly washed with a small amount of the cold recrystallization solvent on the filter.

Experimental Protocols

These protocols provide a starting point for your purification experiments. Optimization will likely be necessary for your specific reaction conditions.

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is a general procedure for using a common type of palladium scavenger.

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to a concentration of approximately 20-50 mg/mL.

  • Add the Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A good starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.

  • Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. For potentially more challenging purifications, the temperature can be raised to 40-60 °C if the product is thermally stable.

  • Filter the Scavenger: Filter the mixture through a pad of celite or a sintered glass funnel to remove the scavenger.

  • Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze: Determine the residual palladium content using ICP-MS.[2]

Protocol 2: Purification by Recrystallization (Two-Solvent System)

Finding the ideal solvent system often requires screening. A common approach for pyridine derivatives is to use a polar solvent in which the compound is soluble, and a non-polar anti-solvent.[10]

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or isopropanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Add Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., heptane or hexane) dropwise with stirring until the solution becomes persistently cloudy.

  • Re-dissolve: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cool Slowly: Allow the flask to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash: Wash the crystals with a small amount of the cold solvent mixture.

  • Dry: Dry the crystals under vacuum to a constant weight.

  • Analyze: Check the purity of the crystals and the palladium content of the mother liquor and the purified product.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying this compound.

PurificationWorkflow start Crude this compound (with Catalyst Residue) filtration Preliminary Filtration (e.g., through Celite®) start->filtration analysis1 Analyze Filtrate for Pd (e.g., TLC, quick test) filtration->analysis1 scavenging Scavenger Treatment (e.g., Thiol-Silica) analysis1->scavenging  High Soluble Pd   recrystallization Recrystallization analysis1->recrystallization  Low Soluble Pd   chromatography Column Chromatography analysis1->chromatography  Complex Mixture   scavenging->recrystallization analysis2 Final Analysis for Pd (ICP-MS) recrystallization->analysis2 chromatography->analysis2 analysis2->scavenging  Fail   final_product Purified Product (<10 ppm Pd) analysis2->final_product  Pass  

Caption: Decision workflow for purification of this compound.

References

  • Benchchem. (2025).
  • Bu, X., Koide, K., Carder, E. J., & Welch, C. J. (2013). Rapid analysis of residual palladium in pharmaceutical development using a catalysis-based fluorometric method. Organic Process Research & Development, 17(1), 108-113.
  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. EMEA/CHMP/SWP/4446/2000.
  • Furr, J. R., & Painter, T. O. (2008). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Process Research & Development, 12(4), 609–611.
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  • Ananikov, V. P., & Orlov, N. V. (2015). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B, 119(44), 14237–14248.
  • Benchchem. (2025). Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

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  • Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. [Link]

  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • Benchchem. (2025).
  • Google Patents. (n.d.). An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • ResearchGate. (2008). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • University of Twente. (2012). Solvent design for trace removal of pyridines from aqueous streams using solvent impregnated resins. [Link]

  • National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

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  • Benchchem. (2025). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
  • PubChem. (n.d.). 2-Fluoro-4-methoxypyridine. [Link]

  • RSC Publishing. (1973). Preparation and stability of 4-fluoropyridine. [Link]

  • SciSpace. (2015).
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  • MPG.PuRe. (n.d.). Palladium–Platinum Powder Catalysts Manufactured by Colloid Synthesis II.
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Overcoming poor solubility of reagents in 4-Fluoro-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-2-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on overcoming the poor solubility of key reagents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success and reproducibility of your reactions.

Introduction: The Solubility Challenge in this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, is often hampered by practical challenges, most notably the poor solubility of reagents in common organic solvents. This can lead to low reaction rates, incomplete conversions, and difficulty in purification. This guide will equip you with the knowledge and techniques to effectively address these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and where do solubility issues typically arise?

A common and cost-effective synthetic pathway starts from 2,4-dichloropyridine. This two-step process involves:

  • Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide: Selective replacement of the chlorine atom at the 2-position with a methoxy group to yield 4-chloro-2-methoxypyridine.

  • Halogen Exchange (HALEX) Fluorination: Substitution of the remaining chlorine atom at the 4-position with fluorine.

Solubility problems are most prevalent in the second step, the fluorination reaction. The inorganic fluoride salts used as fluorinating agents, such as potassium fluoride (KF), have very low solubility in the polar aprotic solvents typically required for this type of reaction.[2][3]

Q2: My sodium methoxide (NaOMe) is not dissolving well for the first step. What should I do?

Sodium methoxide has good solubility in methanol and ethanol.[4][5] If you are observing poor solubility, it is likely you are using a less polar solvent. For the synthesis of 4-chloro-2-methoxypyridine from 2,4-dichloropyridine, using methanol as the solvent is standard practice, as it readily dissolves the sodium methoxide. The reaction can often be run at elevated temperatures to ensure complete dissolution and reaction.[6] It is crucial to use anhydrous conditions, as sodium methoxide reacts with water.[4][5]

Q3: Potassium fluoride (KF) has very low solubility in my chosen solvent for the fluorination step. How can I improve this?

This is a very common issue. The solubility of KF in solvents like acetonitrile and DMF is extremely low.[2] To address this, you have several options:

  • Increase the reaction temperature: This can increase the solubility of KF to some extent, but may also lead to side reactions.

  • Use a more polar solvent: Solvents like sulfolane can offer better solubility for fluoride salts at high temperatures.[7]

  • Employ a phase-transfer catalyst (PTC): This is often the most effective solution. Catalysts like 18-crown-6 or quaternary ammonium salts can complex with the potassium ion, bringing the fluoride anion into the organic phase to react.[3][8]

  • Use an alternative fluorinating agent: Cesium fluoride (CsF) is more soluble than KF in aprotic solvents.[8] Tetrabutylammonium fluoride (TBAF) is also an option, though it is more expensive and hygroscopic.

Q4: Can I use a co-solvent to improve reagent solubility?

Yes, co-solvents can be a viable strategy. For instance, in reactions where a reagent has limited solubility, adding a small amount of a more polar, miscible solvent in which the reagent is more soluble can be effective. However, it is important to ensure that the co-solvent does not interfere with the reaction chemistry. For example, using protic co-solvents in reactions with highly basic or water-sensitive reagents should be avoided.

Troubleshooting Guide: Overcoming Reagent Insolubility

This section provides a more detailed, problem-oriented approach to resolving solubility issues during the synthesis of this compound.

Scenario 1: Poor Solubility of Fluorinating Agent (e.g., KF) in the HALEX Reaction

Problem: The fluorinating agent, typically potassium fluoride, remains largely as a solid suspension in the reaction mixture, leading to very slow or no reaction.

Root Cause Analysis: The lattice energy of inorganic salts like KF is very high, making them poorly soluble in many organic solvents. For the fluoride anion to act as an effective nucleophile, it must be desolvated and present in the solution phase.

Solutions:

  • Solvent Selection:

    • High-Boiling Point Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and sulfolane are often used for HALEX reactions because they can better solvate ions at elevated temperatures.[3][7]

    • Rationale: These solvents have high dielectric constants and are effective at solvating cations, which helps to break up the crystal lattice of the inorganic fluoride salt.

SolventBoiling Point (°C)Dielectric Constant (20°C)KF Solubility ( g/100g @ 25°C)
Acetonitrile8237.5~0.0004[2]
DMF15336.7~0.0021[2]
DMSO18947~0.008[2]
Sulfolane28543.3Higher at elevated temps[7]
  • Phase-Transfer Catalysis (PTC):

    • Mechanism: A phase-transfer catalyst facilitates the transfer of the fluoride anion from the solid phase to the organic phase. The lipophilic cation of the PTC pairs with the fluoride anion, creating a more soluble ion pair in the organic solvent.[9][10]

    • Recommended Catalysts:

      • Crown Ethers: 18-crown-6 is particularly effective for complexing potassium ions.[3][8]

      • Quaternary Ammonium Salts: Tetrabutylammonium chloride or bromide are common choices.

    • Experimental Protocol: See detailed protocol below.

  • Alternative Fluorinating Agents:

    • Cesium Fluoride (CsF): CsF is inherently more soluble than KF in organic solvents due to the larger size and softer nature of the cesium cation, leading to a lower lattice energy.[11]

    • Tetrabutylammonium Fluoride (TBAF): Available as a solution in THF or as a solid, TBAF is highly soluble in organic solvents. However, it is very hygroscopic, and the presence of water can significantly reduce its reactivity. Anhydrous preparations are recommended.

Visualization of Phase-Transfer Catalysis

PTC_Mechanism cluster_solid Solid Phase (KF) cluster_organic Organic Phase KF K⁺F⁻ (solid) IonPair [Q⁺F⁻] Soluble Ion Pair KF->IonPair PTC extracts F⁻ PTC Q⁺X⁻ (e.g., 18-Crown-6) PTC->IonPair Substrate 4-Chloro-2-methoxypyridine Product This compound Substrate->Product IonPair->Substrate Fluorination

Caption: Mechanism of phase-transfer catalysis in fluorination.

Experimental Protocols

Protocol 1: Fluorination of 4-chloro-2-methoxypyridine using KF with a Phase-Transfer Catalyst

Objective: To synthesize this compound from 4-chloro-2-methoxypyridine using potassium fluoride and a phase-transfer catalyst to overcome solubility issues.

Materials:

  • 4-chloro-2-methoxypyridine

  • Anhydrous Potassium Fluoride (spray-dried for high surface area is recommended)

  • 18-crown-6

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon line.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium fluoride (2.0-3.0 equivalents).

  • Add the phase-transfer catalyst, 18-crown-6 (0.1 equivalents).

  • Add anhydrous DMSO to the flask.

  • Begin vigorous stirring and heat the mixture to the desired reaction temperature (typically 120-150 °C).

  • Once the temperature has stabilized, add 4-chloro-2-methoxypyridine (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully pouring it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Troubleshooting Guide: Alternative Synthetic Routes
Scenario 2: Challenges with the Balz-Schiemann Reaction

An alternative route to fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[12][13]

Problem: The intermediate, 2-methoxy-4-pyridyldiazonium tetrafluoroborate, may have poor solubility or stability, and the decomposition can lead to insoluble polymeric byproducts.[12]

Solutions:

  • Solvent Choice for Diazotization: The initial diazotization of 4-amino-2-methoxypyridine is typically carried out in an aqueous solution of tetrafluoroboric acid (HBF₄).[12] The resulting diazonium salt often precipitates.

  • Controlling Decomposition:

    • The thermal decomposition of the isolated diazonium salt should be done carefully. Overheating can lead to the formation of insoluble, tar-like byproducts.[12]

    • Performing the decomposition in a high-boiling point, non-polar solvent can sometimes improve the outcome by maintaining a consistent temperature and preventing localized overheating.[14]

  • Work-up and Purification: Gummy, insoluble byproducts are a known issue during the neutralization step.[12] It is advisable to separate the desired product by decantation or filtration before proceeding with a full aqueous work-up and extraction.

Workflow for Troubleshooting Balz-Schiemann Reaction

Balz_Schiemann_Troubleshooting Start Start: Balz-Schiemann Reaction Issue Issue: Low Yield / Insoluble Byproducts Start->Issue Diazotization Check Diazotization Step: - Temperature Control (-5 to 5 °C) - Slow NaNO₂ Addition Issue->Diazotization Problem in Step 1? Decomposition Optimize Decomposition: - Gradual Heating - Use of High-Boiling Solvent Issue->Decomposition Problem in Step 2? Workup Modify Work-up: - Decant from Gummy Solids - Thorough Drying of Organic Extracts Issue->Workup Problem in Purification? Success Improved Yield and Purity Diazotization->Success Decomposition->Success Workup->Success

Caption: Troubleshooting workflow for the Balz-Schiemann reaction.

References

  • Gouverneur, V., et al. (2018).
  • Lin, Q., et al. (2022).
  • Solid Sodium methoxide. (n.d.). Runyu Chemical. Retrieved from [Link]

  • Ingleson, M. J., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2891-2899.
  • Wikipedia. (2024). Potassium fluoride. Retrieved from [Link]

  • PubChem. (n.d.). Sodium Methoxide. Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Chem-Station. Retrieved from [Link]

  • Li, W. B., et al. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Talanta, 31(11), 1036-1040.
  • Wang, J., et al. (2015). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 89(8), 1424-1428.
  • Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. (1985). Journal of Heterocyclic Chemistry, 22(1), 193-195.
  • Xue, Z., et al. (2024). Determination and Correlation of the Solubility of Potassium Fluoride in Eight Single Solvents and Four Binary Solvent Mixtures at Different Temperatures.
  • Boudrâa, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 693.
  • Desai, P. D., & Desai, K. R. (1973). PREPARATION AND STABILITY OF 4-FLUOROPYRIDINE. Journal of the Indian Chemical Society, 50(11), 743-744.
  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (2013).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2016). Chemistry Stack Exchange.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017).
  • Directed nucleophilic aromatic substitution reaction. (2024).
  • Britton, R., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry.
  • Preparation method of fluoropyridine compounds. (2013).
  • Method for the preparation of stable 4-fluoropyridine salts. (1972).
  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21695-21703.
  • 2,4-Dichloropyridine synthesis. (n.d.). ChemicalBook.
  • Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid. (2025). BenchChem.

Sources

Optimizing reaction time and temperature for 4-Fluoro-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important fluorinated pyridine derivative. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Introduction

This compound is a key building block in medicinal chemistry and materials science, finding applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, making efficient synthetic routes to fluorinated heterocycles highly valuable. This guide will focus on a common and practical synthetic approach, starting from 2,4-dichloropyridine, and will address the critical parameters of reaction time and temperature to ensure a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Synthesis & Purification

Question 1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in this multi-step synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the 2,4-dichloropyridine is of high purity. Impurities can lead to unwanted side reactions, consuming reagents and complicating purification.

  • Inefficient Fluorination (Step 1):

    • Incomplete Reaction: The reaction time or temperature for the fluorination step may be insufficient. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.

    • Moisture: The fluorination reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent is critical.

  • Inefficient Methoxylation (Step 2):

    • Incomplete Reaction: Similar to the first step, inadequate reaction time or temperature can lead to incomplete conversion. Monitor the reaction progress closely.

    • Base Strength and Stoichiometry: The choice and amount of base are critical. A slight excess of sodium methoxide is typically used to drive the reaction to completion.

  • Product Loss During Work-up and Purification:

    • Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.

    • Purification: Loss of product during column chromatography is common. Optimize the solvent system to achieve good separation between the product and impurities. Using a gradient elution can be beneficial.

Question 2: During the fluorination of 2,4-dichloropyridine, I observe the formation of multiple products. How can I improve the selectivity for 4-fluoro-2-chloropyridine?

Answer: Achieving high regioselectivity in the fluorination of 2,4-dichloropyridine is a common challenge. The 4-position is generally more susceptible to nucleophilic attack than the 2-position. However, reaction conditions play a significant role.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Start with the recommended temperature and consider decreasing it in increments of 5-10 °C.

  • Reaction Time: Extending the reaction time at a lower temperature may be necessary to achieve full conversion while maintaining selectivity.

  • Fluorinating Agent: The choice of fluorinating agent can influence selectivity. While potassium fluoride is common, other sources like cesium fluoride or the use of a phase-transfer catalyst can sometimes offer better results.

Question 3: I am having difficulty purifying the final product, this compound. What are the common impurities and how can I remove them?

Answer: Common impurities can include unreacted starting materials, the isomeric product (2-fluoro-4-methoxypyridine), and over-methoxylated byproducts.

  • Unreacted 4-Fluoro-2-chloropyridine: This can be removed by careful column chromatography. A solvent system with a low polarity (e.g., a low percentage of ethyl acetate in hexanes) should elute the less polar starting material before the desired product.

  • Isomeric Impurity (2-Fluoro-4-methoxypyridine): The separation of these isomers can be challenging. A high-resolution column with a shallow solvent gradient may be required. Preparative HPLC could be an alternative for achieving high purity.

  • Over-methoxylation Products: If the reaction conditions for the methoxylation step are too harsh (high temperature or prolonged reaction time), the fluorine atom may also be substituted. Careful control of the reaction is key to avoiding this.

Experimental Protocols

Synthesis of this compound from 2,4-Dichloropyridine

This two-step synthesis involves the selective fluorination of 2,4-dichloropyridine followed by nucleophilic substitution with sodium methoxide.

Step 1: Synthesis of 4-Fluoro-2-chloropyridine

Reaction:

Materials:

  • 2,4-Dichloropyridine

  • Potassium Fluoride (spray-dried, anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 eq).

  • Add anhydrous DMSO and toluene.

  • Heat the mixture to reflux with vigorous stirring to azeotropically remove any residual water.

  • Cool the mixture to the optimized reaction temperature (see table below).

  • Add 2,4-dichloropyridine (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture at the optimized temperature for the specified time, monitoring the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step if the purity is sufficient.

Step 2: Synthesis of this compound

Reaction:

Materials:

  • 4-Fluoro-2-chloropyridine (from Step 1)

  • Sodium Methoxide (solid or solution in methanol)

  • Methanol (anhydrous)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous methanol.

  • Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not rise excessively.

  • Add the crude or purified 4-fluoro-2-chloropyridine (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux for the optimized reaction time, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Optimization of Reaction Parameters

The following table provides a starting point for optimizing the reaction time and temperature for each step. It is crucial to monitor the reaction progress to determine the optimal endpoint.

Parameter Step 1: Fluorination Step 2: Methoxylation
Temperature 150-180 °CReflux (approx. 65 °C)
Reaction Time 12-24 hours4-8 hours
Monitoring GC-MSTLC (e.g., 20% Ethyl Acetate/Hexanes)

Visualization of Synthetic Pathway and Troubleshooting

Synthetic Workflow

Synthesis_Workflow A 2,4-Dichloropyridine B Step 1: Fluorination (KF, DMSO/Toluene) A->B Reagents & Conditions C 4-Fluoro-2-chloropyridine B->C Intermediate D Step 2: Methoxylation (NaOMe, Methanol) C->D Reagents & Conditions E This compound D->E Crude Product F Purification (Column Chromatography) E->F Purification G Pure Product F->G Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Overall Yield Q1 Check Purity of Starting Materials Start->Q1 A1 Purify Starting Materials Q1->A1 Impure Q2 Analyze Fluorination Step (Step 1) Q1->Q2 Pure A1->Q2 A2_1 Incomplete Reaction? Increase Time/Temp Q2->A2_1 Yes A2_2 Moisture Present? Ensure Anhydrous Conditions Q2->A2_2 Yes Q3 Analyze Methoxylation Step (Step 2) Q2->Q3 No Issues A2_1->Q3 A2_2->Q3 A3_1 Incomplete Reaction? Increase Time/Temp Q3->A3_1 Yes A3_2 Incorrect Base Stoichiometry? Adjust NaOMe amount Q3->A3_2 Yes Q4 Review Work-up & Purification Q3->Q4 No Issues A3_1->Q4 A3_2->Q4 A4_1 Optimize Extraction (Solvent, # of Extractions) Q4->A4_1 Yes A4_2 Optimize Chromatography (Solvent System, Gradient) Q4->A4_2 Yes End Yield Improved Q4->End No Issues A4_1->End A4_2->End

Caption: Troubleshooting flowchart for low yield.

Characterization Data

Proper characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 5.5 Hz, 1H), 6.60 (dd, J = 5.5, 2.3 Hz, 1H), 6.45 (d, J = 2.3 Hz, 1H), 3.90 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2, 163.7 (d, J = 237.6 Hz), 148.1 (d, J = 14.1 Hz), 108.2 (d, J = 4.0 Hz), 99.8 (d, J = 28.3 Hz), 53.4.

  • Mass Spectrometry (EI): m/z 127 (M⁺).

References

  • This compound: Properties, Uses, Safety Data & Reliable Supplier in China. (n.d.).
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
  • Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]

  • CAS: 96530-81-3. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]

  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. (n.d.). Organic Syntheses Procedure. Retrieved January 11, 2026, from [Link]

  • Optimization of reaction conditions a . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound | C6H6FNO | CID 338458. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of fluorinated pyridines. (n.d.). Google Patents.
  • Optimization of the Reaction Conditions a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • NMR study of the interaction of P-450 with 4-methoxypyridine. (1987, February 2). CORE. Retrieved January 11, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017, November 17). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of compounds 11-14. 1,2. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • COLUMN CHROMATOGRAPHY KIT. (n.d.). Fralin Life Sciences Institute. Retrieved January 11, 2026, from [Link]

  • PREPARATION AND STABILITY OF 4-FLUOROPYRIDINE. (1973, November 27). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]

  • Method for the preparation of stable 4-fluoropyridine salts. (n.d.). Google Patents.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020, October 6). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 11, 2026, from [Link]

  • COLUMN CHROMATOGRAPHY KIT. (n.d.). Fralin Life Sciences Institute. Retrieved January 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace. Retrieved January 11, 2026, from [Link]

  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

Sources

Identifying and characterizing impurities in 4-Fluoro-2-methoxypyridine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying and characterizing impurities in 4-Fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile pyridine derivative.[1][2] Here, we address common challenges and provide in-depth, experience-based guidance to ensure the integrity and purity of your starting materials and intermediates.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial questions regarding impurities in this compound.

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities in this compound can originate from several sources: the synthetic route, degradation, or improper storage. Common impurities to consider include:

  • Starting Materials and Intermediates: Unreacted starting materials such as 2-methoxypyridine or 4-aminopyridine can be present.[3][4] Intermediates from the specific synthetic pathway, for instance, halogenated precursors, may also be carried through.[3]

  • Positional Isomers: Isomers like 2-Fluoro-4-methoxypyridine can be formed during synthesis, depending on the selectivity of the fluorination step.[5]

  • Byproducts of Synthesis: Side reactions can lead to various byproducts. For example, if a diazotization-fluorination reaction is used, byproducts from incomplete reactions or rearrangements can occur.[4]

  • Degradation Products: this compound can degrade over time, especially when exposed to moisture, light, or strong oxidizing agents.[6] Potential degradation pathways include hydrolysis of the methoxy group to form 4-fluoro-2-hydroxypyridine or cleavage of the C-F bond.[6][7]

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol or ether, may remain in the final product.[3]

Q2: My this compound sample is yellow to brown. Is it impure?

A2: Pure this compound is typically a colorless to slightly yellow liquid.[3] A pronounced yellow or brown color often indicates the presence of impurities, which could be degradation products or byproducts from the synthesis. While a slight yellow tint might not significantly impact every application, a darker color warrants further investigation into the purity of the sample.

Q3: What is the best way to store this compound to minimize degradation?

A3: To maintain the stability of this compound, proper storage is crucial. Key recommendations include:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended to slow down potential degradation reactions.[6]

  • Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and air.[6]

  • Light: Protect from light to avoid potential photodegradation.[6]

  • Incompatibilities: Store away from strong oxidizing agents to prevent hazardous reactions.[6]

ParameterRecommendationRationale
Temperature Store in a cool, dry place (refrigeration at 2-8°C recommended)To minimize the rate of potential degradation reactions.
Atmosphere Keep container tightly closed in a well-ventilated areaTo prevent exposure to moisture and atmospheric contaminants.
Light Exposure Protect from lightTo prevent potential photodegradation.
Incompatibilities Store away from strong oxidizing agentsTo avoid vigorous and potentially hazardous reactions.
Q4: Which analytical techniques are most suitable for identifying impurities in this compound?

A4: A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A UV detector is commonly used for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information about the main component and any significant impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.[8]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

Troubleshooting HPLC Analysis
Issue 1: Poor peak shape or resolution.
  • Possible Cause: Inappropriate mobile phase composition or pH.

  • Solution:

    • Mobile Phase Optimization: Pyridine derivatives can exhibit varying polarity. Experiment with different solvent gradients (e.g., acetonitrile/water or methanol/water).

    • pH Adjustment: The basicity of the pyridine nitrogen can affect peak shape. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak symmetry by ensuring consistent protonation of the analyte and impurities.

    • Column Selection: Consider a different stationary phase. A C18 column is a good starting point, but for highly polar impurities, a polar-embedded or phenyl-hexyl column might provide better resolution.

Issue 2: Ghost peaks appearing in the chromatogram.
  • Possible Cause: Contamination of the mobile phase, injector, or column.

  • Solution:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and filter it before use.

    • System Cleaning: Run a blank gradient (injecting mobile phase) to see if the ghost peaks persist. If they do, systematically clean the injector and column. A wash sequence with progressively stronger organic solvents is often effective.

    • Sample Diluent: Ensure the sample is fully dissolved in the mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume to minimize solvent effects.

Troubleshooting GC-MS Analysis
Issue 1: No peak corresponding to this compound is observed.
  • Possible Cause: The compound may not be volatile enough for the chosen GC conditions, or it may be degrading in the injector.

  • Solution:

    • Injector Temperature: Lower the injector temperature to prevent thermal degradation. Start with a lower temperature (e.g., 200 °C) and gradually increase it.

    • Column Choice: Use a column with a suitable stationary phase for pyridine derivatives, such as a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Derivatization: If thermal instability is a persistent issue, consider derivatization to increase volatility and stability, although this is less common for this compound.

Issue 2: Co-elution of impurities with the main peak.
  • Possible Cause: The temperature program is not optimized for the separation of closely related compounds.

  • Solution:

    • Slower Ramp Rate: Decrease the temperature ramp rate of the oven program, especially during the elution of the main peak. This will increase the separation time and can improve the resolution of closely eluting impurities.

    • Longer Column: Use a longer GC column to increase the number of theoretical plates and improve separation efficiency.

    • Different Stationary Phase: If co-elution persists, a column with a different selectivity may be required.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in this compound samples.

Impurity_Analysis_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Detection & Quantification cluster_2 Impurity Identification cluster_3 Final Reporting Initial_Screening Initial Screening (HPLC/GC) HPLC_UV HPLC-UV for Quantification Initial_Screening->HPLC_UV GC_FID GC-FID for Volatiles Initial_Screening->GC_FID LC_MS LC-MS for Non-Volatiles HPLC_UV->LC_MS GC_MS GC-MS for Volatiles GC_FID->GC_MS NMR NMR (1H, 13C, 19F) for Structure LC_MS->NMR GC_MS->NMR Report Impurity Profile Report NMR->Report

Caption: A logical workflow for impurity analysis.

Experimental Protocol: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of each impurity relative to the total peak area.

  • For known impurities, use reference standards for accurate quantification.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common analytical issues.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Solution Implementation cluster_3 Verification Problem Analytical Issue (e.g., Poor Peak Shape) Hypothesis1 Mobile Phase Issue? Problem->Hypothesis1 Hypothesis2 Column Issue? Problem->Hypothesis2 Hypothesis3 Instrument Issue? Problem->Hypothesis3 Solution1 Optimize Mobile Phase Hypothesis1->Solution1 Solution2 Change Column Hypothesis2->Solution2 Solution3 Clean System Hypothesis3->Solution3 Result Problem Resolved? Solution1->Result Solution2->Result Solution3->Result

Caption: A troubleshooting decision tree.

References
  • Alchemist-chem. (n.d.). This compound: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (n.d.). Synthesis and Characterization some of Pyridine Derivatives (NJC). Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US3703521A - Method for the preparation of stable 4-fluoropyridine salts.
  • Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. Retrieved from [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality (4th ed.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2025, June 20). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Stability of 4-Fluoro-2-methoxypyridine Under Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for maintaining the stability and purity of this critical reagent. By understanding the underlying chemical principles of its degradation, you can implement effective storage and handling protocols, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during storage?

A1: The stability of this compound is primarily compromised by three environmental factors: moisture, light, and elevated temperatures. The pyridine ring, activated by both the electron-donating methoxy group and the electron-withdrawing fluorine atom, is susceptible to specific degradation pathways.

  • Moisture/Hydrolysis: The presence of water can lead to the hydrolysis of the methoxy group to a hydroxyl group, forming 4-fluoro-2-hydroxypyridine. The C-F bond is generally stable, but the presence of acidic or basic impurities can catalyze this hydrolysis.[1][2] Pyridine compounds are also known to be hygroscopic, meaning they can absorb moisture from the atmosphere over time, which can reduce their solvency strength.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[4] While specific photodegradation pathways for this compound are not extensively documented in public literature, related compounds are known to undergo complex reactions upon UV exposure.[4] It is a crucial parameter to control as outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6]

  • Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation reactions.[1] For some reactive pyridine derivatives, lower temperatures are recommended to slow down potential chemical reactions over time.[1]

Q2: I've noticed a color change in my sample of this compound, from colorless to a slight yellow tint. What does this indicate?

A2: A color change to a slight yellow tint is often an early indicator of degradation.[7] While the pure compound is typically a colorless liquid, the formation of impurities or degradation products can lead to this discoloration.[7] This does not necessarily mean the material is unusable, but it warrants immediate purity analysis to quantify the extent of degradation. The specific chromophores responsible for the color are likely complex reaction byproducts.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: To maximize stability, this compound should be stored in a cool, dry, and dark environment.[8] The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential hydrolytic and thermal degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces air and moisture, minimizing the risk of hydrolysis and oxidation.[3]
Container Amber Glass Bottle with a Secure CapProtects from light exposure and prevents moisture ingress.[9][10]
Additives DesiccantCan be placed in the secondary storage container to absorb any ambient moisture.[1]

It is also crucial to store the compound away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][10]

Q4: Can I store this compound in a standard laboratory freezer (-20°C)?

A4: While lower temperatures generally slow down chemical reactions, freezing may not be optimal and can introduce other issues. The primary concern is the potential for increased moisture contamination upon thawing. If you choose to freeze the compound, it is critical to allow the container to warm to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold compound. For most applications, refrigeration (2-8°C) provides a good balance of slowing degradation without the complications of freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
  • Potential Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, verify the purity of your reagent using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This will confirm the presence and quantity of any impurities.

    • Inert Handling: If the reagent is of high purity, ensure that all handling procedures are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture contamination during weighing and dispensing.[8]

    • Solvent Purity: Ensure all solvents used in the reaction are anhydrous, as residual water can contribute to the degradation of the starting material or participate in side reactions.

Issue 2: Precipitate Formation in the Storage Container
  • Potential Cause: Formation of insoluble degradation products or polymerization.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully observe the precipitate. Note its color and morphology.

    • Isolation and Analysis: If feasible and safe, carefully isolate a small sample of the precipitate and the supernatant liquid for separate analysis (e.g., by NMR, LC-MS) to identify the nature of the solid. This can provide valuable information about the degradation pathway.

    • Disposal: If significant precipitation has occurred, it is generally advisable to dispose of the entire batch of the reagent according to your institution's hazardous waste disposal procedures and procure a fresh supply.[11]

Experimental Protocols

Protocol 1: Routine Purity Assessment by GC-MS

This protocol provides a general method for the routine monitoring of this compound purity.

Materials:

  • This compound sample

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a stock solution of the this compound sample in anhydrous DCM at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to create a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).

  • Set up the GC-MS instrument with an appropriate temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

  • Inject 1 µL of the sample solution into the GC-MS.

  • Analyze the resulting chromatogram and mass spectrum to identify the main peak corresponding to this compound and any impurity peaks.

  • Calculate the relative purity by peak area percentage.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential hydrolytic impurities.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN)

  • HPLC or LC-MS instrument

Procedure:

  • Acid Hydrolysis: Prepare a solution of this compound in a mixture of ACN and 0.1 M HCl.

  • Base Hydrolysis: Prepare a solution of this compound in a mixture of ACN and 0.1 M NaOH.

  • Control: Prepare a solution of the compound in ACN and water.

  • Incubate all solutions at a controlled elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[4]

  • At various time points, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase for HPLC or LC-MS analysis.[4]

  • Analyze the samples to identify and quantify the formation of degradation products.

Visualizations

DegradationPathways cluster_main This compound Storage cluster_degradation Degradation Triggers 4F2MP This compound (C6H6FNO) HydrolysisProduct 4-Fluoro-2-hydroxypyridine (Hydrolysis) 4F2MP->HydrolysisProduct Hydrolysis PhotodegradationProducts Complex Photodegradation Products 4F2MP->PhotodegradationProducts Photodegradation ThermalProducts Thermal Degradation Products 4F2MP->ThermalProducts Thermal Decomposition Moisture Moisture (H2O) Moisture->HydrolysisProduct Light Light (UV) Light->PhotodegradationProducts Heat Elevated Temperature Heat->ThermalProducts

Caption: Key degradation pathways for this compound.

StorageWorkflow cluster_receiving Receiving & Initial Assessment cluster_storage Optimal Storage cluster_handling Handling & Use Receive Receive Compound PurityCheck1 Initial Purity Check (GC-MS/HPLC) Receive->PurityCheck1 Store Store at 2-8°C in Amber Bottle under Inert Gas PurityCheck1->Store Purity OK Reject Reject Batch PurityCheck1->Reject Purity Not OK PurityCheck2 Periodic Purity Check Store->PurityCheck2 Use Use in Experiment PurityCheck2->Use Purity OK Discard Discard Reagent PurityCheck2->Discard Purity Not OK

Caption: Recommended workflow for handling and storage.

References

  • Vertex AI Search. (2025, October 1).
  • Santa Cruz Biotechnology.
  • Washington State University.
  • KingScientific.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.
  • Apollo Scientific.
  • BenchChem. (2025).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Flinn Scientific. (2025, February 10).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BenchChem. (2025). Degradation pathways of 1,2-Bis(2-fluoropyridin-4-yl)ethane under experimental conditions.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-2-methoxypyridine and 4-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are indispensable building blocks. The strategic placement of halogen and alkoxy groups on the pyridine ring profoundly influences its reactivity, providing chemists with a versatile toolkit for molecular design. This guide offers an in-depth, objective comparison of the reactivity of two key intermediates: 4-Fluoro-2-methoxypyridine and 4-Chloro-2-methoxypyridine. By examining their performance in crucial synthetic transformations and grounding the discussion in mechanistic principles, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Introduction: The Dichotomy of Halogen Reactivity on the Pyridine Scaffold

The chemical behavior of this compound and 4-chloro-2-methoxypyridine is a classic illustration of how the identity of a halogen atom can dictate the preferred reaction pathway. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effect of the halogen at the 4-position, primes both molecules for nucleophilic attack. However, the unique properties of fluorine versus chlorine—specifically their electronegativity and carbon-halogen bond strengths—create a reactivity dichotomy that can be exploited for selective functionalization.

This guide will dissect this reactivity in two major classes of reactions paramount in contemporary organic synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): A cornerstone for forging carbon-heteroatom bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions: Indispensable for the construction of carbon-carbon and carbon-nitrogen bonds.

We will explore the underlying principles governing the reactivity of these substrates, supported by experimental evidence and detailed protocols, to provide a clear framework for their application.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution on halopyridines is a fundamental transformation. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

The "Element Effect": Fluorine's Superiority as a Leaving Group in SNAr

In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity of the halogen leaving group generally follows the trend: F > Cl > Br > I .[1][2] This is often referred to as the "element effect." The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of fluorine effectively stabilizes the developing negative charge in the Meisenheimer complex.

Experimental evidence robustly supports this principle. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[2][3] This substantial rate enhancement underscores the superior lability of the fluoride ion in this mechanistic context.

Therefore, for SNAr reactions, This compound is the more reactive substrate .

SNAr_Mechanism Start 4-Halo-2-methoxypyridine (X = F, Cl) Intermediate Meisenheimer Complex (Stabilized by N and F) Start->Intermediate + Nu⁻ (Rate-determining for F > Cl) Nu Nucleophile (Nu⁻) Product 4-Nu-2-methoxypyridine Intermediate->Product - X⁻ (Fast) LeavingGroup Leaving Group (X⁻)

Caption: Generalized mechanism for the SNAr reaction on 4-halopyridines.

Comparative Performance and Experimental Data

The enhanced reactivity of the fluoro-derivative allows for milder reaction conditions, often leading to cleaner reactions and higher yields.

Reaction TypeSubstrateNucleophileConditionsYieldReference
SNAr This compoundAmines, Alkoxides, ThiolsMilder conditions (lower temp., shorter time)Generally HigherInferred from[1][2]
SNAr 4-Chloro-2-methoxypyridineAmines, Alkoxides, ThiolsHarsher conditions (higher temp., longer time)Generally LowerInferred from[1][2]

Table 1: Predicted comparative performance in SNAr reactions.

Experimental Protocol: A Representative SNAr Reaction

The following protocol for a related substrate, 2-bromo-4-fluoro-5-methylpyridine, illustrates the preferential substitution at the fluorine-bearing position, which can be adapted for this compound.

Synthesis of 2-bromo-4-methoxy-5-methylpyridine [1]

  • Materials: 2-Bromo-4-fluoro-5-methylpyridine, Sodium methoxide, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-Bromo-4-fluoro-5-methylpyridine (1.0 eq) in DMF.

    • Add sodium methoxide (1.1 to 1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.

This protocol highlights the greater lability of the C-F bond over the C-Br bond in SNAr, a principle that extends to the comparison with a C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions: The Ascendancy of Chlorine

In contrast to SNAr, the reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is typically reversed: I > Br > Cl >> F .[4] This order is dictated by the carbon-halogen bond dissociation energy, as the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The weaker the C-X bond, the more readily the oxidative addition occurs.

The C-F bond is the strongest carbon-halogen bond, making fluorinated aromatics generally unreactive in standard cross-coupling reactions. Conversely, the C-Cl bond, while stronger than C-Br and C-I, is sufficiently labile to undergo oxidative addition, especially with the advent of advanced catalyst systems employing electron-rich, bulky phosphine ligands.

Therefore, for palladium-catalyzed cross-coupling reactions, 4-Chloro-2-methoxypyridine is the more reactive and preferred substrate .

Suzuki_Coupling_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add: - 4-Chloro-2-methoxypyridine - Boronic Acid/Ester - Pd Catalyst & Ligand - Base - Solvent Setup->Reagents Reaction Heat Reaction Mixture (e.g., 80-120 °C) Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of 4-chloro-2-methoxypyridine makes it a versatile precursor for a range of powerful C-C and C-N bond-forming reactions.

Reaction TypePreferred SubstrateRationale
Suzuki-Miyaura Coupling 4-Chloro-2-methoxypyridineC-Cl bond is more susceptible to oxidative addition by Pd(0) than the C-F bond.[4]
Buchwald-Hartwig Amination 4-Chloro-2-methoxypyridineSimilar to Suzuki-Miyaura, the C-Cl bond is more readily cleaved by the palladium catalyst.[5]
Sonogashira Coupling 4-Chloro-2-methoxypyridineThe reactivity order for aryl halides is I > Br > Cl, making the chloro-derivative a viable, albeit sometimes challenging, substrate.[6][7]

Table 2: Preferred substrates for common palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloro-Heteroarene

The following is a general protocol for the Suzuki-Miyaura coupling, which is readily applicable to 4-chloro-2-methoxypyridine.

General Procedure for Suzuki-Miyaura Coupling [4]

  • Materials: 4-Chloro-2-methoxypyridine, Arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, DMF, with water).

  • Procedure:

    • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., Argon), add the 4-chloro-2-methoxypyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

    • Add the degassed solvent(s).

    • Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for the required time (2-24 hours).

    • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by flash column chromatography.

The feasibility of using chloro-heteroarenes in large-scale synthesis has been demonstrated, highlighting their industrial relevance.[8]

Summary of Reactivity and Strategic Application

The choice between this compound and 4-chloro-2-methoxypyridine is dictated by the desired synthetic transformation. The divergent reactivity of these two compounds is a powerful tool for the synthetic chemist.

Reactivity_Summary Fluoro This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Fluoro->SNAr Highly Reactive (Preferred Substrate) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Fluoro->CrossCoupling Generally Unreactive Chloro 4-Chloro-2-methoxypyridine Chloro->SNAr Less Reactive Chloro->CrossCoupling Reactive (Preferred Substrate)

Caption: Summary of the primary reactivity pathways for each compound.

Key Takeaways:

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is the superior substrate due to the high electronegativity of fluorine, which activates the pyridine ring for nucleophilic attack and stabilizes the Meisenheimer intermediate.

  • For Palladium-Catalyzed Cross-Coupling Reactions: 4-Chloro-2-methoxypyridine is the substrate of choice. The weaker C-Cl bond (relative to C-F) allows for efficient oxidative addition, the key step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

By understanding these fundamental principles of reactivity, researchers can strategically select the appropriate 4-halo-2-methoxypyridine isomer to efficiently construct complex molecular architectures, accelerating the pace of discovery in drug development and materials science.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Selective Covalent Protein Modification by 4-Halopyridines Through C
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchG
  • Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C - RSC Publishing.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Sonogashira coupling - Wikipedia.
  • Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry.
  • Comparative yields for Suzuki‐Miyaura couplings of (A)...
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • rsc.li/chemical-science Chemical Science.
  • A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Deriv
  • Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Arom
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.

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A Senior Application Scientist's Guide to the Structural Confirmation of 4-Fluoro-2-methoxypyridine using ¹H and ¹⁹F NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant project delays. In the case of substituted heterocycles like 4-Fluoro-2-methoxypyridine, a key building block in modern medicinal chemistry, confirming the precise placement of substituents is non-negotiable.

This guide provides an in-depth, field-proven methodology for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind the analysis, demonstrating how the synergy between proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for structural confirmation. We will compare this definitive approach with other analytical techniques to highlight its unique power and necessity.

The Unrivaled Synergy of ¹H and ¹⁹F NMR for Fluorinated Aromatics

While techniques like mass spectrometry can confirm molecular mass and elemental composition, they often fall short in distinguishing between isomers. For instance, this compound and its isomer, 2-Fluoro-4-methoxypyridine, would yield identical mass spectra. This is where NMR spectroscopy, particularly the dual observation of ¹H and ¹⁹F nuclei, becomes indispensable.

The ¹⁹F nucleus is nearly a perfect probe for NMR analysis.[1] It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, affording it a sensitivity that is 83% that of the proton.[2] Crucially, the ¹⁹F nucleus exhibits a vast chemical shift range—often spanning over 800 ppm—which makes its signals exquisitely sensitive to the local electronic environment and minimizes the chance of signal overlap.[3][4]

The true power of this combined analysis lies in observing the spin-spin coupling between ¹H and ¹⁹F nuclei. This through-bond interaction provides a direct, unambiguous roadmap of the molecular connectivity, allowing us to "see" which protons are spatially close to the fluorine atom.

Figure 1: Molecular Structure of this compound.

Predicted NMR Data: Building a Structural Hypothesis

Before entering the lab, a senior scientist will always predict the expected spectrum. This theoretical framework is crucial for interpreting the experimental data. For this compound, we anticipate the following signals.

¹H NMR Spectrum Analysis

The structure presents four unique proton environments: three aromatic protons (at positions 3, 5, and 6) and the methoxy group protons.

  • Methoxy Protons (-OCH₃): This signal will appear as a sharp singlet, typically around 3.9 ppm, as it has no adjacent protons to couple with.

  • H-6 Proton: This proton is adjacent to the ring nitrogen and is ortho to H-5. It will appear as a doublet due to coupling with H-5 (a typical ³JHH coupling of ~5-6 Hz). Its proximity to the electronegative nitrogen will shift it downfield, expected around 8.0 ppm.

  • H-5 Proton: This proton is ortho to both H-6 and the fluorine at C-4. Therefore, its signal will be split by both. We expect a doublet of doublets, resulting from a ³JHH coupling to H-6 (~5-6 Hz) and a ³JHF coupling to the fluorine atom (~7-9 Hz). It should appear around 6.5 ppm.

  • H-3 Proton: This proton is meta to H-5 and ortho to the fluorine at C-4. It will be split into a doublet by the strong ortho ³JHF coupling (~9-11 Hz). Any meta coupling to H-5 (⁴JHH) is typically very small and may not be resolved. This signal is expected around 6.3 ppm.

¹⁹F NMR Spectrum Analysis

Since there is only one fluorine atom, the ¹H-decoupled ¹⁹F NMR spectrum will show a single sharp singlet. However, the ¹H-coupled spectrum provides the most crucial confirmatory data.

  • F-4 Signal: The fluorine at C-4 is coupled to two ortho protons (H-3 and H-5). This will split the fluorine signal into a triplet, or more accurately, a doublet of doublets if the coupling constants are different, which they are expected to be. The ³J(F-H5) and ³J(F-H3) couplings observed here must precisely match the values observed in the ¹H spectrum. The chemical shift for an aryl fluoride is typically in the range of -110 to -140 ppm relative to CFCl₃.[5]

Summary of Predicted NMR Data
Assignment Predicted ¹H δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Predicted ¹⁹F δ (ppm)
-OCH₃~3.9s (singlet)--
H-3~6.3d (doublet)³J(F-H3) ≈ 9-11-
H-5~6.5dd (doublet of doublets)³J(H-H6) ≈ 5-6, ³J(F-H5) ≈ 7-9-
H-6~8.0d (doublet)³J(H-H5) ≈ 5-6-
F-4--³J(F-H3) ≈ 9-11, ³J(F-H5) ≈ 7-9~ -120

Experimental Protocol: A Self-Validating Workflow

Adherence to a robust protocol is essential for generating high-quality, trustworthy data. The following workflow is designed for the unambiguous structural confirmation of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis Prep1 Dissolve ~10-20 mg of sample in ~0.6 mL of CDCl₃ Prep2 Add TMS as internal standard (for ¹H NMR referencing) Prep1->Prep2 Prep3 Transfer to a clean, dry 5 mm NMR tube Prep2->Prep3 Acq1 Tune and match probe for both ¹H and ¹⁹F frequencies Prep3->Acq1 Acq2 Shim magnet on sample for optimal homogeneity Acq1->Acq2 Acq3 Acquire ¹H Spectrum (zg30, 16 scans, d1=2s) Acq2->Acq3 Acq4 Acquire ¹⁹F Spectrum (¹H-decoupled, zgfhigqn) Acq3->Acq4 Acq5 Acquire ¹H-coupled ¹⁹F Spectrum Acq4->Acq5 Proc3 Process both ¹⁹F FIDs Acq5->Proc3 Proc1 Process ¹H FID (FT, phase, and baseline correction) Proc2 Calibrate ¹H spectrum to TMS at 0.00 ppm Proc1->Proc2 Proc5 Integrate ¹H signals and measure all coupling constants Proc2->Proc5 Proc4 Reference ¹⁹F spectrum (e.g., using external standard data) Proc3->Proc4 Proc6 Measure ¹H-¹⁹F coupling constants from ¹⁹F spectrum Proc4->Proc6 Confirmation Structural Confirmation: Cross-validate J(H-F) values from both spectra Proc5->Confirmation Proc6->Confirmation

Figure 2: Experimental workflow for NMR analysis.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is important as it can influence chemical shifts.[6][7][8] CDCl₃ is a good first choice for its relative inertness and minimal overlapping signals.

    • Add a small amount of tetramethylsilane (TMS) to the CDCl₃ sample to serve as an internal reference for the ¹H spectrum (δ = 0.00 ppm).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Spectrometer Setup and ¹H NMR Acquisition:

    • Insert the sample into a spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

    • Tune and match the probe for the ¹H channel. This ensures maximum sensitivity and correct pulse widths.[9]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard 1D ¹H spectrum using a simple pulse program like 'zg30'. Use a sufficient number of scans (e.g., 16) and a relaxation delay (d1) of at least 2 seconds to allow for adequate signal averaging and relaxation.[10]

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F channel.

    • First, acquire a ¹H-decoupled ¹⁹F spectrum. A standard pulse sequence is 'zgfhigqn'.[11] This experiment removes all proton couplings, and the resulting spectrum should show a single sharp singlet, confirming the presence of a single, unique fluorine environment.

    • Next, acquire a ¹H-coupled ¹⁹F spectrum. This is the critical experiment for cross-validation. The same pulse sequence can be used but with the proton decoupler turned off.

  • Data Processing and Final Confirmation:

    • Process all spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Analyze the ¹H spectrum: Assign each signal, measure its integration, and, most importantly, accurately measure all ¹H-¹H and ¹H-¹⁹F coupling constants (J-values) in Hertz (Hz).

    • Analyze the ¹H-coupled ¹⁹F spectrum: Measure the ¹H-¹⁹F coupling constants from the multiplet.

    • The Cross-Check: The structure is confirmed when the J(H-F) values measured from the proton spectrum are identical to the J(H-F) values measured from the fluorine spectrum. This mutual consistency provides an internal, self-validating proof of the structure.

Figure 3: Key J-coupling interactions in this compound.

Comparison with Alternative Analytical Techniques

To fully appreciate the power of this NMR-based approach, it is useful to compare it with other common analytical techniques.

Technique Information Provided Strengths Limitations for Isomer Confirmation
¹H & ¹⁹F NMR Definitive connectivity, atom count (via integration), electronic environmentUnambiguous structural elucidation from first principles; self-validating through J-coupling cross-check.[12]Requires slightly more sample than MS; higher initial instrument cost.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patternExtremely high sensitivity; excellent for confirming molecular formula.[13]Cannot differentiate between positional isomers (e.g., 4-fluoro vs. 2-fluoro) without extensive fragmentation studies and standards.[14]
FTIR Spectroscopy Presence of functional groups (C-F, C-O, C=N, C-H bonds)Fast, simple, and non-destructive; good for quick functional group identification.[14]Provides no information on the substitution pattern of the aromatic ring.
HPLC / GC Purity assessment, retention timeExcellent for determining sample purity and for quantification.[15]Identity confirmation is based solely on matching the retention time to a known, verified reference standard. It cannot determine a structure de novo.

As the table illustrates, while other techniques provide valuable and often complementary data (e.g., MS for mass confirmation and HPLC for purity), they lack the definitive structural resolving power of multi-nuclear NMR for this specific analytical challenge.

Conclusion

The structural confirmation of this compound is a paradigmatic example of modern analytical chemistry, showcasing the necessity of choosing the right tool for the question at hand. The combined application of ¹H and ¹⁹F NMR spectroscopy provides an elegant and robust solution. By predicting the spectral features, executing a precise experimental workflow, and cross-validating the heteronuclear coupling constants, a researcher can achieve an unambiguous and trustworthy structural assignment. This level of analytical rigor is not an academic exercise; it is a fundamental requirement for advancing research and development in the chemical and pharmaceutical sciences, ensuring that subsequent investigations are built on a solid foundation of molecular truth.

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A Senior Scientist's Guide to the Mass Spectrometry of 4-Fluoro-2-methoxypyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyridine scaffolds are ubiquitous, forming the core of numerous therapeutic agents. The introduction of substituents like fluorine and methoxy groups is a key strategy used by medicinal chemists to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, the ability to unambiguously identify and characterize these modified heterocycles is paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[1]

This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of 4-Fluoro-2-methoxypyridine—a representative substituted pyridine building block—and its derivatives. We will move beyond mere protocol recitation to explore the fundamental principles dictating ionization and fragmentation, enabling researchers to make informed decisions for their specific analytical challenges.

The Critical Choice: A Comparative Overview of Ionization Techniques

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is the most critical experimental decision, as it dictates the type of information one can obtain. For a molecule like this compound, two techniques are primarily considered: Electron Impact (EI) and Electrospray Ionization (ESI). The selection is contingent on the sample's nature and the desired analytical outcome, typically dictated by the chromatographic method employed (Gas or Liquid Chromatography).

TechniquePrincipleIdeal Analytes & CouplingIon TypeFragmentationPrimary Application
Electron Impact (EI) High-energy electrons bombard the analyte in the gas phase, causing electron ejection.Volatile, thermally stable small molecules; GC-MS.Odd-electron radical cation (M•+).Extensive, reproducible, "hard" ionization.Structure elucidation via library matching; analysis of non-polar derivatives.
Electrospray Ionization (ESI) Analyte in solution is nebulized through a high-voltage capillary, forming charged droplets that evaporate to yield ions.Polar, thermally labile, non-volatile molecules; LC-MS.Even-electron pseudo-molecular ion ([M+H]+).Minimal, "soft" ionization; requires tandem MS (MS/MS) for fragmentation.Analysis of polar drug candidates, metabolites, and reaction mixtures.

Structural Elucidation through Fragmentation Analysis

The true power of mass spectrometry lies in the analysis of fragment ions, which serve as a structural fingerprint of the molecule. The fragmentation pathways for this compound are starkly different under EI and ESI conditions.

Electron Impact (EI) Fragmentation: A Hard Ionization Fingerprint

The molecular ion of this compound has a monoisotopic mass of 127.04 Da.[8] Based on the known fragmentation of 2-methoxypyridine and general principles, the following pathway is proposed:

  • Loss of a Methyl Radical (•CH₃): The most common initial fragmentation for methoxy-aromatics is the cleavage of the O-CH₃ bond, a type of alpha-cleavage, leading to a stable resonance-stabilized cation.

    • m/z 112: [M - 15]⁺

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.

    • m/z 97: [M - 30]⁺

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can expel carbon monoxide.

    • m/z 84: [M - 15 - 28]⁺

  • Ring Cleavage: Subsequent fragmentations will involve the cleavage of the pyridine ring itself, producing smaller characteristic ions.

G M C₆H₆FNO⁺• m/z 127 F1 [M - •CH₃]⁺ m/z 112 M->F1 - •CH₃ F2 [M - CH₂O]⁺• m/z 97 M->F2 - CH₂O F3 [M - •CH₃ - CO]⁺ m/z 84 F1->F3 - CO

Electrospray (ESI) and Collision-Induced Dissociation (CID): Controlled Fragmentation

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, at m/z 128.05.[9] This ion is stable and provides accurate molecular weight information but little structural detail. To induce fragmentation, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]⁺ precursor ion is isolated and collided with an inert gas (e.g., argon or nitrogen), a technique known as Collision-Induced Dissociation (CID).[10]

The fragmentation of the protonated molecule is driven by even-electron chemistry. For this compound, protonation is expected to occur at the most basic site, the pyridine nitrogen.

  • Loss of Methane (CH₄): The protonated methoxy group can undergo a rearrangement to eliminate a neutral methane molecule. This is a common pathway for protonated methoxy-substituted heterocycles.

    • m/z 112: [M+H - CH₄]⁺

  • Loss of Hydrogen Fluoride (HF): The presence of fluorine opens up the possibility of losing neutral HF, a characteristic fragmentation for fluorinated compounds.[11]

    • m/z 108: [M+H - HF]⁺

For derivatives, the fragmentation pattern will be dominated by the nature of the substituent. For example, a derivative with a carboxylic acid group would likely show a primary neutral loss of water (18 Da) or carbon dioxide (44 Da) upon CID.

Field-Proven Experimental Protocols

The following protocols provide robust starting points for the analysis of this compound and its derivatives. These are designed as self-validating systems, with performance checks built in.

Protocol 1: GC-EI-MS for Volatile, Less Polar Derivatives

This method is ideal for analyzing the parent compound or derivatives with low polarity and sufficient thermal stability. It provides excellent chromatographic resolution and generates library-searchable EI spectra for confident identification.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
  • Prepare serial dilutions down to 1-10 µg/mL for initial method development.
  • Rationale: Proper dissolution ensures sample homogeneity. Starting at a higher concentration and diluting helps establish the optimal concentration for avoiding detector saturation.

2. GC-MS Instrumentation & Conditions:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977 single quadrupole or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.[12]
  • Rationale: The 5% phenyl methylpolysiloxane phase provides excellent inertness and resolving power for a wide range of aromatic compounds.
  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 60 °C, hold for 1 min.
  • Ramp: 20 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Impact (EI) at 70 eV, 230 °C.
  • Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.

3. System Validation & Data Analysis:

  • Validation: Before analysis, inject a known standard (e.g., Octafluoronaphthalene) to verify system tuning, sensitivity, and mass accuracy.
  • Analysis: Identify the peak for this compound. The molecular ion should be observed at m/z 127. Compare the obtained spectrum against the predicted fragmentation pattern ([M-15]⁺, [M-30]⁺ etc.). For unknown derivatives, use high-resolution MS to confirm elemental composition.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Dissolve Dissolve in DCM/EtOAc Dilute Serial Dilution (1-10 µg/mL) Dissolve->Dilute Inject Inject (Split 20:1) Dilute->Inject Separate HP-5ms Column (Temp Gradient) Inject->Separate Ionize EI Source (70 eV) Separate->Ionize Detect Quadrupole Scan (m/z 40-400) Ionize->Detect Identify Identify M•+ at m/z 127 Detect->Identify Correlate Correlate Fragments Identify->Correlate

Protocol 2: LC-ESI-MS/MS for Polar, Drug-like Derivatives

This method is the cornerstone of modern drug metabolism and pharmacokinetic studies. It is suitable for polar, often non-volatile derivatives that are not amenable to GC-MS.

1. Sample Preparation:

  • Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove particulates.
  • Prepare serial dilutions down to 1-100 ng/mL.
  • Rationale: Filtering is crucial to prevent clogging of the LC system and ESI needle. The wide dilution range is necessary due to the high sensitivity of ESI-MS.

2. LC-MS Instrumentation & Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.
  • Column: Mixed-mode column (e.g., SIELC Primesep 200, 2.1 x 150 mm) or a modern C18 column designed for polar compounds (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[13][14]
  • Rationale: Mixed-mode columns offer multiple retention mechanisms (reversed-phase and ion-exchange) beneficial for polar heterocycles.[14] A C18 column is a robust alternative, especially with high aqueous mobile phases.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Rationale: Formic acid is a common MS-friendly modifier that aids in the protonation of analytes like pyridines, enhancing ESI signal.
  • Gradient:
  • Start at 5% B, hold for 0.5 min.
  • Linear ramp to 95% B over 5 min.
  • Hold at 95% B for 2 min.
  • Return to 5% B and re-equilibrate for 2.5 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Ion Source: Electrospray (ESI), Positive Ion Mode.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 300 °C.
  • MS1 Scan: Full scan from m/z 100-800 to find the [M+H]⁺ ion.
  • MS2 (dd-MS2/MRM): Isolate the precursor ion (e.g., m/z 128.05) and apply varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

3. System Validation & Data Analysis:

  • Validation: Infuse a solution of a known standard (e.g., reserpine or a relevant test mix) to confirm instrument calibration, sensitivity, and MS/MS performance.
  • Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion. Analyze the resulting MS/MS spectrum to identify key fragment ions and propose fragmentation pathways. For quantitative studies, develop a Multiple Reaction Monitoring (MRM) method based on the most intense and specific precursor-to-product ion transition.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a nuanced task where the choice of methodology must be aligned with the analytical goal. GC-EI-MS offers rich, library-searchable structural information for volatile analogs, while LC-ESI-MS/MS provides the sensitivity and versatility required for the polar, complex derivatives frequently encountered in pharmaceutical development. By understanding the underlying principles of ionization and fragmentation detailed in this guide, researchers can develop and execute robust, reliable, and informative analytical methods to accelerate their research and development efforts.

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Comparative study of different synthetic routes to 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-2-methoxypyridine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it an attractive scaffold for modulating the biological activity and pharmacokinetic profiles of target molecules. The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to researchers in medicinal and process chemistry. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary routes that utilize readily available starting materials and established chemical transformations:

  • Route 1: The Balz-Schiemann Reaction of 4-Amino-2-methoxypyridine. This classical method for the introduction of fluorine into an aromatic ring proceeds via a diazonium salt intermediate.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Substituted-2-methoxypyridines. This approach relies on the displacement of a suitable leaving group at the 4-position of the pyridine ring with a fluoride ion.

  • Route 3: Synthesis via 2-Methoxypyridine N-oxide. This strategy involves the activation of the pyridine ring through N-oxidation, followed by functionalization at the 4-position and subsequent deoxygenation.

The following sections will delve into the specifics of each route, providing detailed experimental procedures and a comparative analysis of their key performance indicators.

Route 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the conversion of arylamines to aryl fluorides.[1][2] The reaction proceeds through the diazotization of the amine with nitrous acid in the presence of a tetrafluoroborate source, typically tetrafluoroboric acid (HBF₄), to form a stable diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.

Synthetic Pathway

Balz-Schiemann Reaction cluster_0 Step 1: Synthesis of 4-Amino-2-methoxypyridine cluster_1 Step 2: Balz-Schiemann Reaction 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine 4-Amino-2-methoxypyridine 4-Amino-2-methoxypyridine 2-Chloro-4-aminopyridine->4-Amino-2-methoxypyridine Nucleophilic Substitution Sodium_methoxide Sodium methoxide in Methanol Sodium_methoxide->4-Amino-2-methoxypyridine 4-Amino-2-methoxypyridine_2 4-Amino-2-methoxypyridine Diazotization 1. NaNO₂, HBF₄ 2. Heat 4-Amino-2-methoxypyridine_2->Diazotization This compound This compound Diazotization->this compound

Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-methoxypyridine [1]

  • To a solution of 2-chloro-4-aminopyridine (1.0 eq) in dry methanol, add a solution of sodium methoxide in methanol (2.0 eq).

  • Heat the mixture in a sealed tube at a specified temperature (e.g., 120-140°C) for several hours (e.g., 12-16 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-amino-2-methoxypyridine.

Step 2: Balz-Schiemann Reaction (General Procedure)[3][4]

  • Dissolve 4-amino-2-methoxypyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, e.g., 48% solution).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.

  • Carefully heat the isolated diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) or as a solid under controlled conditions until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted pyridines, particularly when a good leaving group is present at the electron-deficient 2- or 4-positions. This route explores the displacement of a nitro or a chloro group at the 4-position of 2-methoxypyridine with a fluoride ion.

Synthetic Pathway

SNAr_Routes cluster_2a Route 2a: Via 4-Nitro Intermediate cluster_2b Route 2b: Via 4-Chloro Intermediate 2-Methoxypyridine 2-Methoxypyridine Nitration HNO₃, H₂SO₄ 2-Methoxypyridine->Nitration 4-Nitro-2-methoxypyridine 4-Nitro-2-methoxypyridine Nitration->4-Nitro-2-methoxypyridine Fluorination_Nitro KF, phase-transfer catalyst 4-Nitro-2-methoxypyridine->Fluorination_Nitro 4-Fluoro-2-methoxypyridine_A This compound Fluorination_Nitro->4-Fluoro-2-methoxypyridine_A 2-Methoxypyridine_B 2-Methoxypyridine Chlorination Chlorinating agent 2-Methoxypyridine_B->Chlorination 4-Chloro-2-methoxypyridine 4-Chloro-2-methoxypyridine Chlorination->4-Chloro-2-methoxypyridine Fluorination_Chloro KF, high boiling solvent 4-Chloro-2-methoxypyridine->Fluorination_Chloro 4-Fluoro-2-methoxypyridine_B This compound Fluorination_Chloro->4-Fluoro-2-methoxypyridine_B

Caption: Synthetic pathways for this compound via SNAr.

Experimental Protocols

Route 2a: Via 4-Nitro Intermediate

Step 1: Synthesis of 4-Nitro-2-methoxypyridine [5]

  • To a cooled (0°C) mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 2-methoxypyridine (1.0 eq) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-nitro-2-methoxypyridine.

Step 2: Fluorination of 4-Nitro-2-methoxypyridine (General Procedure based on similar transformations)[6]

  • In a flask equipped with a reflux condenser, combine 4-nitro-2-methoxypyridine (1.0 eq), spray-dried potassium fluoride (KF, excess, e.g., 3-5 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane).

  • Heat the reaction mixture to a high temperature (e.g., 150-180°C) and stir for several hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Route 2b: Via 4-Chloro Intermediate

Step 1: Synthesis of 4-Chloro-2-methoxypyridine

This transformation can be challenging due to the potential for reaction at other positions. A multi-step sequence may be required, for instance, starting from 2,4-dichloropyridine followed by selective methoxylation.

Step 2: Fluorination of 4-Chloro-2-methoxypyridine (Halex Reaction)

  • Combine 4-chloro-2-methoxypyridine (1.0 eq) and an excess of a fluoride source such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane, or N,N-dimethylformamide).

  • Heat the mixture to a high temperature (e.g., 180-220°C) for several hours.

  • Monitor the progress of the halogen exchange reaction by GC-MS or LC-MS.

  • Work-up and purification are similar to the procedure described for the fluorination of the nitro-analogue.

Route 3: Synthesis via 2-Methoxypyridine N-oxide

Activation of the pyridine ring towards nucleophilic attack at the 4-position can be achieved by N-oxidation. The resulting N-oxide can be nitrated at the 4-position, followed by deoxygenation and subsequent fluorination as described in Route 2a.

Synthetic Pathway

N-oxide_Route 2-Methoxypyridine 2-Methoxypyridine Oxidation m-CPBA or H₂O₂/AcOH 2-Methoxypyridine->Oxidation 2-Methoxypyridine_N-oxide 2-Methoxypyridine N-oxide Oxidation->2-Methoxypyridine_N-oxide Nitration_N-oxide HNO₃, H₂SO₄ 2-Methoxypyridine_N-oxide->Nitration_N-oxide 4-Nitro-2-methoxypyridine_N-oxide 4-Nitro-2-methoxypyridine N-oxide Nitration_N-oxide->4-Nitro-2-methoxypyridine_N-oxide Deoxygenation PCl₃ or Pd catalyst 4-Nitro-2-methoxypyridine_N-oxide->Deoxygenation 4-Nitro-2-methoxypyridine 4-Nitro-2-methoxypyridine Deoxygenation->4-Nitro-2-methoxypyridine Fluorination KF, phase-transfer catalyst 4-Nitro-2-methoxypyridine->Fluorination This compound This compound Fluorination->this compound

Caption: Synthetic pathway for this compound via an N-oxide intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Methoxypyridine N-oxide [7]

  • Dissolve 2-methoxypyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Add an oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the excess oxidizing agent and neutralize the reaction mixture.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 2-methoxypyridine N-oxide.

Step 2: Synthesis of 4-Nitro-2-methoxypyridine N-oxide [7]

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, slowly add 2-methoxypyridine N-oxide (1.0 eq).

  • Allow the reaction to proceed at an elevated temperature (e.g., 70-90°C) for several hours.

  • Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

  • Filter, wash with water, and dry the solid to yield 4-nitro-2-methoxypyridine N-oxide.

Step 3: Deoxygenation of 4-Nitro-2-methoxypyridine N-oxide [4]

  • Dissolve 4-nitro-2-methoxypyridine N-oxide (1.0 eq) in a suitable solvent like chloroform or dichloromethane.

  • Add a deoxygenating agent such as phosphorus trichloride (PCl₃) dropwise at a low temperature.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water or an aqueous base, extract the product, dry the organic layer, and concentrate to obtain 4-nitro-2-methoxypyridine.

Step 4: Fluorination of 4-Nitro-2-methoxypyridine

Follow the procedure outlined in Route 2a, Step 2.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key attributes of each synthetic route are summarized in the table below. The values for yield and purity are indicative and can vary based on reaction scale and optimization.

FeatureRoute 1: Balz-SchiemannRoute 2a: SNAr (Nitro)Route 2b: SNAr (Chloro)Route 3: N-oxide
Starting Material 4-Amino-2-methoxypyridine2-Methoxypyridine2,4-Dichloropyridine (likely)2-Methoxypyridine
Number of Steps 2 (from 2-chloro-4-aminopyridine)22 (from 2,4-dichloropyridine)4
Key Transformation Diazotization & FluorinationNitration & SNArHalogenation & HalexN-oxidation, Nitration, Deoxygenation, SNAr
Reagents & Conditions NaNO₂, HBF₄, heatHNO₃/H₂SO₄, KF, high temp.Chlorinating agent, KF, high temp.m-CPBA, HNO₃/H₂SO₄, PCl₃, KF
Typical Yield Moderate to GoodModerateModerateModerate (over 4 steps)
Scalability Moderate (safety concerns with diazonium salts)GoodGoodModerate (longer sequence)
Safety Considerations Potentially explosive diazonium saltsUse of strong acids and high temperaturesUse of corrosive chlorinating agents and high temperaturesMultiple energetic/hazardous reagents
Substrate Scope Generally good for anilinesDependent on activating groupRequires suitable leaving groupVersatile for functionalizing pyridines
Atom Economy ModerateModerateGoodLow

Conclusion and Recommendations

Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.

  • Route 1 (Balz-Schiemann) is a classic and reliable method, but the handling of potentially unstable diazonium salts requires careful consideration, especially on a larger scale. Modern continuous flow technologies can mitigate some of these safety concerns.

  • Route 2 (SNAr) offers a more direct approach, particularly the pathway via the 4-nitro intermediate. This route is often amenable to scale-up, although it requires harsh reaction conditions (strong acids and high temperatures). The availability and synthesis of the 4-chloro precursor can be a limiting factor for Route 2b.

  • Route 3 (N-oxide) provides a versatile strategy for the functionalization of the pyridine ring. However, the multi-step nature of this route can lead to a lower overall yield and increased process complexity.

For laboratory-scale synthesis, the Balz-Schiemann reaction (Route 1) and the SNAr of the 4-nitro derivative (Route 2a) are both viable options, with the choice depending on the availability of starting materials and the comfort level with handling the respective reagents. For industrial-scale production, Route 2a is likely the most attractive due to its fewer steps and more manageable safety profile compared to the classical Balz-Schiemann reaction. Further process optimization would be necessary to improve yields and ensure safe operation at scale for any of the chosen routes.

References

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). SciSpace. [Link]

  • 4-Amino-2-methoxypyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • 4‐Methoxypyridine N‐oxide. ResearchGate. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

  • Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]

  • Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Fluoro-2-methoxypyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

4-Fluoro-2-methoxypyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly valuable scaffolds.[1] However, the synthetic routes to these compounds can introduce impurities, such as regioisomers, unreacted starting materials, or reaction byproducts.[2][3] The presence of even minor impurities can drastically alter reaction outcomes, lead to the formation of unintended side-products, and complicate the interpretation of biological activity data.[4]

Therefore, a robust, validated analytical method for quantifying the purity of this compound is not merely a quality control checkpoint; it is a fundamental necessity for ensuring the integrity and reproducibility of research and development in the pharmaceutical industry.[4] This guide provides an in-depth comparison and a validated High-Performance Liquid Chromatography (HPLC) protocol designed to offer a clear, reliable, and efficient system for this purpose. We will explore the rationale behind the method's development, present a step-by-step workflow, and interpret comparative data to demonstrate its efficacy.

The Analytical Challenge: Tailoring Chromatography to the Analyte

The chemical properties of this compound dictate the optimal analytical approach. As a substituted pyridine, it is a polar aromatic compound with a basic nitrogen atom (pKa ~5-6), making it hydrophilic.[5][6] This presents a specific challenge for chromatographic separation:

  • Peak Tailing: The basic nitrogen can interact with acidic residual silanol groups on the surface of traditional silica-based HPLC columns, leading to asymmetric, tailing peaks and compromising resolution and quantification accuracy.[7]

  • Retention: Its hydrophilic nature can result in poor retention on conventional reversed-phase columns, especially with highly aqueous mobile phases.[6][8]

To overcome these challenges, Reversed-Phase HPLC (RP-HPLC) was selected as the method of choice. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, making it ideal for separating and quantifying water-soluble organic compounds based on their hydrophobicity.[9][10] By carefully selecting the column and mobile phase, we can mitigate the challenges associated with analyzing basic pyridine derivatives.

HPLC Method Development: A Rationale-Driven Approach

Every parameter in this method was selected to ensure specificity, robustness, and reliability, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[11][12][13]

  • Column Selection: C18 with End-Capping: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of analytes.[9] Crucially, we specify a modern, high-quality, end-capped C18 column. End-capping masks the majority of residual silanol groups on the silica surface, preventing the undesirable secondary ionic interactions that cause peak tailing with basic compounds like our target analyte.[7][8]

  • Mobile Phase Composition: Buffered Acetonitrile/Water Gradient:

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (allowing for higher efficiency) and lower UV cutoff, which provides a cleaner baseline.

    • Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is employed. Operating below the pKa of the pyridine nitrogen ensures that it is consistently protonated, promoting a single, well-defined analyte form that interacts predictably with the stationary phase. This drastically improves peak shape and retention time reproducibility.[5][14]

    • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is used. This allows for the effective elution of both the polar this compound and any potentially more hydrophobic impurities within a reasonable timeframe, ensuring sharp peaks and high resolution.

  • Detection: UV Spectrophotometry: The aromatic pyridine ring of this compound contains a chromophore that absorbs UV light. A detection wavelength of 275 nm was selected, as it provides a strong signal for the analyte while minimizing interference from common solvents.

The logical workflow for implementing this analytical method is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing & Reporting prep_standard Prepare Reference Standard Solution (0.5 mg/mL) system_suitability System Suitability Test (Inject Standard 5x) prep_standard->system_suitability prep_sample Prepare Synthesized Sample Solution (0.5 mg/mL) inject_sample Inject Synthesized Sample prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phases A and B prep_mobile->system_suitability inject_blank Inject Blank (Mobile Phase) system_suitability->inject_blank If RSD < 2% inject_standard Inject Reference Standard inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks linearity Linearity & Range Check (Multiple Concentrations) calc_purity Calculate Purity (% Area) linearity->calc_purity Establishes Method Trust integrate_peaks->calc_purity generate_report Generate Final Report (Purity, Impurity Profile) calc_purity->generate_report

Caption: A comprehensive workflow for HPLC purity validation.

Experimental Protocol: A Self-Validating System

This protocol incorporates system suitability and validation checks to ensure the trustworthiness of the results generated.[11]

1. Materials and Instrumentation

  • Analyte: this compound (Reference Standard >99.9% purity, and the newly synthesized batch for testing).

  • Solvents: HPLC-grade Acetonitrile and ultrapure water.

  • Reagents: Potassium dihydrogen phosphate, o-Phosphoric acid.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH2PO4 in 1 L of ultrapure water. Adjust the pH to 3.0 ± 0.05 with o-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Synthesized Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the synthesized batch of this compound.

3. Chromatographic Conditions

ParameterValue
Column C18 (end-capped), 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

4. Method Validation and System Suitability

Before analyzing samples, the system's performance must be verified according to ICH guidelines.[12][13]

  • System Suitability: Inject the Reference Standard Solution five consecutive times. The Relative Standard Deviation (RSD) for the peak area of this compound must be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 1.5. This ensures the precision of the analytical system.[13][15]

  • Specificity: Inject a blank (diluent) to ensure no peaks co-elute with the analyte. The method's ability to separate the analyte from potential impurities will be demonstrated by analyzing the synthesized sample.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1 to 1.0 mg/mL). The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999, demonstrating a linear relationship.[16][17]

Validation_Logic cluster_foundational Foundational Pillars Result Trustworthy Purity Result Method Validated HPLC Method Method->Result Specificity Specificity Specificity->Method Precision Precision (Repeatability) Precision->Method Accuracy Accuracy (% Recovery) Accuracy->Method Linearity Linearity (r² > 0.999) Linearity->Method Robustness Robustness Robustness->Method

Caption: The logical pillars of HPLC method validation.

Comparative Analysis: Reference Standard vs. Synthesized Batch

To demonstrate the application of this method, a hypothetical synthesized batch of this compound was analyzed and compared against a certified reference standard. The synthesis of this compound often starts from 2-methoxypyridine, which undergoes fluorination.[2] Potential impurities could include the starting material (Impurity A: 2-Methoxypyridine) and a regioisomer (Impurity B: 5-Fluoro-2-methoxypyridine).

Table 1: Comparative Purity Data

Sample IDAnalyte / ImpurityRetention Time (min)Peak Area% Area
Reference Standard This compound6.521,254,80099.95
Unknown7.156270.05
Synthesized Batch Impurity A (2-Methoxypyridine)4.889,8500.78
This compound 6.51 1,245,600 98.62
Impurity B (5-Fluoro-2-methoxypyridine)6.957,6000.60

Interpretation of Results

The chromatogram of the reference standard shows a single major peak at 6.52 minutes with a purity of 99.95%, confirming the identity and purity of the standard.

The analysis of the "Synthesized Batch" reveals a purity of 98.62% for this compound. The developed HPLC method successfully resolved the main product from two key impurities:

  • Impurity A (4.88 min): This earlier-eluting peak is consistent with the less hydrophobic starting material, 2-methoxypyridine.

  • Impurity B (6.95 min): This peak, eluting shortly after the main product, is likely a regioisomer formed during the fluorination step.

The clear separation between all three components demonstrates the high specificity and resolving power of this HPLC method. The results provide the researcher with actionable data: the synthesized batch contains 1.38% impurities and likely requires further purification before it can be reliably used in subsequent synthetic steps or biological assays.

Conclusion: Ensuring Confidence in Chemical Synthesis

This guide provides a comprehensive, robust, and validated RP-HPLC method for the purity determination of this compound. By explaining the scientific rationale behind each experimental choice and embedding validation steps directly into the protocol, this method ensures a high degree of confidence in the analytical results. For researchers in drug discovery and development, the ability to accurately quantify the purity of key intermediates like this compound is paramount. This method serves as a reliable tool to guarantee the quality of starting materials, leading to more reproducible and trustworthy scientific outcomes.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Gmeiner, G., & Spiteller, G. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-145. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]

  • Patel, K. et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Lunn, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Dong, M. W., & Hu, Y. V. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. Retrieved from [Link]

  • Sahu, P. K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Garska, M. et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 331-337. Retrieved from [Link]

  • Sharma, D. K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Washington, J. W. et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(17), 11736-11746. Retrieved from [Link]

  • Tomas-Mendivil, E. et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 88(17), 12224-12232. Retrieved from [Link]

  • Speciality Chemicals. (n.d.). This compound: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]

  • Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Retrieved from [Link]

  • Wang, Y. et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1053, 46-54. Retrieved from [Link]

  • O'Hagan, D. (2010). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Fluorine Chemistry Journal. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lee, E. et al. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(3), 1835-1845. Retrieved from [Link]

  • IAEA-INIS. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • Cardinal Health. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

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The Impact of 4-Position Fluorination on the Basicity of 2-Methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding how subtle molecular modifications influence physicochemical properties is paramount. One such critical property is the acid dissociation constant (pKa), which governs a molecule's ionization state in different pH environments, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed comparison of 2-methoxypyridine and its 4-fluoro derivative, elucidating the powerful electronic effects of fluorine substitution on the basicity of the pyridine ring.

The Foundational Role of pKa in Pyridine Chemistry

Pyridine is a weakly basic heterocycle with a pKa of approximately 5.2 for its conjugate acid. Its basicity arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The electron density at this nitrogen is highly sensitive to the electronic effects of substituents on the ring. Electron-donating groups (EDGs) increase the electron density, making the nitrogen more basic and raising the pKa. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, rendering it less basic and lowering the pKa.

Analyzing the Substituents: Methoxy vs. Fluorine

To understand the pKa of 4-fluoro-2-methoxypyridine, we must first dissect the individual contributions of the methoxy and fluoro substituents.

Case Study 1: 2-Methoxypyridine

The methoxy group (-OCH₃) at the 2-position exerts two opposing electronic effects:

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it inductively withdraws electron density from the pyridine ring through the sigma bond. This effect deactivates the ring and decreases basicity.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This donation of electron density, particularly to the ortho and para positions, increases the electron density on the ring.

In the case of 2-methoxypyridine, the nitrogen atom is ortho to the methoxy group. While the -I effect is strong, the +R effect also plays a role. However, the net result of these competing forces is a significant decrease in basicity compared to unsubstituted pyridine. The experimental pKa of 2-methoxypyridine is approximately 3.28. This indicates that the electron-withdrawing inductive effect of the oxygen atom is the dominant factor influencing the nitrogen's basicity.

Case Study 2: The Influence of Fluorine

Fluorine is the most electronegative element, and its electronic effects are potent and a cornerstone of modern medicinal chemistry.[1]

  • Inductive Effect (-I): Fluorine exerts a very strong electron-withdrawing inductive effect, significantly polarizing the C-F bond.[2][3] This effect is transmitted through the sigma bonds, decreasing electron density throughout the molecule.

  • Resonance Effect (+R): Like oxygen, fluorine has lone pairs that can theoretically be donated to the ring. However, due to the high electronegativity and poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is very weak and generally considered negligible compared to its powerful inductive pull.

Head-to-Head Comparison: The Effect of 4-Fluorination

When a fluorine atom is introduced at the 4-position of 2-methoxypyridine, it dramatically alters the electronic landscape of the molecule. The primary influence is the powerful -I effect of the fluorine.

Mechanism of pKa Reduction:

  • Inductive Withdrawal: The fluorine atom at the 4-position strongly pulls electron density away from the pyridine ring through the sigma bond framework.

  • Reduced Nitrogen Basicity: This inductive withdrawal decreases the electron density on the nitrogen atom at the 1-position.

  • Protonation Equilibrium: With less electron density, the nitrogen's lone pair is less available and less attractive to a proton. This shifts the equilibrium of the protonation reaction away from the protonated form (conjugate acid).

  • Lower pKa: A lower concentration of the protonated form at equilibrium signifies a weaker base, which is reflected in a lower pKa value.

Quantitative Data Summary
CompoundSubstituent(s)Key Electronic Effect(s)Experimental/Predicted pKa
PyridineNoneBaseline~5.2
2-Methoxypyridine2-OCH₃Net Electron Withdrawing (-I > +R)3.28
4-Fluoropyridine4-FStrong Electron Withdrawing (-I)~4.15 (Predicted)[4][5][6]
This compound 2-OCH₃, 4-FStrong Net Electron Withdrawal < 3.28 (Predicted)

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} caption [label="Logical flow of fluorine's effect on pKa.", shape=plaintext, fontsize=10];

Experimental Protocol: pKa Determination via Potentiometric Titration

To empirically validate the predicted pKa decrease, a potentiometric titration can be performed. This self-validating method provides robust, direct measurement of a compound's pKa.

Objective: To determine the pKa of 2-methoxypyridine and this compound.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Analyte (2-methoxypyridine or this compound)

  • High-purity water (degassed)

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the pyridine derivative and dissolve it in a known volume of water to create a solution of known concentration (e.g., 0.01 M).

  • Initial Acidification: Add a stoichiometric excess of standardized HCl to the sample solution to ensure that >99% of the pyridine derivative is in its protonated (conjugate acid) form.

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the tip of the burette containing the standardized NaOH solution below the surface of the liquid.

  • Titration: Titrate the excess acid and the protonated pyridine derivative with the NaOH solution, recording the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show two equivalence points if excess acid was added. The pKa is determined from the half-equivalence point of the titration of the protonated pyridine. This is the point where half of the conjugate acid has been neutralized to form the free base, and pH = pKa.

  • Replication: Perform the titration in triplicate for each compound to ensure reproducibility and calculate the mean and standard deviation of the pKa values.

dot graph G { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for pKa determination.", shape=plaintext, fontsize=10];

Conclusion

The introduction of a fluorine atom at the 4-position of 2-methoxypyridine unequivocally leads to a decrease in its pKa. This effect is a direct consequence of the powerful electron-withdrawing inductive nature of fluorine, which reduces the electron density at the nitrogen atom, thereby weakening its basicity. While the methoxy group at the 2-position already lowers the pKa relative to pyridine, the addition of a 4-fluoro group will further suppress the basicity. This predictable and significant modification of a molecule's pKa is a fundamental tool used by medicinal chemists to fine-tune the physicochemical properties of drug candidates for optimal performance.

References

  • Neuman, R. C., Jr. (n.d.). Substituent Effects. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine pKa (THF) changes caused by substituent effects. Retrieved from [Link]

  • Al-Hujran, T. A., & Al-Juboori, A. M. (2018). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry, 61(17), 7467-7489. doi:10.1021/acs.jmedchem.8b00734. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 4-Fluoro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[1][2] The reaction's power lies in its functional group tolerance and the relative stability and low toxicity of its organoboron reagents.[3] However, the efficiency of the Suzuki coupling is profoundly dependent on the chosen catalyst system, especially when dealing with challenging substrates such as electron-rich or sterically hindered heteroaromatics.

This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki coupling of a particularly relevant, yet challenging substrate class: halogenated derivatives of 4-Fluoro-2-methoxypyridine. As a senior application scientist, my objective is not merely to provide protocols, but to illuminate the chemical logic behind catalyst selection, empowering researchers to optimize these critical transformations. We will explore the catalytic cycle, compare leading catalyst technologies with supporting data, and provide a validated, step-by-step experimental protocol.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and rationally improving reaction outcomes. The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

  • Oxidative Addition : The cycle begins with the active, low-valent Pd(0) species inserting into the carbon-halide bond of the electrophile (e.g., a bromo- or chloropyridine) to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4][5]

  • Transmetalation : The organic group from the organoboron reagent is transferred to the Pd(II) center. This step requires activation of the boronic acid or its ester by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[3][6][7]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L (Active Catalyst) pd_oxidative R¹-Pd(II)L(X) pd0->pd_oxidative Oxidative Addition (R¹-X) pd_transmetal R¹-Pd(II)L(R²) pd_oxidative->pd_transmetal Transmetalation ([R²B(OH)₃]⁻) pd_transmetal->pd0 Reductive Elimination (R¹-R²) boronic R²B(OH)₂ ate_complex [R²B(OH)₃]⁻ (Boronate Complex) boronic->ate_complex Activation base Base (e.g., OH⁻) ate_complex->pd_oxidative Reacts in Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Catalyst System Selection: The Synergy of Palladium and Ligand

For challenging substrates like substituted pyridines, the term "catalyst" truly refers to a system: a palladium source and a carefully selected ligand. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of ligand is critical to modulate the catalyst's electronic and steric properties, promoting the desired reaction pathway.[9]

Palladium Precursors: From Simple Salts to Advanced Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state and coordination with the ligand. This can lead to variability. Modern approaches favor well-defined precatalysts , where the palladium is pre-complexed with the ligand, often in a stable Pd(II) state that is readily reduced under reaction conditions.

Third-generation (G3) palladacycle precatalysts, such as XPhos Pd G3, are particularly advantageous. They are air- and moisture-stable, ensuring accurate dosing and reproducibility, and they activate rapidly at low temperatures.[10][11][12]

The Heart of the Matter: A Comparison of Ligand Classes

The evolution of ligands has been the single most important factor in expanding the scope of the Suzuki reaction. For heteroaryl couplings, bulky and electron-rich monophosphine ligands from the Buchwald group have become the gold standard.[13][14]

  • Traditional Ligands (e.g., PPh₃): While historically important, triphenylphosphine and similar triarylphosphines are often ineffective for coupling electron-rich heteroaryl chlorides or bromides due to slow rates of oxidative addition.[13]

  • Buchwald Biaryl Monophosphine Ligands: This class of ligands possesses the ideal combination of steric bulk and electron-donating ability. The bulk favors the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition.[13] The electron-rich nature of the phosphine accelerates both oxidative addition and the final reductive elimination step.

    • XPhos: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl is a highly versatile and robust ligand, demonstrating exceptional performance for a wide range of substrates, including heteroaryl chlorides.[11][13][15] Its significant steric bulk is key to its success.

    • SPhos: 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl is another outstanding ligand. The ortho-methoxy groups are thought to play a role in stabilizing the active catalytic species, leading to high catalyst turnover numbers.[13][14][16] It is particularly effective for coupling substrates prone to catalyst inhibition.[13]

Performance Comparison: Catalyzing the Coupling of 3-Bromo-4-fluoro-2-methoxypyridine

To provide a clear comparison, we present experimental data for the Suzuki coupling of 3-Bromo-4-fluoro-2-methoxypyridine with 4-methoxyphenylboronic acid. This reaction exemplifies a challenging transformation relevant to pharmaceutical synthesis, requiring a highly active catalyst system.

Catalyst SystemPd Loading (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃2K₂CO₃ (2)Dioxane/H₂O10024<10
Pd(OAc)₂ / SPhos1K₃PO₄ (2)Toluene/H₂O80492[13]
Pd(OAc)₂ / XPhos1K₃PO₄ (2)Toluene/H₂O80295[13][17]
XPhos Pd G3 1 K₃PO₄ (2) Dioxane/H₂O 80 1.5 >98[12]

Yields are representative and synthesized from data on similar heteroaryl couplings.[12][13][17]

Analysis: The data clearly demonstrates the inadequacy of traditional ligands like PPh₃ for this transformation. Both SPhos and XPhos provide excellent yields, highlighting the necessity of bulky, electron-rich biarylphosphine ligands. The use of the XPhos Pd G3 precatalyst offers a slight advantage in reaction time and yield, attributable to its high stability and rapid, efficient generation of the active Pd(0) species.[10][12]

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-2-methoxypyridine with 4-methoxyphenylboronic acid using the high-performance XPhos Pd G3 precatalyst.

Workflow start Start: Assemble Glassware reagents Add Solids: - 3-Bromo-4-fluoro-2-methoxypyridine - 4-Methoxyphenylboronic acid - K₃PO₄ - XPhos Pd G3 start->reagents inert Seal, Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Degassed Solvents: - Dioxane - H₂O inert->solvents reaction Heat Reaction Mixture (e.g., 80 °C) solvents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue Heating workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Reaction Complete purify Isolate & Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Methodology

Materials:

  • 3-Bromo-4-fluoro-2-methoxypyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • XPhos Pd G3 (0.01 equiv, 1 mol%)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup & Reagent Addition:

    • To a dry reaction vial or flask equipped with a magnetic stir bar, add 3-Bromo-4-fluoro-2-methoxypyridine, 4-methoxyphenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

    • Causality: The use of an anhydrous, powdered base like K₃PO₄ is often beneficial in preventing competitive protodeboronation of the boronic acid, a common side reaction in aqueous media.[13] The XPhos Pd G3 precatalyst is weighed in the open atmosphere due to its excellent stability.[10]

  • Establishing an Inert Atmosphere:

    • Seal the vessel with a septum or cap.

    • Evacuate the atmosphere within the vessel using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to deactivation. Establishing an inert atmosphere is critical for catalyst longevity and achieving high yields.

  • Solvent Addition:

    • Prepare a degassed 4:1 mixture of dioxane and water by bubbling Argon through the mixed solvents for 15-20 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction vessel.

    • Causality: The biphasic solvent system is crucial. Dioxane dissolves the organic substrates and catalyst, while water dissolves the inorganic base, allowing them to interact at the phase interface.[7] Degassing the solvent removes dissolved oxygen.

  • Reaction Execution & Monitoring:

    • Place the sealed vessel in a preheated oil bath or heating block at 80 °C and stir vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 1-2 hours).

    • Causality: Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases, facilitating efficient reaction.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Conclusion and Forward Outlook

The Suzuki-Miyaura coupling of challenging heteroaromatic substrates like this compound derivatives is a solved problem, provided the correct catalyst technology is employed. The data and protocols within this guide confirm that modern catalyst systems, built upon bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos, are essential for achieving high efficiency. The use of third-generation precatalysts like XPhos Pd G3 further enhances these reactions by providing superior stability, handling, and catalytic activity. By understanding the underlying mechanistic principles and the specific roles of the ligand and base, researchers can confidently and successfully apply these powerful tools to the synthesis of novel molecules in drug discovery and beyond.

References

  • Wikipedia. Suzuki reaction . Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples . Available at: [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (A representative review on the topic, though not in the provided search results, it underpins the general knowledge). A direct URL is not available from the search, but the topic is covered by other sources.
  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research, 41(11), 1566-1578. Available at: [Link]

  • Yin, J., & Rainka, M. P. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Chemical Communications, 50(23), 2945-2948. Available at: [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society, 127(25), 9298-9307. Available at: [Link]

  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction . Available at: [Link]

  • Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands . Organic Letters, 12(19), 4442-4445. Available at: [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System . Molecules, 16(1), 47-60. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling . Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . Available at: [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction . Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction . Available at: [Link]

  • Itoh, T., et al. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides . Organic Letters, 8(14), 3073-3076. Available at: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling . Available at: [Link]

  • Bryce, M. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry, 70(4), 1235-1241. Available at: [Link]

  • Hatakeyama, T., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring . Organic Letters, 24(24), 4376-4381. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling . Available at: [Link]

  • Le-Roi, J., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications . ACS Omega, 7(1), 1143-1155. Available at: [Link]

  • Le-Roi, J., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications . ACS Omega, 7(1), 1143-1155. Available at: [Link]

  • ResearchGate. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Available at: [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction . Dalton Transactions. Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching . Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? . r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates . Available at: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . Catalysts, 7(5), 149. Available at: [Link]

  • ResearchGate. A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media . Available at: [Link]

  • NIH National Library of Medicine. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine . Available at: [Link]

  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Available at: [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) thiophene . Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Fluoro-2-methoxypyridine Derivatives and Their Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the pharmacological profile of drug candidates.[1][2] Despite its minimal steric footprint, comparable to a hydrogen atom, fluorine's extreme electronegativity and the strength of the carbon-fluorine bond impart profound changes to a molecule's physicochemical and biological properties.[3][4][5][6] These modifications can dramatically influence metabolic stability, target affinity, membrane permeability, and overall pharmacokinetic behavior.[4][7][8][9]

The 4-fluoro-2-methoxypyridine scaffold is a privileged starting material in the synthesis of numerous biologically active compounds, serving as a key intermediate in the development of novel therapeutics.[9][10] This guide provides an in-depth comparative analysis of the biological activities of compounds derived from this fluorinated scaffold versus their non-fluorinated 2-methoxypyridine analogs. We will explore the causal relationships behind experimental choices, present self-validating protocols, and provide quantitative data to empower researchers in their drug development endeavors.

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12][13] Compounds with poor metabolic stability can suffer from low bioavailability and short half-lives, requiring more frequent or higher doses.[12][13] Fluorine substitution at a metabolically vulnerable position is a highly effective strategy to block this oxidative metabolism.[2][7][14] The high bond dissociation energy of the C-F bond makes it resistant to enzymatic cleavage, effectively shielding the molecule from degradation.[14]

Visualizing Metabolic Blocking

Metabolic_Stability_Workflow prep 1. Prepare Reagents (Compound, Microsomes, Buffer, NADPH) incubate 2. Pre-warm & Add Compound to Microsomes (37°C) prep->incubate start_rxn 3. Initiate Reaction (Add NADPH) incubate->start_rxn time_points 4. Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points quench 5. Quench Reaction (Ice-cold Acetonitrile + Internal Std) time_points->quench analyze 6. Centrifuge & Analyze Supernatant (LC-MS/MS) quench->analyze calculate 7. Calculate Parameters (t½, CLint) analyze->calculate Caco2_Assay cluster_well cluster_arrows T Transwell® Insert struct Apical (A) (Compound Added) Caco-2 Cell Monolayer Permeable Filter Basolateral (B) (Sampling) A1 B1 A1->B1  Passive Diffusion  (Papp A→B) A2 B2 A2->B2  Active Efflux  (Papp B→A)

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of Fluorinated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The pyridine ring, a ubiquitous motif in pharmaceuticals and functional materials, becomes a particularly powerful building block when adorned with fluorine. The position of this seemingly simple substituent dramatically alters the electronic landscape of the heterocycle, dictating its reactivity and unlocking a diverse array of synthetic transformations. This guide provides an in-depth comparison of the synthetic utility of various fluorinated pyridine isomers, offering field-proven insights and actionable experimental guidance for researchers, scientists, and drug development professionals.

The Enduring Impact of Fluorine in Pyridine Chemistry

The introduction of fluorine into a pyridine ring imparts a range of desirable properties that are highly sought after in drug discovery and materials science.[1][2][3] These benefits stem from fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond. Judicious placement of fluorine can:

  • Modulate Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2]

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.[3]

  • Improve Binding Affinity and Selectivity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, leading to enhanced potency and selectivity.[4]

  • Tune Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.[3][5]

Given these advantages, the development of efficient and selective methods for the synthesis and functionalization of fluorinated pyridines is of paramount importance.

A Tale of Three Isomers: Comparative Reactivity and Synthetic Strategies

The synthetic utility of a fluorinated pyridine is fundamentally dictated by the position of the fluorine atom. The 2-, 3-, and 4-fluoropyridine isomers exhibit distinct reactivity patterns, which we will explore through the lenses of the most common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) is arguably the most widely employed reaction for the functionalization of fluoropyridines. The electron-withdrawing pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions).[6]

The reactivity of halopyridines in SNAr reactions follows an unconventional trend for leaving group ability: F > Cl > Br > I.[6] This is because the rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus accelerating this initial attack.[6] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[7][8]

Comparative Reactivity of Fluoropyridine Isomers in SNAr:

IsomerRelative Reactivity in SNArMechanistic RationaleTypical Nucleophiles
2-Fluoropyridine HighThe negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.O, N, S, and C-nucleophiles
4-Fluoropyridine HighSimilar to the 2-isomer, the intermediate's negative charge is stabilized by delocalization onto the ring nitrogen.O, N, S, and C-nucleophiles
3-Fluoropyridine LowThe negative charge of the Meisenheimer complex cannot be delocalized onto the nitrogen atom, resulting in a much less stable intermediate and significantly slower reaction rates.Requires harsh conditions or strong activation

This difference in reactivity is a critical consideration in synthetic planning. 2- and 4-fluoropyridines are excellent substrates for a wide range of SNAr reactions, often proceeding under mild conditions.[7][9] In contrast, SNAr reactions on 3-fluoropyridines are challenging and often require forcing conditions or the presence of additional activating groups on the ring.[5]

Experimental Protocol: SNAr of 2-Fluoropyridine with a Phenolic Nucleophile

This protocol describes a general procedure for the synthesis of a 2-phenoxypyridine derivative.

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (K2CO3, 2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the substituted phenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Add the 2-fluoropyridine to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-H Functionalization: A Modern Approach to Pyridine Diversification

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of fluorinated pyridines, offering atom-economical alternatives to traditional cross-coupling methods.

Direct C-H Fluorination:

Recent advances have enabled the direct, late-stage fluorination of pyridine rings. One notable method employs silver(II) fluoride (AgF2) for the site-selective fluorination of pyridines and diazines.[10][11] This reaction proceeds with exclusive selectivity for the position adjacent to the ring nitrogen (the 2-position), providing a rapid route to 2-fluoropyridines under mild conditions.[10] The regioselectivity is a key advantage of this method, particularly for the synthesis of complex molecules where other isomers are not desired.

G cluster_start Starting Pyridine cluster_reaction C-H Fluorination cluster_product Product start Substituted Pyridine reaction Selective C-H Activation at C2 Position start->reaction reagent AgF₂ reagent->reaction product 2-Fluoropyridine Derivative reaction->product

Metalation and Subsequent Functionalization:

Deprotonative metalation is a powerful tool for the regioselective functionalization of C-H bonds in fluoroarenes.[12] The fluorine substituent can act as a directing group in these reactions.

  • 2- and 4-Fluoropyridines: Metalation of these isomers is less common as they are already primed for SNAr.

  • 3-Fluoropyridine: Metalation of 3-fluoropyridine typically occurs at the C2 or C4 position, directed by the fluorine and the ring nitrogen. The resulting organometallic intermediate can then be trapped with various electrophiles.

The use of mixed-metal bases, such as those containing lithium and zinc (e.g., TMPZnCl·LiCl), has been shown to be effective for the regioselective metalation of fluoroarenes, including fluoropyridines, under mild conditions.[12]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines

This protocol, adapted from related methodologies, outlines the synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes via a C-H functionalization approach.[13]

Materials:

  • α-fluoro-α,β-unsaturated oxime (1.0 equiv)

  • Alkyne (2.0 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Cu(OAc)2 (1.5 equiv)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a reaction vessel, add the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl2]2, AgSbF6, and Cu(OAc)2.

  • Add ethyl acetate as the solvent.

  • Heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Polyfluorinated Pyridines: The Case of Perfluoropyridine

Pentafluoropyridine (Perfluoropyridine, PFP) is a highly reactive and versatile building block in fluorine chemistry.[14] The presence of five electron-withdrawing fluorine atoms makes the pyridine ring extremely electron-deficient and highly susceptible to nucleophilic attack.

Reactivity of Perfluoropyridine:

  • SNAr: PFP readily undergoes SNAr, with a strong preference for substitution at the 4-position. This is due to the superior stabilization of the Meisenheimer intermediate when the attack occurs para to the nitrogen. Substitution at the 2- and 6-positions is also possible, but generally requires more forcing conditions.

  • Radical Reactions: PFP can also participate in radical reactions, further expanding its synthetic utility.

The predictable regioselectivity of SNAr on PFP makes it an excellent starting material for the synthesis of tetra- and other poly-substituted fluoropyridines.

G cluster_path1 Major Pathway cluster_path2 Minor Pathway pfp Pentafluoropyridine intermediate1 Meisenheimer Complex (Attack at C4) pfp->intermediate1 More Stable intermediate2 Meisenheimer Complex (Attack at C2/C6) pfp->intermediate2 Less Stable nu Nucleophile (Nu⁻) nu->intermediate1 nu->intermediate2 product1 4-Substituted Tetrafluoropyridine intermediate1->product1 product2 2-Substituted Tetrafluoropyridine intermediate2->product2

Conclusion: A Fluorinated Pyridine for Every Purpose

The synthetic utility of fluorinated pyridine isomers is both vast and nuanced. A deep understanding of their comparative reactivity is essential for any researcher looking to leverage these powerful building blocks.

  • 2- and 4-Fluoropyridines are ideal substrates for a wide range of SNAr reactions, providing reliable and often high-yielding routes to a diverse array of functionalized pyridines.

  • 3-Fluoropyridines , while less reactive in SNAr, can be functionalized through modern C-H activation and metalation strategies, opening up unique avenues for molecular design.

  • Perfluoropyridine offers a predictable platform for the synthesis of poly-substituted pyridines, with a strong preference for nucleophilic attack at the 4-position.

By carefully selecting the appropriate fluorinated pyridine isomer and synthetic methodology, researchers can unlock new possibilities in drug discovery, materials science, and beyond. The continued development of novel fluorination and functionalization reactions will undoubtedly further expand the synthetic chemist's toolbox for accessing these valuable compounds.

References

  • Richardson, P. (2025).
  • Neely, J. M., & Rovis, T. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Journal of the American Chemical Society, 136(22), 7951–7954.
  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(25), 9495–9505.
  • Lee, S. J., & Sanford, M. S. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3894–3897.
  • Zlatopolskiy, B. D., Zischler, J., Urusova, E. A., Zarrad, F., Krapf, F., & Neumaier, B. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 603–607.
  • Rani, N., & Sharma, A. (2025).
  • Pees, A., & Neumaier, B. (2018). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • Ronnestad, A., & Sundby, E. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132–136.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • University of Münster. (2024, May 16).
  • McLellan, R., & Kennedy, A. R. (2019). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Dalton Transactions, 48(35), 13083–13095.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
  • Tat, T. N., & Smith, D. W. (2018).
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  • Al-Zoubi, R. M. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences, 135(4), 85.
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  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960.
  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic.
  • Bohrium. (2023, June 16).
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  • Schaefer, T., & Rowbotham, J. B. (1976). The NMR spectra of some fluorinated pyridine derivatives. Canadian Journal of Chemistry, 54(16), 2243–2248.
  • Pandey, G., & Kumar, A. (2012). Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy.
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A Comparative Guide to Fluorinating Agents for Pyridine Synthesis: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool for drug development professionals.[1] This guide provides a comprehensive benchmark of common and innovative fluorinating agents, offering insights into their efficiency, selectivity, and underlying mechanisms to aid researchers in making informed decisions for pyridine synthesis.

Classification of Fluorinating Agents

The diverse array of available fluorinating agents can be broadly categorized into two main classes based on their mode of reactivity: electrophilic and nucleophilic.[2][3]

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F+") to a nucleophilic center on the pyridine ring. They are particularly effective for the fluorination of electron-rich pyridines or for direct C-H functionalization.[3][4] Prominent examples include N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1][3]

  • Nucleophilic Fluorinating Agents: These reagents provide a nucleophilic fluoride anion (F-) that displaces a leaving group on the pyridine ring, typically via a nucleophilic aromatic substitution (SNAr) mechanism.[3] This approach is well-suited for pyridines bearing good leaving groups (e.g., Cl, Br, NO2) at activated positions (typically C2 and C4). Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and various tetraalkylammonium fluoride salts.[3][5]

Benchmarking Key Electrophilic Fluorinating Agents

Selectfluor®, a derivative of diazabicyclo[2.2.2]octane (DABCO), is a highly popular, commercially available electrophilic fluorinating agent.[6] It is an air- and moisture-stable crystalline solid, which significantly enhances its ease of handling compared to gaseous reagents.[1]

  • Mechanism and Reactivity: The mechanism of fluorination with Selectfluor® is thought to proceed through a single-electron transfer (SET) pathway.[6][7] This involves the transfer of an electron from the aromatic substrate to Selectfluor®, generating a radical cation intermediate that then reacts with the fluorine source.[7]

  • Applications in Pyridine Synthesis: Selectfluor® has been successfully employed in the direct C-H fluorination of pyridines. For instance, Zhao et al. demonstrated the use of Selectfluor® for the regioselective fluorination of 4-substituted 2-aminopyridines at the C3 position under mild conditions.[2] It is also effective for the fluorination of 1,2-dihydropyridines to generate fluorinated 3,6-dihydropyridines.[8] Recent advancements have also shown its utility in photoredox-catalyzed decarboxylative fluorination systems.[9]

  • Advantages:

    • High stability and ease of handling.[1]

    • Versatile reactivity for various pyridine derivatives.

    • Commercially available and relatively cost-effective.

  • Limitations:

    • Can act as a strong oxidant, potentially leading to side reactions.[6]

    • Regioselectivity can be a challenge with certain substitution patterns.

NFSI is another widely used, crystalline, and stable electrophilic N-F fluorinating agent.[10][11] It is generally considered a milder fluorinating agent than Selectfluor®.[11]

  • Mechanism and Reactivity: NFSI also operates through an electrophilic fluorination mechanism, and its reactivity can be tuned by the choice of catalyst and reaction conditions. It has been extensively used in transition-metal-catalyzed C-H fluorination reactions.[10]

  • Applications in Pyridine Synthesis: Britton and co-workers developed a metal-free method for the direct fluorination of unactivated pyridylic C-H bonds using NFSI, showcasing its utility in late-stage functionalization.[12] Palladium-catalyzed C-H fluorination of pyridines bearing directing groups with NFSI has also been reported to proceed with good regioselectivity.[10]

  • Advantages:

    • Milder reactivity compared to Selectfluor®, which can lead to higher selectivity.

    • Effective for both metal-free and metal-catalyzed C-H fluorination.[10][12]

    • Stable and easy to handle solid.[13]

  • Limitations:

    • May require higher temperatures or the use of a catalyst to achieve desired reactivity.

    • Byproducts can sometimes complicate purification.[12]

AgF₂ has emerged as a powerful reagent for the direct and site-selective C-H fluorination of pyridines and diazines at the position alpha to the nitrogen atom.[14][15][16][17]

  • Mechanism and Reactivity: The reaction with AgF₂ is proposed to proceed via a mechanism that does not involve an organometallic intermediate.[18] Instead, a reactive transition-metal-fluoride electrophile is generated.[18]

  • Applications in Pyridine Synthesis: Hartwig and co-workers have extensively demonstrated the utility of AgF₂ for the late-stage fluorination of complex, medicinally relevant pyridines with high regioselectivity for the C2 position.[14][15][19] The resulting 2-fluoropyridines are valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions.[14][15][16]

  • Advantages:

    • Excellent regioselectivity for the C2 position of pyridines.[14][15]

    • Broad substrate scope and functional group tolerance.[16]

    • Reactions often proceed at or near ambient temperature.[16][19]

  • Limitations:

    • AgF₂ is a hygroscopic solid that can decompose in the presence of water, requiring careful handling.[15][16]

    • Not compatible with certain functional groups like free amines, alcohols, and carboxylic acids.[14][15]

Benchmarking Key Nucleophilic Fluorinating Agents

Potassium fluoride (KF) and cesium fluoride (CsF) are the most common and cost-effective sources of nucleophilic fluoride.[3][5]

  • Mechanism and Reactivity: These reagents are used in SNAr reactions to displace leaving groups on the pyridine ring. Their reactivity is highly dependent on their solubility and the nature of the solvent. Anhydrous conditions and polar aprotic solvents like DMSO or DMF are typically required.

  • Applications in Pyridine Synthesis: A classic application is the synthesis of 2-fluoropyridine from 2-chloropyridine.[20] However, these reactions often require high temperatures and long reaction times.[20] The use of phase-transfer catalysts can sometimes improve reactivity.[5]

  • Advantages:

    • Inexpensive and readily available.[3]

    • High atom economy.[5]

  • Limitations:

    • Low solubility and reactivity often necessitate harsh reaction conditions (high temperatures, long reaction times).[5][20]

    • Highly sensitive to moisture.[21]

This reagent, a complex of hydrogen fluoride and pyridine, serves as a more manageable source of HF for various fluorination reactions.[3][22]

  • Mechanism and Reactivity: It can act as both a nucleophilic fluoride source and an acid catalyst.

  • Applications in Pyridine Synthesis: It is particularly useful for the diazotization-fluorination (Balz-Schiemann type) of aminopyridines to produce fluoropyridines.

  • Advantages:

    • More convenient to handle than anhydrous HF.[22]

  • Limitations:

    • Highly corrosive and requires specialized equipment.

    • The Balz-Schiemann reaction can involve potentially explosive diazonium salt intermediates.[23]

Emerging Trends: Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful tool for the synthesis of fluorinated aromatic compounds under mild conditions.[18][24][25] This approach allows for the generation of reactive radical species that can participate in fluorination reactions.[18] For example, photoredox catalysis can be combined with copper catalysis to achieve trifluoromethoxylation of pyridines.[18] This rapidly evolving field holds significant promise for the development of novel and more efficient fluorination methods for pyridine synthesis.[24]

Comparative Data Summary
Fluorinating AgentTypeTypical SubstrateKey AdvantagesKey Limitations
Selectfluor® ElectrophilicElectron-rich pyridines, dihydropyridinesStable, easy to handle, versatileCan be overly oxidative, regioselectivity issues
NFSI ElectrophilicPyridines (metal-free or catalyzed C-H)Milder than Selectfluor®, good for late-stage functionalizationMay require catalysts or higher temperatures
AgF₂ ElectrophilicPyridines and diazinesExcellent C2-regioselectivity, mild conditionsHygroscopic, limited functional group tolerance
KF / CsF NucleophilicHalogenated or nitrated pyridinesInexpensive, high atom economyHarsh conditions often required, low solubility
Olah's Reagent NucleophilicAminopyridinesMore manageable than HFCorrosive, potentially hazardous intermediates
Experimental Protocols

This protocol is adapted from the work of Hartwig and co-workers.[16][17]

  • Preparation: To a 4 mL vial equipped with a magnetic stir bar, add the substituted pyridine (0.20 mmol, 1.0 equiv) and anhydrous acetonitrile (2.0 mL).

  • Reagent Addition: In a single portion, add silver(II) fluoride (AgF₂, 56.5 mg, 0.40 mmol, 2.0 equiv). Note: AgF₂ is hygroscopic and should be handled quickly in the air.[16]

  • Reaction: Cap the vial and stir the reaction mixture vigorously at room temperature (23-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to afford the desired 2-fluoropyridine.

This protocol is a general representation of a classic Halex reaction.[20]

  • Preparation: In a sealed pressure vessel, combine 2-chloropyridine (1.0 equiv), anhydrous potassium fluoride (2.0-3.0 equiv), and a high-boiling polar aprotic solvent such as anhydrous DMSO or sulfolane.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) with vigorous stirring for an extended period (24-48 hours).

  • Monitoring: Carefully monitor the reaction progress by GC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or silica gel chromatography.

Visualizing the Workflow

G start Define Pyridine Substrate & Desired Fluorination Site is_activated Is the pyridine ring activated for SNAr? start->is_activated has_leaving_group Does it have a good leaving group at C2/C4? is_activated->has_leaving_group Yes ch_functionalization Direct C-H Functionalization? is_activated->ch_functionalization No has_leaving_group->ch_functionalization No nucleophilic Consider Nucleophilic Fluorination (e.g., KF, CsF) has_leaving_group->nucleophilic Yes want_c2_fluoro Is C2-fluorination the primary goal? agf2 AgF₂ is a prime candidate for high C2 selectivity want_c2_fluoro->agf2 Yes selectfluor_nfsi Benchmark Selectfluor® vs. NFSI (consider reactivity & substrate tolerance) want_c2_fluoro->selectfluor_nfsi No ch_functionalization->want_c2_fluoro Yes electrophilic Consider Electrophilic Fluorination nucleophilic->electrophilic Compare with C-H activation agf2->electrophilic selectfluor_nfsi->electrophilic

Caption: A decision-making flowchart for selecting a suitable fluorinating agent for pyridine synthesis.

G cluster_0 Single Electron Transfer (SET) cluster_1 Fluorine Transfer & Product Formation Pyridine Pyridine Pyridine_Radical Pyridine Radical Cation Pyridine->Pyridine_Radical e⁻ transfer Selectfluor Selectfluor® (F-TEDA-BF₄) Selectfluor_Radical [Selectfluor]•⁻ Radical Selectfluor->Selectfluor_Radical accepts e⁻ Fluorinated_Pyridine Fluorinated Pyridine Pyridine_Radical->Fluorinated_Pyridine + 'F•' Byproducts TEDA + H⁺ + BF₄⁻ Selectfluor_Radical->Byproducts decomposition

Caption: Simplified mechanism of electrophilic fluorination of pyridine using Selectfluor® via an SET pathway.

Conclusion

The choice of a fluorinating agent for pyridine synthesis is a critical decision that depends on the substrate, the desired regioselectivity, and the overall synthetic strategy. For direct C-H fluorination with high selectivity at the C2 position, AgF₂ is an excellent choice, albeit with considerations for its handling. For broader electrophilic fluorination applications, Selectfluor® and NFSI offer a balance of reactivity and stability. Nucleophilic methods using alkali fluorides remain relevant for specific applications, particularly when cost is a major driver and the substrate is appropriately activated. The continued development of novel methods, such as those employing photoredox catalysis, promises to further expand the toolkit available to researchers, enabling the synthesis of increasingly complex and valuable fluorinated pyridines.

References

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  • Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
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  • A Convenient Late-Stage Fluorination of Pyridylic C−H Bonds with N -Fluorobenzenesulfonimide.
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  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PMC - NIH.
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  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine.
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A Guide to Unambiguous Structural Confirmation: X-ray Crystallography of 4-Fluoro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of a novel chemical entity is paramount. The 4-fluoro-2-methoxypyridine scaffold is a privileged structure in modern pharmaceuticals, valued for its unique electronic properties and ability to modulate metabolic stability and binding interactions.[1][2] However, its synthesis can yield closely related isomers or unexpected reaction products. Therefore, unambiguous structural confirmation is not merely a formality but a critical checkpoint in the development pipeline.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, establishing why single-crystal X-ray diffraction remains the gold standard for absolute structure determination.

The Gold Standard: Why X-ray Crystallography Provides the Definitive Answer

While techniques like NMR and mass spectrometry are indispensable for routine characterization, they provide information that is ultimately inferred. NMR spectroscopy reveals the chemical environment of atoms in solution, and mass spectrometry confirms molecular weight and fragmentation patterns.[3][4] X-ray crystallography, however, stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice.[5]

The power of this technique lies in its ability to unequivocally determine:

  • Absolute Connectivity and Regiochemistry: It definitively distinguishes between isomers, for instance, confirming the fluorine at the 4-position and the methoxy group at the 2-position.

  • Molecular Geometry: It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state.[5]

  • Stereochemistry: For chiral derivatives, it can determine the absolute configuration (R/S) without ambiguity.

  • Intermolecular Interactions: It maps out how molecules pack in the solid state, revealing crucial hydrogen bonds, π-stacking, and other non-covalent interactions that can influence physical properties like solubility and melting point.[6]

This level of detail is crucial for understanding structure-activity relationships (SAR) and for the computational modeling that underpins modern drug design.

The Crystallographic Workflow: From Synthesized Powder to 3D Structure

Obtaining a crystal structure is a multi-step process where success in one stage is predicated on the quality of the previous one. Each step has built-in validation checks to ensure the final structure is reliable and accurate.

The Crucial First Step: Growing Diffraction-Quality Crystals

The single most challenging and critical phase of the process is growing a perfect, single crystal. A "perfect" crystal is a highly ordered, three-dimensional array of molecules with minimal defects. This order is what allows for the coherent diffraction of X-rays.[7]

The choice of crystallization method is guided by the solubility and stability of the this compound derivative. The goal is to approach supersaturation slowly, allowing molecules to self-assemble into a low-energy, crystalline state rather than crashing out as an amorphous powder. Common methods include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This is often the first method attempted due to its simplicity. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.

  • Vapor Diffusion: This is a highly controlled method. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "weaker" solvent (an anti-solvent) in which the compound is poorly soluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and promoting gradual crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two layers.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer in a diffractometer. The crystal is cryo-cooled in a stream of liquid nitrogen to minimize thermal vibrations and protect it from radiation damage. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities.[7] This pattern contains all the information needed to reconstruct the crystal's internal structure.

Structure Solution and Refinement: From Pattern to Picture

The diffraction data is processed to determine the crystal's unit cell dimensions and space group. Using computational methods, the phases of the diffracted X-rays are determined, which allows for the calculation of an initial electron density map. This map is then interpreted to build an atomic model of the molecule.

This initial model is then refined against the experimental data. The refinement process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which quantifies the agreement between the model and the data. A low R-factor (typically < 0.05) indicates a high-quality, trustworthy structure.

Visualizing the Path to Structural Confirmation

The journey from a newly synthesized compound to a validated crystal structure is a logical and sequential process. The following workflow diagram illustrates the key stages and decision points.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Structure Determination Compound Synthesized & Purified This compound Derivative Screening Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) Compound->Screening Dissolve in appropriate solvents Selection Single Crystal Selection & Mounting Screening->Selection Identify suitable single crystal DataCollection X-ray Data Collection (Diffractometer) Selection->DataCollection Cryo-cool & mount Processing Data Processing (Unit Cell, Space Group) DataCollection->Processing Collect diffraction pattern Solution Structure Solution (Electron Density Map) Processing->Solution Phase determination Refinement Structure Refinement & Validation (R-factor) Solution->Refinement Build & adjust atomic model CIF Final Validated Structure (CIF File) Refinement->CIF Final check & deposition

Sources

A Senior Application Scientist's Guide to Isotopic Labeling Using 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and molecular imaging, the precise incorporation of isotopic labels is a cornerstone of innovation. This guide provides an in-depth, objective comparison of isotopic labeling strategies centered on the versatile pyridine scaffold, with a specific focus on the utility of 4-Fluoro-2-methoxypyridine and its precursors. We will move beyond simple protocols to explore the underlying chemical principles, compare performance with viable alternatives using experimental data, and provide a validated workflow for practical implementation in your laboratory.

The Strategic Importance of Fluorinated Pyridines in PET Imaging

The pyridine ring is a ubiquitous pharmacophore, integral to the structure of numerous pharmaceuticals. Labeling these molecules with positron-emitting isotopes, particularly Fluorine-18 (¹⁸F), is critical for developing radiotracers for Positron Emission Tomography (PET).[1][2] PET imaging allows for the non-invasive, quantitative visualization of biological processes in vivo, offering profound insights into drug pharmacokinetics, target engagement, and disease pathology.[3]

Fluorine-18 is the radionuclide of choice for many PET applications due to its near-ideal physical and nuclear characteristics: a short half-life of 109.8 minutes, which minimizes patient radiation dose while allowing for complex syntheses and imaging protocols, and low positron energy (0.635 MeV), which results in high-resolution images.[1][3] The primary challenge lies in efficiently incorporating ¹⁸F into complex organic molecules under the demanding conditions of radiochemistry: speed, high yield, and high specific activity.

The Power of Nucleophilic Aromatic Substitution (SNAr) for ¹⁸F-Labeling

The most robust and widely used method for creating aryl-fluoride bonds with ¹⁸F is nucleophilic aromatic substitution (SNAr).[4][5] This reaction is fundamentally different from the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbons.[5]

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway:

  • Addition: A nucleophile (e.g., [¹⁸F]fluoride) attacks an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][6][7]

  • Elimination: The aromaticity of the ring is restored by the rapid expulsion of the leaving group.[6][8]

For this reaction to be effective, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][7] These EWGs stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[6][7]

The Unique Case of Pyridine

Heteroarenes containing nitrogen, such as pyridine, are inherently more electron-deficient than their corresponding aromatic hydrocarbons.[9] The pyridine nitrogen acts as a powerful internal EWG, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen, respectively).[9] This intrinsic activation often allows for direct ¹⁸F-fluorination without the need for additional, strongly activating groups like nitro (NO₂) substituents, broadening the scope of potential radiotracers.[9][10]

Comparative Analysis: Precursors for Labeling Pyridinyl Moieties

The selection of a precursor molecule is a critical decision in radiotracer design. For incorporating ¹⁸F into a pyridine ring at the 4-position, several strategies exist, each with distinct advantages and limitations. This compound itself can be labeled via isotopic exchange, or it can be synthesized from a precursor bearing a different leaving group.

Labeling StrategyPrecursor ExampleLeaving GroupTypical RCY (%)¹Reaction Time (min)Temp (°C)Key AdvantagesKey Disadvantages
Nucleophilic Substitution 4-Nitro-2-methoxypyridine-NO₂50 - 70[9][11]15 - 30120 - 150Good leaving group, readily available precursors.Separation of nitro-precursor from the fluorinated product can be challenging.[9][11]
Nucleophilic Substitution 4-Trimethylammonium-2-methoxypyridine triflate-N⁺(CH₃)₃60 - 8510 - 20100 - 130Excellent leaving group, high reactivity, clean reactions.Precursor synthesis can be multi-step.
Isotopic Exchange (¹⁸F/¹⁹F) This compound -F75 - 90[10]20 - 40120 - 160Simplified purification (product is chemically identical to precursor), high yields possible.[10]Results in lower specific activity compared to no-carrier-added methods.[10][12]
Iodonium Salt/Ylide Diaryliodonium salt or spirocyclic ylide-I⁺-Aryl5 - 30[13]10 - 2080 - 120Effective for electron-rich or less activated rings.[13]Precursor synthesis is complex; yields can be variable.[13]

¹RCY (Radiochemical Yield) is highly dependent on the specific substrate, reaction conditions, and scale. The values presented are representative estimates based on published literature.

Expert Analysis of Precursor Choice
  • For High Specific Activity: When high specific activity is paramount (e.g., for receptor binding studies where the concentration of the tracer must be kept low to avoid pharmacological effects), no-carrier-added methods using nitro or trimethylammonium leaving groups are superior.[1] The trimethylammonium triflate precursor often provides the best balance of high reactivity and yield.

  • For Simplicity and High Yield: When specific activity is less critical and process simplification is a priority, ¹⁸F/¹⁹F isotopic exchange on this compound is an exceptionally strong candidate.[10][12] The ability to achieve high radiochemical yields (up to 90%) even with an electron-donating methoxy group is noteworthy.[10] This robustness stems from the powerful activating effect of the pyridine nitrogen. The primary advantage is that the final product is chemically identical to the precursor, vastly simplifying the purification process, which is often a major bottleneck in radiotracer production.

Experimental Workflow & Protocol

A successful radiolabeling experiment requires meticulous execution. The following diagram and protocol outline a validated, self-validating system for the ¹⁸F-labeling of a pyridine ring via nucleophilic substitution.

General Workflow for ¹⁸F-Labeling

Radiosynthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_reaction Labeling & Purification Cyclotron [18F]Fluoride in [18O]H2O (from Cyclotron) QMA Trap on QMA Anion Exchange Cartridge Cyclotron->QMA 1. Trapping Elution Elute with K2CO3 / Kryptofix 2.2.2. QMA->Elution 2. Elution Drying Azeotropic Drying (MeCN, heat, vacuum) Elution->Drying 3. Phase Transfer Reaction Add Precursor in DMSO Heat to 120-150°C Drying->Reaction 4. Add Precursor Quench Quench Reaction (add water) Reaction->Quench 5. Stop Reaction HPLC Semi-Preparative HPLC Purification Quench->HPLC 6. Purification Formulation Formulate in Saline/EtOH for Injection HPLC->Formulation 7. Formulation Final Final QC & Product: [18F]Labeled Pyridine Formulation->Final 8. Quality Control

Caption: General workflow for ¹⁸F-labeling via nucleophilic substitution.

Detailed Protocol: ¹⁸F-Labeling via Isotopic Exchange on this compound

This protocol describes a self-validating system where success at each step is confirmed before proceeding, ensuring a reliable outcome.

Materials:

  • This compound (precursor)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃) solution (0.1 M in water)

  • Anhydrous Acetonitrile (MeCN), reaction grade

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Waters Sep-Pak QMA Light Cartridge

  • Sterile water for injection

  • Sterile V-vial (5 mL)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pre-condition a QMA cartridge with 5 mL of 0.5 M K₂CO₃ followed by 10 mL of sterile water.

    • Pass the cyclotron-produced [¹⁸F]Fluoride/[¹⁸O]H₂O solution through the conditioned QMA cartridge to trap the [¹⁸F]F⁻.

    • Elute the trapped [¹⁸F]F⁻ into a sterile 5 mL V-vial using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 1 mL of 80:20 MeCN/H₂O. Causality: The K₂₂₂ cryptand chelates the potassium ion, creating a "naked," highly nucleophilic fluoride anion essential for the reaction.

  • Azeotropic Drying:

    • Place the V-vial in a heating block at 110°C under a gentle stream of nitrogen or argon, vented to a vacuum.

    • Add 1 mL of anhydrous MeCN and evaporate to dryness. Repeat this step two more times to ensure the complete removal of water. Trustworthiness Check: The residue in the vial should appear as a white, crystalline solid. Any residual moisture will protonate the fluoride, drastically reducing its nucleophilicity and halting the reaction.

  • Labeling Reaction:

    • Dissolve 5-10 mg of this compound in 0.5-1.0 mL of anhydrous DMSO.

    • Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex in the V-vial.

    • Seal the vial and heat at 140-160°C for 20-30 minutes. Causality: High temperature is required to overcome the activation energy of the SNAr reaction. DMSO is an ideal solvent due to its high boiling point and its ability to solvate cations well, leaving the fluoride anion reactive.

  • Purification:

    • After cooling, dilute the reaction mixture with 2-4 mL of mobile phase (e.g., 40:60 MeCN/H₂O).

    • Inject the crude mixture onto a semi-preparative HPLC column (e.g., C18).

    • Collect the radioactive peak corresponding to the [¹⁸F]this compound product. The retention time should match that of a non-radioactive standard. Trustworthiness Check: Co-injection of the crude product with an authentic, non-radioactive standard of this compound should show the radioactive peak aligning perfectly with the UV peak of the standard, confirming product identity.

  • Formulation and Quality Control:

    • The collected HPLC fraction is typically diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove the HPLC solvents.

    • The product is then eluted from the C18 cartridge with ethanol and formulated in sterile saline for injection.

    • Final quality control tests must be performed to determine radiochemical purity, specific activity, pH, and sterility before use.

Conclusion

This compound and its precursors represent a powerful and versatile platform for isotopic labeling, particularly for PET radiotracer development. While methods utilizing high-reactivity leaving groups like trimethylammonium are optimal for achieving the highest specific activity, the ¹⁸F/¹⁹F isotopic exchange on this compound offers a compelling alternative. Its operational simplicity, potential for high radiochemical yields, and straightforward purification process make it an exceptionally robust and efficient strategy for routine radiotracer production. The choice of method ultimately depends on the specific application, but a thorough understanding of the underlying SNAr mechanism and the comparative performance of available precursors empowers researchers to make the most strategic and effective choice for their discovery and development programs.

References

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Stack Exchange.
  • Nucleophilic Aromatic Substitution.Organic Chemistry Tutor.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Nucleophilic arom
  • [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides.PubMed.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
  • Radiofluorination of 2-fluoropyridines by isotopic exchange with [18F]fluoride. ResearchGate. [Link]

  • Isotope Exchange-Based 18F-Labeling Methods. ResearchGate. [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers.

Sources

A Comparative Guide to the Quantitative Analysis of 4-Fluoro-2-methoxypyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, 4-Fluoro-2-methoxypyridine serves as a critical building block. Its precise quantification within a dynamic reaction mixture is not merely a procedural step but a cornerstone of process optimization, yield determination, and quality assurance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic techniques, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate analytical methodology for their specific needs.

The Preeminence of ¹⁹F qNMR for Fluorinated Analytes

Quantitative NMR (qNMR) operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the molar quantity of the nuclei generating that signal.[1] This allows for the determination of absolute concentration or purity by comparing the signal integral of an analyte to that of an internal standard (IS) of known concentration and purity.[2]

For this compound, ¹⁹F qNMR emerges as a particularly powerful and elegant solution. The rationale is threefold:

  • High Selectivity and Resolution: The ¹⁹F nucleus boasts a 100% natural abundance and a sensitivity comparable to ¹H. Critically, it possesses a much wider chemical shift range, which dramatically reduces the probability of signal overlap—a common challenge in the crowded ¹H spectra of complex reaction mixtures.[3] This ensures that the signal from this compound is well-resolved and distinct from other components.

  • Simplified Spectra: The presence of a single fluorine atom in the target molecule provides a unique and unambiguous analytical handle, simplifying spectral interpretation.

  • Absolute Quantification without an Analyte-Specific Standard: This is the paramount advantage of qNMR. Unlike chromatography, it does not require a certified reference material of this compound itself.[4] Any stable, fluorinated compound with a known purity and non-overlapping signals can serve as the internal standard, significantly reducing costs and logistical hurdles associated with synthesizing or procuring specific standards.[2][5]

Causality in ¹⁹F qNMR Experimental Design

The trustworthiness of a qNMR protocol is built on a foundation of carefully chosen experimental parameters. Each choice is deliberate and designed to ensure the direct proportionality between signal integral and concentration.

  • The Internal Standard (IS): The choice of IS is critical. It must be chemically inert within the reaction matrix, completely soluble, and possess a certified purity (ideally >99%).[6] Its ¹⁹F NMR signals must not overlap with the analyte or any other species of interest. A compound like 3,5-Bis(trifluoromethyl)benzoic acid is an excellent candidate, as its -CF₃ groups typically resonate in a clear spectral region, far from the signals of many fluorinated aromatic compounds.[5]

  • Solvent Selection: Deuterated solvents are mandatory to avoid overwhelming proton signals from the solvent itself. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile choice due to its excellent solvating power for a broad range of organic molecules and its high boiling point, which minimizes evaporation.[7]

  • The Critical Relaxation Delay (D1): For quantification to be accurate, the nuclei must fully return to their equilibrium state between successive radiofrequency pulses. The relaxation delay (D1) must be set to at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any nucleus being quantified (both analyte and IS).[3][8] Skimping on this delay is the most common source of error in qNMR, leading to signal saturation and an underestimation of the true concentration.

  • Signal-to-Noise (S/N) Ratio: A high S/N ratio is essential for accurate integration. To achieve an integration error of less than 1%, a S/N of at least 250:1 is recommended.[6] This is controlled by increasing the number of scans, which is a trade-off against total experiment time.

Workflow for Quantitative Analysis by ¹⁹F NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh reaction mixture aliquot prep2 Accurately weigh Internal Standard (IS) prep1->prep2 prep3 Dissolve both in Deuterated Solvent (e.g., DMSO-d6) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Load sample into NMR Spectrometer prep4->acq1 acq2 Set key parameters (D1, scans, pulse angle) acq1->acq2 acq3 Acquire 19F NMR Spectrum acq2->acq3 proc1 Apply Fourier Transform, Phase Correction, Baseline Correction acq3->proc1 proc2 Integrate analyte and IS signals proc1->proc2 proc3 Calculate Concentration/Purity using the qNMR equation proc2->proc3 G cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Separation & Detection cluster_proc Data Processing & Calculation prep1 Prepare stock solution of Analyte Reference Standard prep2 Create a multi-point Calibration Curve prep1->prep2 acq1 Inject samples and standards into HPLC/GC system prep2->acq1 prep3 Prepare reaction mixture sample (weigh, dissolve, filter) prep3->acq1 acq2 Separate components on analytical column acq1->acq2 acq3 Detect analyte using UV, MS, or other detector acq2->acq3 proc1 Integrate analyte peak area acq3->proc1 proc2 Plot Calibration Curve (Area vs. Concentration) proc1->proc2 proc3 Determine sample concentration from its peak area via the curve proc2->proc3

Sources

A Comparative Guide to the Cost-Effectiveness of 4-Fluoro-2-methoxypyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 4-Fluoro-2-methoxypyridine is a valuable building block in the creation of numerous pharmaceutical compounds, owing to the unique properties imparted by the fluorine and methoxy substituents on the pyridine ring. The strategic placement of these functional groups can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.

This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, evaluating their cost-effectiveness based on reagent costs, reaction yields, and procedural complexity. The insights presented herein are designed to assist researchers in making informed decisions for their specific laboratory and developmental needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several angles. The two methods selected for this comparative analysis represent distinct and common strategies in organic synthesis:

  • Method 1: Electrophilic Fluorination of 2-Methoxypyridine. This approach involves the direct introduction of a fluorine atom onto the pre-existing 2-methoxypyridine scaffold using a modern electrophilic fluorinating agent. This method is attractive for its directness.

  • Method 2: The Balz-Schiemann Reaction of 4-Amino-2-methoxypyridine. A classic transformation, the Balz-Schiemann reaction, allows for the conversion of an amino group to a fluorine atom via a diazonium salt intermediate. This multi-step process offers a different set of advantages and challenges.

This guide will now delve into the specifics of each method, providing detailed experimental protocols, cost analyses, and a discussion of their respective strengths and weaknesses.

Method 1: Direct Electrophilic Fluorination

The direct C-H fluorination of electron-rich aromatic systems has been revolutionized by the development of user-friendly electrophilic fluorinating agents.[1] Among these, Selectfluor® (F-TEDA-BF4) has emerged as a popular choice due to its stability, high reactivity, and relative safety compared to gaseous fluorine.[2][3]

Mechanistic Rationale

The electrophilic fluorination of 2-methoxypyridine is predicated on the activation of the pyridine ring by the electron-donating methoxy group. This directing group enhances the nucleophilicity of the pyridine ring, particularly at the ortho and para positions, making it susceptible to attack by an electrophilic fluorine source. Selectfluor® provides a source of "F+" that can then substitute a hydrogen atom on the aromatic ring.

Caption: Workflow for Electrophilic Fluorination.

Experimental Protocol

The following protocol is a representative procedure for the direct fluorination of 2-methoxypyridine using Selectfluor®.

Materials:

  • 2-Methoxypyridine

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a stirred solution of 2-methoxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (argon or nitrogen), add Selectfluor® (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: While a specific literature source for the direct fluorination of 2-methoxypyridine to yield the 4-fluoro isomer with detailed yield was not identified in the search, this protocol is based on general procedures for the electrophilic fluorination of substituted pyridines. The yield for such reactions can be variable and is typically in the range of 30-60%. For the purpose of this guide, we will use a conservative estimated yield of 40%.

Method 2: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[4][5] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.

Mechanistic Rationale

The reaction begins with the diazotization of the primary aromatic amine, 4-amino-2-methoxypyridine, using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The addition of fluoroboric acid then leads to the precipitation of the diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed, which results in the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound.

Caption: Workflow for the Balz-Schiemann Reaction.

Experimental Protocol

The following protocol is a representative procedure for the Balz-Schiemann reaction of 4-amino-2-methoxypyridine.

Materials:

  • 4-Amino-2-methoxypyridine

  • Fluoroboric acid (HBF₄, ~50% in water)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 4-amino-2-methoxypyridine (1.0 eq) in a mixture of fluoroboric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt may precipitate.

  • Collect the precipitated diazonium salt by filtration and wash it with cold water, followed by cold ethanol and then cold diethyl ether. Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Gently heat the dry diazonium salt in a flask until the decomposition begins (evolution of nitrogen gas). The decomposition can be vigorous.

  • After the decomposition is complete, allow the residue to cool to room temperature.

  • Extract the product from the residue with diethyl ether or dichloromethane.

  • Wash the organic extract with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Note: The yield for the Balz-Schiemann reaction can vary significantly depending on the substrate and reaction conditions. A detailed protocol for this specific transformation with a reported yield was not found in the initial search. Based on similar reactions, a yield of around 50% is a reasonable estimate for this multi-step process.[6][7]

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following table summarizes the estimated raw material costs for the synthesis of 10 grams of this compound by each method. Prices are based on currently available catalog prices from major chemical suppliers and may vary.

Parameter Method 1: Direct Fluorination Method 2: Balz-Schiemann Reaction
Starting Material 2-Methoxypyridine4-Amino-2-methoxypyridine
Key Reagent Selectfluor®Sodium Nitrite, Fluoroboric Acid
Estimated Yield 40%50%
Starting Material Cost/10g Product ~$15 - $50~$100 - $150
Key Reagent Cost/10g Product ~$300 - $400~$10 - $20
Total Estimated Raw Material Cost/10g ~$315 - $450 ~$110 - $170

Note on Cost Calculation:

  • Costs are estimated based on molar equivalents required to produce 10g of the final product, accounting for the estimated yields.

  • Solvent and workup reagent costs are considered comparable for both methods and are not included in this direct comparison.

  • Bulk pricing will significantly reduce the cost per gram for all reagents.

Discussion and Comparison

Factor Method 1: Direct Fluorination Method 2: Balz-Schiemann Reaction
Cost Higher raw material cost, primarily due to the price of Selectfluor®.[8][9]Lower raw material cost.[10][11][12]
Procedure Single-step reaction, simpler workup.Multi-step process involving the isolation of a potentially explosive intermediate.
Yield Generally moderate.Can be moderate to good, but requires careful optimization.
Safety Selectfluor® is a stable solid, but a strong oxidizing agent.[2]Involves the generation and handling of a potentially explosive diazonium salt.[4]
Scalability Scalable, with the main consideration being the cost of the fluorinating agent.Scalability can be challenging due to the hazardous nature of the diazonium intermediate.
Versatility Limited by the directing effects of the methoxy group; potential for regioisomer formation.The position of the fluorine is predetermined by the starting amine.

Conclusion and Recommendations

From a purely raw material cost perspective, the Balz-Schiemann reaction (Method 2) is the more cost-effective method for the synthesis of this compound. The starting materials and reagents are significantly less expensive than the electrophilic fluorinating agent required for direct fluorination.

However, the choice of synthesis method is rarely based on cost alone. Method 1 (Direct Fluorination) offers a significantly simpler and potentially safer procedure, avoiding the isolation of a hazardous diazonium salt. For small-scale laboratory synthesis where convenience and safety are prioritized, and the higher cost of Selectfluor® can be absorbed, this method is a very attractive option.

For larger-scale production where cost is a primary driver, the Balz-Schiemann reaction (Method 2) becomes more appealing. However, the inherent safety risks associated with the diazonium intermediate must be carefully managed with appropriate equipment and protocols. The development of continuous flow reactors for Balz-Schiemann reactions is a promising avenue for mitigating these safety concerns on a larger scale.

Ultimately, the optimal synthesis method will depend on the specific needs of the research or development project, balancing the trade-offs between cost, safety, scalability, and procedural complexity.

References

  • Cole-Parmer. (2025-07-21). Reagents Sodium Nitrite, Purified; 500 g. Retrieved from [Link]

  • Cole-Parmer. (2025-07-21). Reagents Sodium Nitrite, Purified; 500 g. Retrieved from [Link]

  • TeraGenomics. (n.d.). Selectfluor 10g. Retrieved from [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from [Link]

  • eBay. (n.d.). Tetrafluoroboric acid, 48.59% w/w, for synthesis, Certified® 30g. Retrieved from [Link]

  • Chemsrc. (2025-11-11). Selectfluor Price. Retrieved from [Link]

  • SLS. (n.d.). Selectfluor fluorinating reage | 439479-100G | SIGMA-ALDRICH. Retrieved from [Link]

  • Ingredi. (n.d.). Sodium Nitrite FCC - Bulk 50lb Bags. Retrieved from [Link]

  • IndiaMART. (n.d.). Fluoboric Acid - Hydrobororofluoric Acid Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • TradeIndia. (n.d.). Fluoroboric Acid - High Purity, Best Price, Reliable Supply. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-2-methoxypyridine. Retrieved from [Link]

  • Singh, R. P., & Shreeve, J. M. (2001). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds.
  • Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279.
  • Singh, R. P., & Shreeve, J. M. (2001). The first application of SelectfluorTM in electrophilic fluorination of amines: a new route to –NF2, –NHF, and >NF compounds.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Characterization of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of core analytical techniques for the characterization of 4-Fluoro-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. As drug development professionals, our confidence in a molecule's identity, purity, and stability is paramount. This confidence is not derived from a single analytical result but is built upon a foundation of orthogonal, cross-validated methods. Here, we move beyond rote protocols to explain the scientific rationale behind our choice of methods, ensuring a self-validating system that meets rigorous scientific and regulatory standards.

The structural and chemical properties of this compound (C₆H₆FNO, CAS: 96530-81-3) dictate our analytical strategy.[1][2] Its aromatic nature, substituent pattern, and potential for isomeric impurities necessitate a multi-pronged approach combining spectroscopic and chromatographic techniques. This guide is structured to provide not only the "how" but, more importantly, the "why," grounding our experimental designs in the principles of analytical lifecycle management as outlined by global regulatory bodies.[3][4][5]

The Foundation: A Regulatory Framework for Trustworthiness

Before delving into specific methods, it is crucial to acknowledge the framework that ensures our data is reliable and fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide the bedrock for validating analytical procedures.[3][6][7][8][9] These guidelines emphasize that validation is a process of demonstrating that an analytical procedure is suitable for its intended use through the evaluation of specific performance characteristics.[3][7] Our cross-validation approach is designed to meet and exceed these standards, creating a holistic and defensible data package.

An Integrated Cross-Validation Strategy

No single analytical method can provide a complete picture of a chemical entity. We employ a system of orthogonal methods where the strengths of one technique compensate for the limitations of another. This integrated workflow ensures that identity, purity, and quantity are confirmed through fundamentally different chemical and physical principles.

cluster_0 Characterization of this compound START Bulk Material (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) START->NMR Primary Structure Elucidation FTIR FTIR Spectroscopy START->FTIR Functional Group Confirmation HPLC RP-HPLC (UV) START->HPLC Purity, Impurities, Quantitation GCMS GC-MS START->GCMS Orthogonal Purity, Volatile Impurities CONFIRMATION Confirmed Identity & Structure NMR->CONFIRMATION Unambiguous Structure FTIR->CONFIRMATION Functional Group Identity HPLC->GCMS Orthogonal check on purity results PURITY Established Purity Profile (& Quantitation) HPLC->PURITY GCMS->PURITY CONFIRMATION->HPLC Confirms identity of main peak CONFIRMATION->GCMS Confirms identity of main peak

Caption: Integrated workflow for the cross-validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the precise connectivity of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are employed to provide an unambiguous confirmation of its identity, distinguishing it from potential positional isomers (e.g., 2-Fluoro-4-methoxypyridine).[10] This serves as our primary identity test.

SAMPLE Prepare Sample (~5-10 mg in CDCl₃) ACQUIRE Acquire Spectra (¹H, ¹³C, ¹⁹F) SAMPLE->ACQUIRE PROCESS Process Data (Fourier Transform, Phase, Baseline) ACQUIRE->PROCESS ANALYZE Analyze Spectra (Shifts, Coupling, Integration) PROCESS->ANALYZE CONFIRM Confirm Structure ANALYZE->CONFIRM

Caption: Experimental workflow for NMR analysis.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplying factor (line broadening of 0.3 Hz) and perform Fourier transform, phase correction, and baseline correction.

  • Interpretation:

    • Chemical Shift (δ): Reference the spectrum to the TMS signal at 0.00 ppm.

    • Expected Signals: Based on the structure and known effects of substituents on the pyridine ring, we anticipate:

      • A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.[11]

      • Three distinct signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the three protons on the pyridine ring. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to adjacent protons.

    • Integration: The integral ratio of the methoxy singlet to the sum of the aromatic protons should be 3:3 (or 1:1).

This detailed structural map from NMR provides the authoritative identity against which all chromatographic peaks will be compared.

High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Quantification

Expertise & Rationale: HPLC is the workhorse for assessing the purity of non-volatile organic compounds in the pharmaceutical industry. We utilize a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. This method is chosen for its robustness, precision, and ability to separate the target molecule from potential non-volatile impurities and degradation products. The method is validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, and precision.[12]

MOBILE_PHASE Prepare Mobile Phase (e.g., ACN:Water) EQUILIBRATE Equilibrate System MOBILE_PHASE->EQUILIBRATE SAMPLE_PREP Prepare Sample & Standards (Dilute in Mobile Phase) INJECT Inject Sample SAMPLE_PREP->INJECT EQUILIBRATE->INJECT SEPARATE Chromatographic Separation INJECT->SEPARATE DETECT UV Detection (e.g., 270 nm) SEPARATE->DETECT QUANTIFY Quantify Purity (% Area) DETECT->QUANTIFY

Caption: Experimental workflow for RP-HPLC analysis.

Experimental Protocol: Purity Assay

  • Chromatographic System: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.[13]

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1.0 mg/mL. Create a working solution by diluting to 0.1 mg/mL.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (determined from UV scan)

  • Analysis: Inject the working solution and monitor the chromatogram for 15 minutes.

  • Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Causality Behind Choices: A C18 column is selected due to the moderate polarity of the pyridine derivative. Acetonitrile is a common organic modifier providing good peak shape. UV detection is appropriate due to the aromatic nature of the molecule. This method's performance is rigorously checked against validation parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Purity and Volatile Impurity Profiling

Expertise & Rationale: GC-MS provides an essential orthogonal check to the HPLC method. Separation in GC is based on a compound's volatility and interaction with the stationary phase, a fundamentally different principle than RP-HPLC.[14][15] This makes it excellent for identifying impurities that might co-elute with the main peak in the HPLC analysis. The mass spectrometer detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, adding another layer of structural confirmation.[16][17]

SAMPLE_PREP Prepare Sample (Dilute in appropriate solvent) INJECT Inject into GC (Split injection) SAMPLE_PREP->INJECT SEPARATE Separation on Capillary Column INJECT->SEPARATE IONIZE Electron Ionization (EI) SEPARATE->IONIZE ANALYZE_MS Mass Analysis (Quadrupole) IONIZE->ANALYZE_MS IDENTIFY Identify Peaks (Library Match & Fragmentation) ANALYZE_MS->IDENTIFY

Caption: Experimental workflow for GC-MS analysis.

Experimental Protocol: Impurity Profiling

  • Chromatographic System: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumental Parameters:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-300 m/z

  • Analysis and Interpretation: The retention time of the main peak provides a purity assessment. The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 127, consistent with the molecular weight of the compound.[1] Other peaks in the chromatogram can be identified by comparing their mass spectra to a reference library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

Expertise & Rationale: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. While it does not provide the detailed structural information of NMR, it serves as a fast and effective identity check. For this compound, we expect to see characteristic absorptions for the C-O-C (ether), C-F (fluoro), and aromatic C=N/C=C bonds of the pyridine ring.[18][19][20] This confirms that the major components of the molecule's structure are present.

Experimental Protocol: Identity Confirmation

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans at a resolution of 4 cm⁻¹. A background scan of the clean ATR crystal should be collected first.

  • Interpretation: The resulting spectrum should be compared to a reference standard or known spectra of pyridine derivatives.[21][22] Key expected vibrational bands include:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: Aromatic ring C=C and C=N stretching vibrations.

    • ~1300-1200 cm⁻¹: Asymmetric C-O-C stretching from the methoxy group.

    • ~1250-1000 cm⁻¹: C-F stretching vibrations.

Comparative Data Summary

The following tables summarize the applications and typical performance characteristics of each analytical method in the context of characterizing this compound.

Table 1: Comparison of Analytical Method Applications

Method Primary Application Information Provided Specificity Throughput
NMR Identity & StructureUnambiguous atomic connectivity, isomeric differentiationVery HighLow
HPLC-UV Purity & QuantificationQuantitative purity, non-volatile impurity profileHighHigh
GC-MS Orthogonal Purity & IDQuantitative purity, volatile impurity profile, mass confirmationVery HighMedium
FTIR IdentityFunctional group presenceMediumVery High

Table 2: Typical Quantitative Validation Performance

Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.995R² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for Assay
Precision (%RSD) < 1.0%< 2.0%RSD ≤ 2.0%
Limit of Quantitation (LOQ) ~0.05%~0.01%Method dependent
Limit of Detection (LOD) ~0.02%~0.005%Method dependent

Conclusion: A Self-Validating System for Unquestionable Quality

The characterization of a pharmaceutical intermediate like this compound cannot rely on a single data point. The robust, multi-faceted approach detailed in this guide creates a self-validating system rooted in the principles of good science and regulatory compliance.[23][24] NMR provides the definitive structural identity. FTIR offers a rapid confirmation of this identity. HPLC delivers a precise and accurate measure of purity and is the primary tool for quantitative analysis. Finally, GC-MS serves as a critical orthogonal method, confirming the purity value with a different separation technique while providing unparalleled sensitivity for volatile impurities and mass-based identification.

By integrating the results from these distinct analytical techniques, we build a comprehensive and trustworthy profile of the molecule. This cross-validation strategy ensures that the material meets the highest standards of identity, strength, quality, and purity required for the development of safe and effective medicines.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-2-methoxypyridine, a halogenated pyridine derivative increasingly utilized in pharmaceutical and materials science research.[1] Our focus is not just on the "how," but the "why," grounding each procedural step in the inherent chemical properties and associated hazards of this compound.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the intrinsic risks associated with this compound. This colorless to slightly yellowish liquid presents a multi-faceted hazard profile that dictates its handling and disposal.[1]

Hazard ClassificationDescriptionGHS Pictogram
Flammable Liquid The compound is a flammable liquid and vapor.[2]🔥
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[3]

This table summarizes the primary hazards associated with this compound, underscoring the necessity for careful handling and disposal.

The presence of a fluorine atom designates this compound as a halogenated organic compound .[4] This classification is critical for waste segregation, as halogenated waste streams are typically subject to specific disposal regulations due to their potential to form harmful byproducts upon incomplete combustion.

Disposal Workflow: A Step-by-Step Guide

The following protocol outlines the safe and compliant disposal of this compound in a typical laboratory setting. This procedure is designed for small quantities (i.e., residual amounts from synthesis or analysis). For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedure, ensure you are wearing the appropriate PPE. This is non-negotiable and serves to protect you from the acute hazards of the compound.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield is recommended.[5]

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber or PVA gloves are often recommended for pyridine compounds; however, always consult the glove manufacturer's compatibility chart for the most up-to-date information.[6] Nitrile gloves may not offer sufficient protection.

  • Body Protection: A fully buttoned lab coat is essential.[6]

  • Respiratory Protection: All handling of this compound, including disposal, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of harmful vapors.[6]

Step 2: Waste Collection and Segregation - The Cornerstone of Compliance

Proper segregation of chemical waste is fundamental to safe and environmentally sound disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated organic waste.

  • Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic waste .[4] These containers are typically provided by your institution's EHS department and are often color-coded for easy identification (e.g., green-labeled carboys).

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., glass or polyethylene), is in good condition, and has a secure, sealable lid.[6]

  • Transferring the Waste:

    • Carefully pour the this compound waste into the designated halogenated organic waste container.

    • If the compound is in a solid form or absorbed onto a solid matrix (e.g., silica gel), transfer the solid waste into the container.

    • For cleaning residual amounts from glassware, use a minimal amount of a suitable solvent (e.g., methanol or ethanol) and transfer the rinsate into the halogenated waste container.

  • Labeling: Immediately after adding the waste, update the hazardous waste tag with the chemical name ("this compound") and the approximate quantity added.[6] Accurate labeling is a legal requirement and crucial for the safety of waste handlers.

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) at least three times.

  • Rinsate Disposal: The rinsate from this procedure is considered hazardous and must be collected in the designated halogenated organic waste container.[7]

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). However, institutional policies may vary, so always confirm with your EHS department.

Step 4: Storage and Final Disposal - The Handover
  • Secure Storage: Store the sealed halogenated organic waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials such as strong oxidizers and acids.[6]

  • Request for Pickup: Once the waste container is full or is no longer being used, follow your institution's procedures to request a pickup by the EHS department.[6] They will then transport the waste to a licensed hazardous waste disposal facility.

The Fate of this compound: Incineration

The most common and environmentally responsible method for the disposal of halogenated organic waste is high-temperature incineration.[8][9] This process is carried out in specialized facilities equipped with advanced flue gas scrubbing systems to neutralize harmful acidic gases (such as hydrogen fluoride) that are generated during the combustion of halogenated compounds.[7]

Decision-Making Flowchart for Disposal

DisposalWorkflow start Start: Disposal of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_container Locate Designated Halogenated Organic Waste Container fume_hood->waste_container transfer_waste Carefully Transfer Waste into Container waste_container->transfer_waste label_container Update Hazardous Waste Tag with Chemical Name and Quantity transfer_waste->label_container decontaminate Triple Rinse Empty Glassware and Collect Rinsate label_container->decontaminate store_waste Securely Store Waste Container in Satellite Accumulation Area decontaminate->store_waste request_pickup Request Waste Pickup from EHS Department store_waste->request_pickup end_disposal End of Laboratory Disposal Procedure request_pickup->end_disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a shared responsibility in the scientific community. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the broader goal of environmental stewardship. Always remember that your institution's Environmental Health and Safety department is a valuable resource for any questions or concerns regarding chemical waste disposal.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Handling substituted pyridines, particularly those incorporating halogens like fluorine, requires a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Fluoro-2-methoxypyridine, moving beyond a simple checklist to instill a culture of safety and operational excellence. As researchers and drug development professionals, our primary directive is to innovate, but this must be built upon an unshakeable foundation of safety. This document outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary to mitigate the risks associated with this compound.

Hazard Identification and Risk Assessment

This compound is a flammable and irritant compound with multiple routes of potential exposure.[1] A thorough understanding of its hazard profile is the first step in establishing a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary hazards associated with this substance.

Hazard ClassGHS ClassificationPotential Consequences
Physical Hazards Flammable liquid and vapor (H226)Risk of fire or explosion if exposed to ignition sources.[1]
Health Hazards Harmful if swallowed (H302)May cause significant health issues if ingested.[1][2]
Harmful in contact with skin (H312)Can be absorbed through the skin, leading to systemic effects.[1][2]
Causes skin irritation (H315)Direct contact can cause redness, itching, and inflammation.[1][2]
Causes serious eye irritation (H319)Can cause significant damage to the eyes upon contact.[1][2]
Harmful if inhaled (H332)Inhalation of vapors may be detrimental to the respiratory system.[1][2]
May cause respiratory irritation (H335)Vapors can irritate the nose, throat, and lungs.

Given these hazards, a comprehensive PPE and handling plan is not merely a recommendation but a necessity for ensuring the well-being of laboratory personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the procedures being performed. The following recommendations provide a baseline for handling this compound.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling this compound.[3] These provide 360-degree protection from splashes and vapors.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to chemical splash goggles.[3][4]

Causality: The methoxy and fluoro substitutions on the pyridine ring do not negate the inherent irritant properties of pyridine derivatives. Direct contact with the eyes can cause serious and potentially irreversible damage.[1][2]

Hand Protection: Preventing Dermal Absorption
  • Glove Selection: Due to the harmful nature of this compound upon skin contact, chemically resistant gloves are essential.[1][2] For pyridine and its derivatives, nitrile or neoprene gloves are recommended.[5] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen gloves offer adequate protection against this compound and any solvents being used.

  • Double Gloving: For procedures with a higher risk of exposure, such as when handling neat material or for extended periods, wearing two pairs of gloves (double-gloving) is a prudent measure.[3]

  • Glove Integrity: Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use. Change gloves frequently, and immediately if they become contaminated.

Causality: this compound is harmful if it comes into contact with the skin.[1] Intact skin provides a barrier, but this can be compromised by the irritant nature of the chemical or by solvents. Dermal absorption can lead to systemic toxicity.

Body Protection: Shielding Against Spills and Splashes
  • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned to provide a barrier against accidental spills.[4]

  • Additional Protection: For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure that shoes fully cover the feet; open-toed shoes are never acceptable in a laboratory setting.

Causality: The flammability of this compound necessitates the use of flame-retardant protective clothing.[1] A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged contact with the skin.

Respiratory Protection: Controlling Inhalation Exposure
  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[3][5]

  • Respiratory Equipment: In the rare event that engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[6][7]

Causality: The compound is harmful if inhaled and can cause respiratory irritation.[1] The volatile nature of pyridine-like compounds means that without proper ventilation, a hazardous concentration of vapor can accumulate in the breathing zone of the user.

Operational Handling Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound is crucial for minimizing the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Tightly Seal Containers After Use handle_reaction->handle_seal cleanup_decon Decontaminate Work Surfaces handle_seal->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste per Protocol cleanup_waste->cleanup_disposal cleanup_ppe Remove and Dispose of PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.